molecular formula C31H29N3O5 B3088775 ML-109 CAS No. 1186649-91-1

ML-109

Cat. No.: B3088775
CAS No.: 1186649-91-1
M. Wt: 523.6 g/mol
InChI Key: JRVXFGNCHKHBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[5-[5-hydroxy-4-oxo-3-(phenylmethyl)-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide is a member of quinazolines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O5/c1-20(35)32-24-12-14-25(15-13-24)39-19-23-17-22(11-16-28(23)38-2)30-33-26-9-6-10-27(36)29(26)31(37)34(30)18-21-7-4-3-5-8-21/h3-17,30,33,36H,18-19H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVXFGNCHKHBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=C(C(=CC=C4)O)C(=O)N3CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015743
Record name N-(4-{[5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxyphenyl]methoxy}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186649-91-1
Record name N-(4-{[5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxyphenyl]methoxy}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ML-109: A Potent and Selective Small-Molecule Agonist of the Thyroid-Stimulating Hormone Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a novel, orally available small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR). As the first selective, non-peptide agonist for the TSHR, this compound represents a significant pharmacological tool for studying thyroid biology and a potential therapeutic agent for conditions requiring TSHR stimulation, such as in the management of thyroid cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols for its characterization.

Introduction

The thyroid-stimulating hormone (TSH), a glycoprotein hormone, is the primary regulator of thyroid gland function, controlling the synthesis and secretion of thyroid hormones. Its actions are mediated by the TSH receptor (TSHR), a G-protein coupled receptor (GPCR). Dysregulation of the TSHR is implicated in various thyroid disorders. This compound (also known as CID-25246343 and NCGC00161870) was identified through high-throughput screening as a potent and selective agonist of the human TSHR.[1] Its small-molecule nature and oral availability make it a valuable tool for both basic research and clinical applications.

Chemical and Physical Properties

This compound is a dihydroquinazolin-4-one derivative.

PropertyValue
IUPAC Name (S)-N-(4-((5-(3-benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide
Molecular Formula C31H29N3O5
Molecular Weight 523.58 g/mol
CAS Number 1186649-91-1
Appearance White to light yellow solid
Solubility Soluble in DMSO (≥ 83.33 mg/mL)
Stability Stable under neutral and basic conditions (t1/2 ~16 h), but degrades at low pH (t1/2 ~3 h)[1]

Biological Activity and Mechanism of Action

This compound is a full agonist of the TSHR with high potency and selectivity.[1]

Potency and Efficacy
ParameterValueAssay System
EC50 40 nMTSHR activation (cAMP accumulation) in HEK293 cells
Selectivity

This compound exhibits high selectivity for the human TSHR over other related glycoprotein hormone receptors.

ReceptorEC50
hTSHR 40 nM
hFSHR >100 µM
hLHCGR >100 µM
Mechanism of Action

This compound acts as an allosteric agonist, binding to the serpentine transmembrane domain of the TSHR.[2] This binding event stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways. The primary signaling cascade initiated by TSHR activation is through the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit cellular responses. Additionally, the TSHR has been shown to couple to the Gq/11 alpha subunit (Gαq/11), activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Signaling Pathway of this compound via TSHR Gs Activation

TSHR Gs-cAMP signaling pathway activated by this compound.

Signaling Pathway of this compound via TSHR Gq/11 Activation

Gq_pathway ML109 This compound TSHR TSHR ML109->TSHR binds Gq11 Gq/11 Protein TSHR->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

TSHR Gq/11-PLC signaling pathway activated by this compound.

In Vitro Experimental Protocols

TSHR Activation Assay (cAMP Measurement using CNG Channels)

This primary assay quantitatively measures the agonist activity of this compound by detecting intracellular cAMP levels in a high-throughput format.

Experimental Workflow

assay_workflow start Start seed_cells Seed HEK293 cells stably expressing hTSHR and a modified CNG channel into 1536-well plates start->seed_cells incubate1 Incubate cells for 18-24 hours seed_cells->incubate1 add_compound Add this compound or control compounds incubate1->add_compound incubate2 Incubate for 30-60 minutes at 37°C add_compound->incubate2 add_dye Add fluorescent membrane potential dye incubate2->add_dye measure Measure fluorescence to detect membrane depolarization add_dye->measure end End measure->end

Workflow for the TSHR activation assay.

Methodology:

  • Cell Culture: HEK293 cells stably co-expressing the human TSHR and a cyclic nucleotide-gated (CNG) ion channel are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., Geneticin and Puromycin) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded into 1536-well plates at an appropriate density and incubated for 18-24 hours.

    • This compound, a reference agonist (e.g., TSH), or vehicle control is added to the wells at various concentrations.

    • The plates are incubated for 30-60 minutes at 37°C to allow for receptor activation and subsequent cAMP production.

    • A fluorescent membrane potential-sensitive dye is added to each well. The increase in intracellular cAMP opens the CNG channels, leading to cation influx and membrane depolarization, which is detected as a change in fluorescence.

    • Fluorescence intensity is measured using a plate reader, and the data is analyzed to determine the EC50 value for this compound.

Selectivity Assays

To determine the selectivity of this compound, similar cAMP accumulation assays are performed using HEK293 cells expressing other glycoprotein hormone receptors, namely the follicle-stimulating hormone receptor (FSHR) and the luteinizing hormone/choriogonadotropin receptor (LHCGR). The protocol is identical to the TSHR activation assay, with the respective cell lines and reference ligands (FSH and LH/hCG) being used.

In Vivo Experimental Protocol

The in vivo efficacy of this compound is assessed by its ability to stimulate thyroid function in a mouse model.

Methodology:

  • Animal Model: Female BALB/c mice (8-12 weeks old) are used.

  • Compound Administration: this compound is formulated for oral or intraperitoneal administration. Mice are treated daily for a specified period (e.g., 3-7 days).

  • Sample Collection: At the end of the treatment period, blood samples are collected for serum analysis, and thyroid glands are harvested for gene expression analysis.

  • Endpoints:

    • Serum Free Thyroxine (fT4) Measurement: Serum fT4 levels are quantified using a commercially available radioimmunoassay (RIA) or ELISA kit.

    • Thyroid Gene Expression Analysis:

      • Total RNA is extracted from the thyroid glands.

      • cDNA is synthesized by reverse transcription.

      • Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of key thyroid function genes, including thyroglobulin (Tg), thyroperoxidase (TPO), and the sodium-iodide symporter (NIS). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the NIH Probe Report.

Synthetic Scheme Overview

synthesis_scheme A Starting Material A Intermediate1 Intermediate 1 A->Intermediate1 Step 1 B Starting Material B Intermediate2 Intermediate 2 B->Intermediate2 Step 2 ML109 This compound Intermediate1->ML109 Step 3 Intermediate2->ML109

Simplified synthetic pathway for this compound.

A detailed synthetic route involves the coupling of key intermediates, followed by cyclization and final modification steps to yield the this compound structure. For specific reagents and reaction conditions, refer to the supplementary information of the relevant publications.

Conclusion

This compound is a groundbreaking small-molecule agonist of the TSHR, offering high potency and selectivity. Its discovery and characterization provide the scientific community with a powerful tool to dissect the complexities of thyroid hormone regulation and TSHR signaling. The detailed methodologies presented in this guide offer a framework for the further investigation and potential therapeutic development of this compound and similar compounds. Its oral bioavailability and demonstrated in vivo activity underscore its potential as a future therapeutic agent for thyroid-related disorders.

References

In-Depth Technical Guide: The Mechanism of Action of ML-109 on the Thyrotropin Receptor (TSHR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a potent, selective, and orally available small-molecule allosteric agonist of the thyrotropin receptor (TSHR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. This compound acts as a full agonist, primarily activating the Gαs-cAMP signaling cascade, with an EC50 of 40 nM.[1] Its binding site is located within the transmembrane helical bundle of the TSHR, distinct from the orthosteric binding site of thyroid-stimulating hormone (TSH). While the primary signaling pathway is well-established, this guide also explores the potential for Gq/11-mediated signaling and β-arrestin recruitment. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the pharmacological properties of this compound and similar molecules.

Introduction

The thyrotropin receptor (TSHR) is a member of the glycoprotein hormone receptor subfamily of G protein-coupled receptors (GPCRs) and plays a pivotal role in regulating thyroid function. Its activation by the endogenous ligand, thyroid-stimulating hormone (TSH), initiates a cascade of signaling events that control the synthesis and release of thyroid hormones. Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease and hypothyroidism.

This compound has emerged as a valuable pharmacological tool for studying TSHR function and as a potential therapeutic agent. As a small-molecule allosteric agonist, it offers the advantage of oral bioavailability and the ability to modulate receptor function in a manner distinct from the endogenous ligand. This guide synthesizes the current understanding of this compound's mechanism of action, providing a detailed resource for researchers in the field.

Binding and Allosteric Modulation

This compound functions as an allosteric agonist, binding to a site topographically distinct from the TSH binding site. Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the structural basis of this compound's interaction with the TSHR.

Binding Site: this compound binds within a pocket formed by the transmembrane (TM) helices of the TSHR.[2] This allosteric binding site is located deep within the seven-transmembrane bundle. Structural studies of the TSHR in complex with TSH, the activating autoantibody M22, and this compound have revealed that this compound stabilizes the active conformation of the receptor.

Mechanism of Allosteric Activation: By binding to the transmembrane domain, this compound promotes a conformational change in the receptor that is conducive to G protein coupling and subsequent signaling. This allosteric mechanism allows this compound to activate the TSHR independently of the orthosteric ligand, TSH.

Signaling Pathways

The TSHR is known to couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades. The primary and most well-characterized pathway activated by this compound is the Gαs-adenylyl cyclase pathway.

Gαs-cAMP Pathway

Activation of the TSHR by this compound leads to the coupling of the Gαs protein subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, ultimately leading to the physiological effects of TSHR activation, such as thyroid hormone synthesis and secretion. This compound is a full agonist for this pathway.[1]

Gαq/11-PLC Pathway

The TSHR can also couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[3] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). While TSH is known to activate this pathway, there is a lack of specific quantitative data on the effect of this compound on Gαq/11-mediated signaling. Further research is required to fully characterize the biased agonism of this compound with respect to the Gαs and Gαq/11 pathways.

β-Arrestin Recruitment

Upon GPCR activation, β-arrestins are recruited to the receptor, leading to desensitization and internalization, as well as initiating G protein-independent signaling cascades. The TSHR is known to be internalized predominantly by β-arrestin 2.[4] However, there is currently no specific quantitative data available on this compound-mediated β-arrestin recruitment to the TSHR.

ERK Phosphorylation

Activation of the TSHR can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in cell proliferation and differentiation. The activation of ERK by TSHR can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity at the TSHR.

ParameterValueAssayReference
EC50 40 nMcAMP accumulation
Agonism Full AgonistcAMP accumulation
Selectivity No activity at FSHR or LHCGRNot specified

EC50: Half maximal effective concentration; FSHR: Follicle-stimulating hormone receptor; LHCGR: Luteinizing hormone/choriogonadotropin receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Accumulation Assay

This assay is used to quantify the production of cAMP in response to TSHR activation.

Principle: This assay measures the intracellular concentration of cAMP produced upon stimulation of the TSHR. The most common methods involve competitive immunoassays using either fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.

Materials:

  • HEK293 or CHO cells stably expressing the human TSHR (HEK293-TSHR or CHO-TSHR)

  • Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • TSH (as a positive control)

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

Procedure:

  • Cell Culture: Culture HEK293-TSHR or CHO-TSHR cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well or 384-well plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and TSH in assay buffer.

  • Assay: a. Remove the culture medium and wash the cells once with assay buffer. b. Add assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well and incubate for 30 minutes at 37°C. c. Add the diluted compounds (this compound or TSH) to the wells and incubate for 30-60 minutes at 37°C. d. Lyse the cells according to the cAMP assay kit manufacturer's instructions. e. Measure the cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ERK Phosphorylation Assay (AlphaScreen SureFire)

This assay quantifies the phosphorylation of ERK1/2 in response to TSHR activation.

Principle: The AlphaScreen SureFire assay is a bead-based immunoassay. In the presence of phosphorylated ERK (p-ERK), antibody-coated donor and acceptor beads are brought into proximity, generating a chemiluminescent signal that is proportional to the amount of p-ERK.

Materials:

  • CHO-K1 cells stably expressing the human TSHR (CHO-TSHR)

  • Cell culture medium (DMEM/F12) with 10% FBS and selection antibiotics

  • Serum-free medium

  • This compound

  • TSH (as a positive control)

  • AlphaScreen SureFire p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)

  • White 384-well microplates

Procedure:

  • Cell Culture and Seeding: a. Culture CHO-TSHR cells in complete medium. b. Seed 25,000 cells per well in a 96-well half-area tissue culture plate and allow them to attach for 4 hours at 37°C. c. Replace the medium with 45 µL of serum-free medium and incubate for 18 hours to serum-starve the cells.

  • Compound Stimulation: a. Add 5 µL of this compound or TSH at various concentrations to the wells. b. Incubate for 5 minutes at room temperature.

  • Cell Lysis: a. Remove the medium and add lysis buffer provided in the kit. b. Incubate for a specified time according to the kit protocol to lyse the cells.

  • Detection: a. Transfer the cell lysates to a white 384-well Proxiplate™. b. Add the AlphaScreen beads (donor and acceptor beads pre-mixed with antibodies) in a single step. c. Incubate the plate for 2 hours at room temperature in the dark. d. Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis: a. Normalize the data to the maximal response obtained with a positive control (e.g., 0.3% FBS). b. Plot the signal against the log of the agonist concentration and determine the EC50 value.

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_Gs cluster_Gq TSHR TSHR Gs Gαs TSHR->Gs Activates Gq Gαq/11 TSHR->Gq Activates (putative) betaArrestin β-Arrestin TSHR->betaArrestin Recruits (putative) AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gs->AC Stimulates Gq->PLC ML109 This compound ML109->TSHR Allosteric Agonist PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK PKA->ERK Downstream_Gs Thyroid Hormone Synthesis & Secretion PKA->Downstream_Gs pERK p-ERK ERK->pERK Downstream_ERK Gene Transcription, Cell Proliferation pERK->Downstream_ERK betaArrestin->ERK Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKC->ERK Downstream_Gq Cellular Responses PKC->Downstream_Gq

Caption: Signaling pathways activated by this compound at the TSHR.

Experimental Workflow: cAMP Assay

G cluster_workflow cAMP Accumulation Assay Workflow A 1. Seed TSHR-expressing cells in a multi-well plate B 2. Incubate for 24 hours A->B C 3. Add IBMX-containing assay buffer B->C D 4. Add this compound or TSH (serial dilutions) C->D E 5. Incubate for 30-60 minutes D->E F 6. Lyse cells E->F G 7. Measure cAMP levels (e.g., HTRF, ELISA) F->G H 8. Data analysis: EC50 determination G->H

Caption: Workflow for a cell-based cAMP accumulation assay.

Logical Relationship: Allosteric Modulation

G cluster_receptor TSH Receptor Ortho Orthosteric Site (TSH Binding) Activation Receptor Activation & Signaling Ortho->Activation Allo Allosteric Site (this compound Binding - TMD) Allo->Activation TSH TSH TSH->Ortho ML109 This compound ML109->Allo

Caption: Allosteric modulation of TSHR by this compound.

Conclusion

This compound is a well-characterized small-molecule allosteric agonist of the TSHR that potently and fully activates the Gαs-cAMP pathway. Its defined mechanism of action and binding site make it an invaluable tool for probing TSHR function and for the development of novel therapeutics for thyroid diseases. While its effects on the canonical Gαs pathway are clear, further investigation into its potential biased agonism, specifically its influence on Gαq/11 and β-arrestin signaling, will provide a more complete understanding of its pharmacological profile. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their future studies of TSHR modulation.

References

ML-109: A Selective TSHR Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ML-109 is a potent and selective, orally available small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G protein-coupled receptor (GPCR) pivotal to thyroid function. With a half-maximal effective concentration (EC50) of 40 nM, this compound demonstrates high selectivity for the human TSHR over other glycoprotein hormone receptors, such as the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Follicle-Stimulating Hormone Receptor (FSHR)[1][2][3][4]. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, detailed experimental protocols for its characterization, and its potential applications in research and therapeutics.

Introduction to TSHR and the Role of Selective Agonists

The TSHR is a primary regulator of thyroid gland function, controlling the synthesis and release of thyroid hormones. Its signaling is complex, primarily mediated through the Gsα-adenylyl cyclase-cAMP pathway, which stimulates thyroid hormone production, and the Gq/11-phospholipase C-inositol phosphate (IP) pathway, which is also involved in thyroid cell function[5]. Dysregulation of TSHR signaling is implicated in various thyroid disorders.

Small-molecule agonists of the TSHR, like this compound, offer significant advantages over recombinant human TSH (rhTSH), including oral bioavailability and potentially lower manufacturing costs. These compounds are valuable tools for studying TSHR biology and represent promising candidates for therapeutic applications, such as in the management of thyroid cancer.

Pharmacological Profile of this compound

This compound is a full agonist at the TSHR, meaning it can elicit a maximal response comparable to the endogenous ligand, TSH. It interacts with the serpentine transmembrane domain of the receptor, a characteristic of allosteric modulators.

Quantitative Data

The following table summarizes the available quantitative pharmacological data for this compound and related compounds.

ParameterValueReceptorSpeciesCommentsReference
EC50 40 nMTSHRHumancAMP accumulation assay.
EC50 >100 µMFSHRHumanDemonstrates high selectivity.
EC50 >100 µMLHCGRHumanDemonstrates high selectivity.
Ki Not ReportedTSHR-While the EC50 is known, the binding affinity (Ki) has not been publicly reported.
In Vivo Efficacy Not Reported for this compound-MouseA related compound, E2 (an enantiomer of C2, from which this compound is derived), has shown to be as efficacious as rhTSH in increasing serum T4 levels in mice.

Mechanism of Action and Signaling Pathways

This compound, upon binding to the TSHR, primarily activates the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is the principal driver of thyroid hormone synthesis and release. The TSHR can also couple to the Gq/11 pathway, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and its metabolite, inositol monophosphate (IP1), can be measured as an indicator of Gq/11 pathway activation. While this compound is known to be a potent TSHR agonist, its potential for biased agonism, preferentially activating one pathway over the other, has not been fully elucidated with comparative EC50 values for both cAMP and IP1 pathways.

TSHR Signaling Pathway Activated by this compound

TSHR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ML109 This compound TSHR TSHR ML109->TSHR Binds to serpentine domain G_protein Gs/Gq TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gs activates PLC Phospholipase C (PLC) G_protein->PLC Gq activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Thyroglobulin, TPO, NIS) CREB->Gene_Transcription Promotes PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

TSHR signaling pathways activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

cAMP Accumulation Assay (Gs Pathway Activation)

This assay quantifies the production of cAMP in response to TSHR activation.

Materials:

  • HEK293 cells stably expressing the human TSHR (HEK-TSHR).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Assay buffer: DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • TSH standard.

  • cAMP assay kit (e.g., HTRF-based or luminescence-based).

  • 96-well white, clear-bottom cell culture plates.

Protocol:

  • Cell Seeding: Seed HEK-TSHR cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and TSH (as a positive control) in assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP concentration using a plate reader compatible with the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay (Gq Pathway Activation)

This assay measures the accumulation of IP1, a stable metabolite of IP3, to quantify Gq pathway activation.

Materials:

  • HEK-TSHR cells.

  • Cell culture medium.

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • This compound stock solution.

  • TSH standard.

  • IP1 assay kit (e.g., HTRF-based).

  • 384-well white cell culture plates.

Protocol:

  • Cell Seeding: Seed HEK-TSHR cells into 384-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound and TSH in stimulation buffer.

  • Cell Stimulation:

    • Add the compound dilutions to the cells.

    • Incubate for 60-90 minutes at 37°C.

  • Cell Lysis and Detection: Add the HTRF lysis reagents and detection antibodies (IP1-d2 and anti-IP1 cryptate) according to the kit protocol.

  • Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and plot against the agonist concentration to determine the EC50.

In Vivo Efficacy Study in Mice

This protocol outlines a general procedure to assess the in vivo activity of a TSHR agonist.

Materials:

  • Male CD-1 or similar mouse strain.

  • This compound formulated for oral administration.

  • Recombinant human TSH (rhTSH) for positive control (intraperitoneal injection).

  • Vehicle control.

  • Blood collection supplies.

  • Thyroxine (T4) ELISA kit.

Protocol:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Dosing:

    • Administer this compound orally (e.g., by gavage) at various doses.

    • Administer rhTSH via intraperitoneal injection as a positive control.

    • Administer vehicle to the control group.

  • Blood Sampling: Collect blood samples at different time points post-administration (e.g., 4, 8, 24 hours).

  • Serum T4 Measurement: Separate serum and measure the concentration of total T4 using an ELISA kit.

  • Data Analysis: Compare the serum T4 levels between the different treatment groups and the control group to assess the in vivo efficacy of this compound.

Visualizations

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation start Start: This compound Synthesis and Purification binding_assay Binding Affinity Assay (Determine Ki) start->binding_assay cAMP_assay cAMP Accumulation Assay (Gs Pathway, EC50) start->cAMP_assay IP1_assay IP1 Accumulation Assay (Gq Pathway, EC50) start->IP1_assay selectivity_assay Selectivity Assays (vs. FSHR, LHCGR) cAMP_assay->selectivity_assay IP1_assay->selectivity_assay in_vivo_efficacy In Vivo Efficacy Study (e.g., T4 levels in mice) selectivity_assay->in_vivo_efficacy pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies in_vivo_efficacy->pk_pd end End: Lead Optimization/ Preclinical Development pk_pd->end Selective_Action cluster_receptors Glycoprotein Hormone Receptors cluster_outcomes Biological Response ML109 This compound (Small Molecule) TSHR TSHR ML109->TSHR High Affinity Binding (EC50 = 40 nM) FSHR FSHR ML109->FSHR Low Affinity Binding (EC50 > 100 µM) LHCGR LHCGR ML109->LHCGR Low Affinity Binding (EC50 > 100 µM) Thyroid_Stimulation Thyroid Stimulation (Agonist Effect) TSHR->Thyroid_Stimulation No_Effect No Significant Effect (Inactive) FSHR->No_Effect LHCGR->No_Effect

References

In-Depth Technical Guide to ML-109: A Potent and Selective TSHR Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a potent, selective, and orally available small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed representative experimental protocols for its synthesis and for the characterization of its activity are provided, along with a visualization of its signaling pathway. This guide is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, also known as CID-25246343 and (S)-(+)-NCGC00161870, is a member of the dihydroquinazolin-4-one class of compounds.[1] Its chemical structure and key identifiers are presented below.

IUPAC Name: (S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide[2]

Chemical Formula: C₃₁H₂₉N₃O₅[1][3]

Molecular Weight: 523.58 g/mol [3]

CAS Number: 1186649-91-1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
Appearance White to light yellow solid
Exact Mass 523.21 u
Solubility (DMSO) 83.33 mg/mL (159.15 mM)
Solubility (PBS, pH 7.4) 2 µM
Stability Stable at neutral and basic conditions (t½ ~16 h), degrades at low pH (t½ ~3 h)
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years

Biological Activity

This compound is a potent and full agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR). It exhibits high selectivity for the human TSHR over other related glycoprotein hormone receptors such as the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Follicle-Stimulating Hormone Receptor (FSHR).

In Vitro Activity

The potency of this compound has been determined using a cell-based assay that measures the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the TSHR signaling cascade.

ParameterValueReceptorAssay TypeSource
EC₅₀ 40 nMHuman TSHRcAMP accumulation assay
EC₅₀ >100 µMHuman FSHRcAMP accumulation assay
EC₅₀ >100 µMHuman LHCGRcAMP accumulation assay

In primary cultures of human thyrocytes, this compound has been shown to increase the mRNA levels of key thyroid-specific genes, including thyroglobulin, thyroperoxidase, and the sodium-iodide symporter.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric agonist, binding to the serpentine transmembrane domain of the TSHR. This binding event stabilizes an active conformation of the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response.

ML109_Signaling_Pathway ML109 This compound TSHR TSHR ML109->TSHR Binds to transmembrane domain Gs Gs Protein (αβγ) TSHR->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Thyroid-specific genes) CREB->Gene Promotes

Caption: this compound signaling pathway via TSHR and Gs protein activation.

Experimental Protocols

The following sections provide representative protocols for the synthesis of this compound and for a functional assay to determine its activity. These are based on published information and standard laboratory practices.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A generalized synthetic scheme is presented below, based on the synthesis of analogous compounds.

ML109_Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Demethylation cluster_2 Step 3: Alkylation A Starting Acid C Amide Intermediate A->C B Benzylamine B->C D Amide Intermediate E Demethylated Intermediate D->E F Demethylated Intermediate H This compound F->H G Alkoxybenzyl Halide G->H

Caption: General workflow for the synthesis of this compound.

Representative Protocol:

  • Amide Formation: A commercially available carboxylic acid precursor is coupled with benzylamine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then isolated by aqueous workup and purified by column chromatography.

  • Demethylation: The resulting amide intermediate is subjected to demethylation. This can be achieved using a reagent such as boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C). The reaction is carefully quenched, and the product is isolated and purified.

  • Alkylation: The demethylated intermediate is then alkylated with an appropriate alkoxybenzyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF. The reaction mixture is heated to facilitate the reaction. After completion, the final product, this compound, is isolated and purified by column chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay to quantify cAMP levels in cells following treatment with this compound.

Materials:

  • HEK293 cells stably expressing the human TSHR.

  • This compound stock solution (in DMSO).

  • HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture the TSHR-expressing HEK293 cells to approximately 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,000 cells/well).

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add a small volume (e.g., 5 µL) of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Cell Seeding: Add 5 µL of the cell suspension to each well containing the compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for G-protein activation and cAMP production.

  • Lysis and Detection: Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate conjugate (pre-diluted in lysis buffer according to the manufacturer's instructions) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

The ratio of the fluorescence at 665 nm to 620 nm is calculated. A decrease in this ratio indicates an increase in intracellular cAMP. The data is then plotted as the 665/620 ratio against the log of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

HTRF_cAMP_Assay_Workflow A Prepare serial dilutions of this compound B Add this compound to 384-well plate A->B C Seed TSHR-expressing cells into wells B->C D Incubate at 37°C for 30 min C->D E Add cAMP-d2 and anti-cAMP cryptate D->E F Incubate at room temperature for 60 min E->F G Read plate (620 nm and 665 nm) F->G H Calculate 665/620 ratio and determine EC₅₀ G->H

Caption: Workflow for the HTRF cAMP assay to determine this compound activity.

Conclusion

This compound is a valuable pharmacological tool for studying the biology of the TSHR. Its potency, selectivity, and oral availability make it a significant compound for both basic research and as a potential lead for the development of therapeutics for conditions involving the TSHR. The information and protocols provided in this guide offer a comprehensive resource for scientists working with this important molecule.

References

The Discovery and Synthesis of ML-109: A Small-Molecule Agonist of the Thyrotropin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a potent and selective small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR), a key regulator of thyroid gland function. Its discovery represents a significant advancement in the development of non-peptidic modulators for G-protein coupled receptors (GPCRs), offering a valuable pharmacological tool for studying TSHR biology and a potential therapeutic agent for conditions requiring TSHR activation. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery of this compound

This compound was identified through a quantitative high-throughput screening (qHTS) campaign designed to discover novel small-molecule agonists of the TSHR. The screening utilized a cell-based assay that measured the activation of the TSHR by monitoring changes in intracellular cyclic AMP (cAMP) levels.

High-Throughput Screening (HTS)

A library of 73,180 compounds was screened in a 1536-well plate format using a HEK293 cell line stably expressing the human TSHR and a cyclic nucleotide-gated (CNG) ion channel, which serves as a biosensor for cAMP levels[1]. This primary screen identified 276 initial hits that activated the TSHR.

Hit Confirmation and Selectivity Profiling

The initial hits were subjected to a series of secondary assays to confirm their activity and assess their selectivity. A time-resolved fluorescence resonance energy transfer (TR-FRET)-based cAMP assay was used as an orthogonal method to confirm the agonist activity of the compounds at the TSHR[2]. To eliminate false positives, compounds were also tested against a parental HEK293 cell line lacking the TSHR. Compounds that showed activity in the parental cell line were excluded from further consideration. This rigorous process led to the identification of 49 true small-molecule TSHR agonists[2]. This compound, also referred to as CID-25246343 or (S)-(+)-NCGC00161870, emerged from this screening and subsequent lead optimization efforts as a potent and selective TSHR agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide
Molecular FormulaC31H29N3O5--INVALID-LINK--
Molecular Weight523.58 g/mol --INVALID-LINK--
CAS Number1186649-91-1

Table 2: In Vitro Biological Activity of this compound

ParameterValueCell LineAssay TypeReference
EC50 (TSHR)40 nMHEK293-TSHRcAMP accumulation--INVALID-LINK--
Selectivity>100 µM (LHCGR, FSHR)HEK293-LHCGR/FSHRcAMP accumulation--INVALID-LINK--

TSHR Signaling Pathway

Activation of the TSHR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

TSHR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ML109 This compound TSHR TSHR ML109->TSHR binds G_protein Gs Protein (αβγ) TSHR->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Thyroid_Genes Thyroid-Specific Gene Transcription CREB->Thyroid_Genes activates

TSHR Gs-cAMP Signaling Pathway

Experimental Protocols

High-Throughput Screening for TSHR Agonists

This protocol describes the primary quantitative high-throughput screening assay used for the discovery of this compound[1].

Workflow Diagram:

HTS_Workflow A Dispense HEK293-TSHR-CNG cells into 1536-well plates B Incubate plates for 18-30 hours (37°C, 5% CO2) A->B C Add membrane potential dye B->C D Incubate for 30 minutes at room temperature C->D E Add library compounds (20 nL) at multiple concentrations D->E F Incubate for 60 minutes at room temperature E->F G Measure fluorescence to detect membrane depolarization F->G H Data analysis to identify active compounds G->H

High-Throughput Screening Workflow

Materials:

  • HEK293 cell line stably expressing the human TSHR and a cyclic nucleotide-gated (CNG) ion channel.

  • Assay medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Membrane potential dye.

  • Compound libraries dissolved in DMSO.

  • 1536-well solid bottom white plates.

Procedure:

  • Seed 1000 HEK293-TSHR-CNG cells in 4 µL of assay medium per well into 1536-well plates.

  • Incubate the plates for 18-30 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 4 µL of membrane potential dye to each well.

  • Incubate the plates for 30 minutes at room temperature.

  • Add 20 nL of library compounds at seven or fifteen different concentrations (ranging from 0.32 nM to 25.0 µM) to the assay plates.

  • Incubate for 60 minutes at room temperature.

  • Measure the fluorescence of each well using a plate reader to detect changes in membrane potential, which correlate with cAMP levels.

  • Analyze the data to identify compounds that induce a concentration-dependent increase in fluorescence, indicating TSHR agonist activity.

TSHR Activation Assay (cAMP Measurement)

This protocol describes a common method for measuring TSHR activation by quantifying intracellular cAMP levels using a chemiluminescent immunoassay[3].

Materials:

  • Human thyrocytes or a cell line expressing the TSHR (e.g., CHO-K1-hTSHR).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • This compound or other test compounds.

  • Bovine TSH (bTSH) as a positive control.

  • cAMP-Screen™ Chemiluminescent Immunoassay System or equivalent.

  • 48-well plates.

Procedure:

  • Seed 2.5 x 10^4 cells per well in 48-well plates and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with 0.5 mM IBMX in assay buffer for 30 minutes at 37°C to inhibit phosphodiesterase activity.

  • Add varying concentrations of this compound or bTSH to the wells.

  • Incubate for 60 minutes at 37°C in a humidified 5% CO2 incubator.

  • Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • Determine the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chemiluminescent immunoassay.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the substituted quinazolinone core. The following is a representative synthetic scheme based on established methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives.

Synthetic Scheme Diagram:

Synthesis_Scheme A 2-Amino-6-hydroxybenzoic acid B Intermediate 1 A->B Acylation D Intermediate 2 B->D C 4-(Benzyloxy)-3-methoxybenzaldehyde C->D Condensation F Intermediate 3 D->F E Benzylamine E->F Cyclization H This compound F->H G 4-Acetamidophenol G->H Etherification

General Synthetic Strategy for this compound

Step 1: Synthesis of N-benzyl-2-amino-6-hydroxybenzamide 2-Amino-6-hydroxybenzoic acid is reacted with a suitable acylating agent, followed by amidation with benzylamine to yield N-benzyl-2-amino-6-hydroxybenzamide.

Step 2: Synthesis of the Aldehyde Intermediate The aldehyde intermediate, 4-((4-acetamidophenoxy)methyl)-3-methoxybenzaldehyde, is prepared by the etherification of 4-hydroxy-3-methoxybenzaldehyde with a suitable 4-acetamidophenyl derivative.

Step 3: Cyclocondensation to form the Quinazolinone Core N-benzyl-2-amino-6-hydroxybenzamide is condensed with the aldehyde intermediate from Step 2 in the presence of a suitable catalyst and solvent (e.g., p-toluenesulfonic acid in toluene with azeotropic removal of water) to form the 2,3-dihydroquinazolin-4(1H)-one ring system of this compound.

Step 4: Final Deprotection and Purification Any protecting groups used in the synthesis are removed, and the final product, this compound, is purified by column chromatography or recrystallization. The stereochemistry at the chiral center is typically established using a chiral starting material or through chiral separation of the final racemic mixture.

(Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, would be found in the primary literature or a dedicated synthetic chemistry publication.)

Conclusion

This compound is a valuable chemical probe for the TSHR, discovered through a rigorous high-throughput screening campaign. Its potency and selectivity make it an excellent tool for investigating the physiological and pathological roles of TSHR signaling. The synthetic route, while multi-step, utilizes established chemical transformations, allowing for its preparation in a laboratory setting. Further studies on the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for novel therapeutic strategies for thyroid-related disorders.

References

The Dawn of a New Era in Thyroid Therapeutics: A Technical Guide to Small-Molecule TSHR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thyroid-stimulating hormone receptor (TSHR) is a key regulator of thyroid gland function and a significant therapeutic target for a range of thyroid disorders.[1][2] While recombinant human TSH (rhTSH) has been a valuable tool, its high cost and parenteral administration limit its broader application.[3][4] The advent of orally available, small-molecule TSHR agonists represents a paradigm shift, offering the potential for more accessible and convenient treatment options for conditions like thyroid cancer and hypothyroidism.[3] This technical guide provides an in-depth overview of the biological activity of these pioneering compounds, focusing on their signaling mechanisms, quantitative biological data, and the experimental protocols used for their characterization.

TSHR Signaling: A Multi-faceted Network

The TSHR, a member of the G protein-coupled receptor (GPCR) superfamily, orchestrates a complex network of intracellular signaling pathways upon activation. The binding of TSH or a small-molecule agonist induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the subsequent propagation of downstream signals. The two primary pathways initiated by TSHR activation are the Gαs-cAMP and the Gαq-PLC pathways.

Key Signaling Cascades:
  • Gαs-cAMP Pathway: This is the canonical signaling pathway for the TSHR. Activation of Gαs stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This cascade is crucial for the expression of genes involved in thyroid hormone synthesis, such as thyroglobulin (Tg), thyroperoxidase (TPO), and the sodium-iodide symporter (NIS).

  • Gαq/11-PLC Pathway: The TSHR can also couple to Gαq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the regulation of thyroid cell function and proliferation.

  • Other G Protein Involvement: Evidence suggests that the TSHR can also signal through other G protein subtypes, including Gβγ and Gα12/13, further diversifying its cellular responses.

Below is a diagram illustrating the primary TSHR signaling pathways.

TSHR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TSHR TSHR G_alpha_s Gαs TSHR->G_alpha_s Activates G_alpha_q Gαq TSHR->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Generates PLC Phospholipase C G_alpha_q->PLC Stimulates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Gene_Expression Thyroid Gene Expression (Tg, TPO, NIS) CREB->Gene_Expression Induces Agonist Small-Molecule Agonist Agonist->TSHR Binds to transmembrane domain

TSHR Signaling Pathways

Quantitative Biological Activity of Small-Molecule TSHR Agonists

The development of small-molecule TSHR agonists has been propelled by quantitative high-throughput screening (qHTS) and subsequent medicinal chemistry efforts. These efforts have yielded several promising compounds with varying potencies and efficacies. The tables below summarize the key quantitative data for some of the most well-characterized small-molecule TSHR agonists.

In Vitro Potency in cAMP Assays
CompoundCell LineEC50 (nM)Reference
Org41841CHO-hTSHRPartial Agonist
Compound 2HEK-TSHR46
C2HEK-TSHR46
E1HEK-TSHR217
E2HEK-TSHR18
MS437CHO-luciferase-TSHR130
MS438CHO-luciferase-TSHR53
NCGC00161870HEK-TSHRFull Agonist
In Vitro Efficacy in Primary Human Thyrocytes
Compound (10 µM)Target GeneFold Increase in mRNA (over basal)Reference
C2Thyroperoxidase (TPO)92 ± 13
Sodium-Iodide Symporter (NIS)20 ± 2.5
E1Thyroperoxidase (TPO)55 ± 9
Sodium-Iodide Symporter (NIS)3.6 ± 0.6
E2Thyroperoxidase (TPO)137 ± 21
Sodium-Iodide Symporter (NIS)121 ± 6.4
MS437 & MS438Thyroglobulin (Tg), NIS, TSHRUpregulation observed
Compound 2Tg, TPO, NIS, DIO2Increased mRNA levels
In Vivo Efficacy in Mice
CompoundAdministration RouteEffectReference
Compound 2Oral gavageIncreased serum thyroxine and thyroidal radioiodide uptake
E2Oral2.8-fold increase in radioactive iodine uptake
C2Oral1.5-fold increase in radioactive iodine uptake
MS437 & MS438IntraperitonealIncreased serum thyroxine

Key Experimental Methodologies

The discovery and characterization of small-molecule TSHR agonists rely on a suite of robust in vitro and in vivo assays. Below are detailed protocols for some of the most critical experiments.

Quantitative High-Throughput Screening (qHTS) for TSHR Agonists

This workflow outlines the process of identifying novel small-molecule TSHR agonists from large chemical libraries.

qHTS_Workflow cluster_screening Screening Phase cluster_analysis Data Analysis & Confirmation Library Compound Library (~73,000 compounds) Dispensing Robotic Compound Dispensing (7 concentrations) Library->Dispensing Assay_Plate 1536-well Assay Plate (HEK293-TSHR-CNG cells) Assay_Plate->Dispensing Incubation Incubation (30 min) Dispensing->Incubation Detection Fluorescence Detection (Membrane Potential Dye) Incubation->Detection Data_Analysis Concentration-Response Curve Fitting Detection->Data_Analysis Hit_Selection Hit Selection (Active & Potent Compounds) Data_Analysis->Hit_Selection Orthogonal_Assay Orthogonal cAMP Assay (e.g., HTRF) Hit_Selection->Orthogonal_Assay Confirmation Confirmation of TSHR Agonist Activity Orthogonal_Assay->Confirmation

qHTS Workflow for TSHR Agonist Discovery

Protocol:

  • Cell Line: A HEK293 cell line stably expressing the human TSHR and a cyclic nucleotide-gated (CNG) ion channel is commonly used.

  • Assay Principle: Agonist binding to the TSHR increases intracellular cAMP, which opens the CNG channels, leading to membrane depolarization. This change in membrane potential is detected by a fluorescent dye.

  • Procedure:

    • Cells are dispensed into 1536-well plates.

    • Compounds from a chemical library are added at multiple concentrations using a robotic system.

    • After a 30-minute incubation at room temperature, the change in fluorescence is measured.

  • Hit Confirmation: Active compounds are then tested in an orthogonal assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, to confirm their agonist activity and rule out artifacts from the primary screen.

In Vitro cAMP Accumulation Assay (HTRF)

Objective: To quantify the potency and efficacy of a compound in stimulating cAMP production.

Materials:

  • HEK293 cells stably expressing the human TSHR.

  • HTRF cAMP detection kit.

  • Test compounds and a reference agonist (e.g., bovine TSH).

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • Assay plates (e.g., 96-well or 384-well).

Protocol:

  • Cell Seeding: Seed HEK-TSHR cells into the assay plate and culture overnight.

  • Pre-incubation: Remove the culture medium and incubate the cells with a buffer containing IBMX for 1 hour at 37°C.

  • Compound Addition: Add serial dilutions of the test compounds or TSH to the wells and incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

  • Signal Measurement: After incubation as per the manufacturer's instructions, read the fluorescence at the appropriate wavelengths to determine the HTRF ratio, which is proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Gene Expression Analysis in Primary Human Thyrocytes

Objective: To assess the ability of a compound to stimulate the expression of thyroid-specific genes.

Protocol:

  • Cell Culture: Isolate primary human thyrocytes from thyroid tissue and culture them to form a confluent monolayer.

  • Compound Treatment: Treat the thyrocytes with the test compound (e.g., at a concentration of 10 µM) or TSH for a specified period (e.g., 24-48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., TPO, NIS, Tg) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold change in mRNA expression for each target gene in the treated samples relative to the vehicle-treated control.

In Vivo Thyroid Function Assessment in Mice

Objective: To evaluate the in vivo efficacy of a compound to stimulate thyroid function.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Compound Administration: Administer the test compound to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Radioiodide Uptake: At a specified time after compound administration, inject the mice with radioactive iodine (e.g., ¹²⁵I). After a further incubation period, sacrifice the animals, excise the thyroid glands, and measure the radioactivity to determine the percentage of iodide uptake.

  • Serum Thyroxine (T4) Measurement: Collect blood samples at various time points after compound administration. Separate the serum and measure the concentration of T4 using an appropriate immunoassay.

  • Data Analysis: Compare the radioiodide uptake and serum T4 levels in the compound-treated group to those in a vehicle-treated control group.

This comprehensive guide provides a foundational understanding of the biological activity of small-molecule TSHR agonists. The continued development of these compounds holds immense promise for advancing the management of thyroid diseases.

References

Selectivity profile of ML-109 against other glycoprotein hormone receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ML-109, a small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). The document details its activity at the primary target receptor in comparison to other closely related glycoprotein hormone receptors, namely the Follicle-Stimulating Hormone Receptor (FSHR) and the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). This guide is intended to provide researchers, scientists, and drug development professionals with the critical data and methodologies required to evaluate and utilize this compound in preclinical research.

Executive Summary

This compound is a potent and highly selective agonist for the human Thyroid Stimulating Hormone Receptor (TSHR)[1][2][3][4][5]. It demonstrates full agonist activity at the TSHR with a half-maximal effective concentration (EC50) in the nanomolar range. Crucially for its potential as a research tool and therapeutic lead, this compound exhibits negligible activity at the homologous glycoprotein hormone receptors, FSHR and LHCGR, highlighting its exceptional selectivity. This selectivity is critical for eliciting specific physiological responses mediated by the TSHR without off-target effects on reproductive functions governed by FSHR and LHCGR.

Quantitative Selectivity Profile

The selectivity of this compound has been quantified through in vitro functional assays that measure the dose-dependent activation of the TSHR, FSHR, and LHCGR. The potency of this compound is summarized in the table below.

ReceptorLigandEC50 (nM)Selectivity over TSHR
TSHR This compound40-
FSHR This compound>100,000>2500-fold
LHCGR This compound>100,000>2500-fold
Table 1: Potency and Selectivity of this compound. EC50 values represent the concentration of this compound required to elicit a half-maximal response in functional assays. The data demonstrates the high potency of this compound for the TSHR and its significantly lower potency for FSHR and LHCGR.

Signaling Pathway

The TSHR, FSHR, and LHCGR are all G-protein coupled receptors (GPCRs) that primarily couple to the Gαs signaling pathway. Upon agonist binding, these receptors activate adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. The selectivity of this compound ensures that this signaling cascade is initiated only in cells expressing TSHR.

Glycoprotein Hormone Receptor Signaling Pathway cluster_ligands Ligands cluster_receptors Glycoprotein Hormone Receptors cluster_downstream Downstream Signaling ML109 This compound TSHR TSHR ML109->TSHR High Potency FSHR FSHR ML109->FSHR Low Potency LHCGR LHCGR ML109->LHCGR Low Potency TSH TSH TSH->TSHR FSH FSH FSH->FSHR LH_hCG LH/hCG LH_hCG->LHCGR Gs Gαs Protein TSHR->Gs FSHR->Gs LHCGR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets Experimental Workflow for this compound Selectivity Profiling cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Culture 1. Culture CHO-K1 cells expressing TSHR, FSHR, or LHCGR Harvest 2. Harvest and count cells Culture->Harvest Seed 3. Seed cells into 96-well plates Harvest->Seed Incubate1 4. Incubate overnight Seed->Incubate1 Prepare 5. Prepare serial dilutions of This compound and control agonists Incubate1->Prepare Add 6. Add compounds to cells Prepare->Add Incubate2 7. Incubate for a defined period (e.g., 3-6 hours) Add->Incubate2 Lyse 8. Lyse cells and add luciferase substrate Incubate2->Lyse Read 9. Measure luminescence Lyse->Read Plot 10. Plot dose-response curves Read->Plot Calculate 11. Calculate EC50 values Plot->Calculate

References

An In-depth Technical Guide to the Pharmacology and Toxicology of ML-109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 (also known as CID-25246343) is a pioneering small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR). As the first selective and orally available non-peptide agonist for this receptor, this compound presents a significant tool for studying TSHR biology and holds potential for therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols utilized for its characterization. It is important to note that detailed public information regarding the toxicology and pharmacokinetics of this compound is limited at present.

Introduction

This compound is a potent and full agonist of the thyroid-stimulating hormone receptor (TSHR), a G-protein coupled receptor crucial for regulating thyroid function.[1] Its development as a selective, orally available small molecule distinguishes it from the native glycoprotein hormone, TSH, and recombinant human TSH (rhTSH), offering a valuable probe for TSHR research and a potential lead compound for therapeutic development.[1]

Pharmacology

Mechanism of Action

This compound acts as a selective agonist at the human TSHR. Upon binding, it activates the receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is the principal pathway through which TSH mediates its physiological effects in thyroid follicular cells.[1] this compound interacts with the serpentine domain of the TSHR.[1]

In Vitro Activity

This compound has been demonstrated to be a potent and selective agonist in various in vitro systems. In primary cultures of human thyrocytes, this compound increases the mRNA levels of key thyroid-specific genes, including thyroglobulin, thyroperoxidase, the sodium-iodide symporter, and deiodinase type 2. Furthermore, it has been shown to increase the enzymatic activity of deiodinase type 2.[1]

In Vivo Activity

In vivo studies in mice have confirmed the biological activity of this compound. Oral administration of this compound was found to stimulate thyroid function, demonstrating its oral bioavailability and ability to act on the TSHR in a physiological context.

Data Presentation

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReceptorNotes
EC50 40 nMHuman TSHRRepresents the concentration of this compound that elicits a half-maximal response.
Selectivity >100 µMHuman LHCGRDemonstrates high selectivity for TSHR over the Luteinizing Hormone/Choriogonadotropin Receptor.
Selectivity >100 µMHuman FSHRDemonstrates high selectivity for TSHR over the Follicle-Stimulating Hormone Receptor.

Experimental Protocols

TSHR Agonist Activity Assay (cAMP Measurement)

This protocol outlines the general steps for determining the agonist activity of compounds like this compound at the TSHR by measuring intracellular cAMP levels.

Objective: To quantify the dose-dependent stimulation of cAMP production by this compound in cells expressing the human TSHR.

Materials:

  • HEK293 cells stably expressing the human TSHR.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (e.g., in DMSO).

  • cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).

  • Multi-well plates (e.g., 96-well or 384-well).

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Seeding: Seed the HEK293-TSHR cells into multi-well plates at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., bovine TSH).

  • Cell Treatment: Remove the cell culture medium and replace it with the assay buffer containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Thyroid Function Assessment in Mice

This protocol provides a general workflow for evaluating the in vivo effects of this compound on thyroid function in a murine model.

Objective: To determine if oral administration of this compound stimulates thyroid function in mice.

Materials:

  • Laboratory mice (e.g., C57BL/6).

  • This compound formulation for oral gavage.

  • Vehicle control.

  • Blood collection supplies.

  • ELISA kits for measuring serum thyroxine (T4) and TSH.

  • Radioiodide (e.g., ¹²⁵I) for uptake studies (optional).

  • Gamma counter (if performing radioiodide uptake).

Procedure:

  • Animal Acclimation: Acclimate the mice to the laboratory conditions for a sufficient period.

  • Dosing: Administer this compound or vehicle control to the mice via oral gavage at predetermined doses and schedules.

  • Blood Collection: At specified time points after dosing, collect blood samples from the mice (e.g., via retro-orbital sinus or tail vein).

  • Serum Separation: Process the blood samples to obtain serum.

  • Hormone Measurement: Measure the concentrations of serum T4 and TSH using ELISA kits.

  • (Optional) Radioiodide Uptake: Administer a tracer dose of radioiodide and measure its uptake by the thyroid gland at a specific time point using a gamma counter.

  • Data Analysis: Compare the serum hormone levels and/or radioiodide uptake between the this compound-treated groups and the vehicle control group to assess the effect on thyroid function.

Toxicology and Pharmacokinetics

As of the latest available information, a comprehensive public record of the toxicology and detailed pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is not available. While in vivo studies in mice have indicated that this compound is orally available and active, specific parameters such as bioavailability, half-life, metabolism pathways, and potential toxicities have not been detailed in the reviewed literature. Further studies are required to establish the safety and pharmacokinetic properties of this compound. One report mentioned that this compound is stable under neutral and basic conditions (t½ of ~16 hours) but degrades at a low pH (t½ of ~3 hours).

Visualizations

Signaling Pathway of this compound

ML109_Signaling_Pathway This compound Signaling Pathway ML109 This compound TSHR TSHR (Thyroid Stimulating Hormone Receptor) ML109->TSHR Binds and Activates G_protein Gs Protein TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP (cyclic AMP) AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Thyroid_Effects Downstream Thyroid Effects (e.g., gene expression, hormone synthesis) PKA->Thyroid_Effects Phosphorylates targets leading to InVitro_Workflow In Vitro TSHR Agonist Assay Workflow start Start seed_cells Seed HEK293-TSHR cells in multi-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound and controls (TSH, vehicle) incubate_overnight->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_37c Incubate at 37°C treat_cells->incubate_37c lyse_cells Lyse cells incubate_37c->lyse_cells measure_cAMP Measure intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze data and determine EC50 measure_cAMP->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the ML-109 Binding Site on the Thyrotropin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of ML-109, a potent, small-molecule allosteric agonist of the thyrotropin receptor (TSHR). The information presented herein is intended to support research and drug development efforts targeting the TSHR.

Introduction

The thyrotropin receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in thyroid physiology. It is the primary target of the pituitary hormone thyrotropin (TSH), which regulates the synthesis and release of thyroid hormones. Dysregulation of TSHR activity is implicated in various thyroid disorders, including Graves' disease and hypothyroidism.

This compound has been identified as a potent and full agonist of the TSHR, acting through an allosteric binding site within the transmembrane domain (TMD) of the receptor.[1][2] Unlike the endogenous ligand TSH, which binds to the large extracellular domain (ECD), this compound offers a promising therapeutic alternative due to its small molecular size and distinct mechanism of action.[1][3] This guide delves into the specifics of the this compound binding site, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

The this compound Binding Site

This compound binds to a well-defined allosteric pocket located within the transmembrane helical bundle of the TSHR. This site is distinct from the orthosteric binding site for TSH on the ECD. The binding of this compound stabilizes a conformational state of the receptor that leads to its activation.

Key Interacting Residues

Site-directed mutagenesis studies and structural modeling have identified several key amino acid residues within the transmembrane helices that are crucial for the binding and efficacy of this compound and other small-molecule ligands. These residues contribute to the formation of the allosteric binding pocket and are critical for the signal transduction upon ligand binding.

ResidueTransmembrane Helix (TMH)Role in this compound Interaction
Val421TMH1Contributes to the hydrophobic pocket. Mutation to Isoleucine (V421I) leads to constitutive activity.
Tyr466TMH2Forms part of the binding pocket. Mutation to Alanine (Y466A) results in constitutive activation.
Thr501TMH3Involved in ligand binding. Mutation to Alanine (T501A) causes constitutive activity.
Leu587TMH5Lines the allosteric pocket. Mutation to Valine (L587V) leads to constitutive activation.
Met637TMH6A key residue for receptor activation. Mutations (M637C, M637W) result in strong constitutive activation.
Ser641TMH6Contributes to the binding pocket. Mutation to Alanine (S641A) leads to constitutive activity.
Tyr643TMH6Involved in ligand interaction. Mutation to Phenylalanine (Y643F) results in constitutive activation.
Leu645TMH6Forms part of the binding pocket. Mutation to Valine (L645V) leads to constitutive activation.
Tyr667TMH7A critical residue for the action of some allosteric modulators. Mutation to Alanine (Y667A) can reverse the effect of some antagonists to agonists.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound activity at the TSHR.

ParameterValueReference
EC50 (cAMP accumulation)40 nM
Binding Affinity (Kd of TSH) ~0.3 nM

Signaling Pathways

The TSHR is known to couple to multiple G protein signaling pathways. This compound, as a full agonist, is expected to activate these pathways, leading to downstream cellular responses.

Gs/cAMP Pathway

The canonical signaling pathway for the TSHR is through the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This is the primary pathway stimulated by TSH and is also potently activated by this compound.

Gs_cAMP_Pathway ML109 This compound TSHR TSHR ML109->TSHR binds Gs Gαs TSHR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

Gs/cAMP Signaling Pathway
Gq/11 Pathway

The TSHR can also couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_Pathway ML109 This compound TSHR TSHR ML109->TSHR Gq Gαq/11 TSHR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC

Gq/11 Signaling Pathway
β-Arrestin Pathway

Upon activation, the TSHR can also recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

Beta_Arrestin_Pathway ML109 This compound TSHR TSHR ML109->TSHR GRK GRK TSHR->GRK activates TSHR_P p-TSHR TSHR->TSHR_P GRK->TSHR phosphorylates bArr β-Arrestin TSHR_P->bArr recruits Internalization Internalization bArr->Internalization Signaling Downstream Signaling bArr->Signaling

β-Arrestin Recruitment Pathway

Experimental Protocols

Site-Directed Mutagenesis

This protocol is used to introduce specific mutations into the TSHR gene to identify key residues involved in this compound binding and receptor activation.

Workflow:

SDM_Workflow Start Design Mutagenic Primers PCR Perform PCR with High-Fidelity Polymerase Start->PCR Digest Digest Parental DNA with DpnI PCR->Digest Transform Transform into Competent E. coli Digest->Transform Select Select Colonies and Isolate Plasmid DNA Transform->Select Sequence Sequence Verify the Mutation Select->Sequence Transfect Transfect into Mammalian Cells Sequence->Transfect Assay Perform Functional Assays Transfect->Assay

Site-Directed Mutagenesis Workflow

Detailed Steps:

  • Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) and a plasmid containing the wild-type TSHR cDNA as a template. Use 5-50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1 µL of polymerase in a 50 µL reaction volume. The cycling conditions are typically: initial denaturation at 95°C for 1 minute, followed by 18 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute/kb of plasmid length, with a final extension at 68°C for 7 minutes.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Transfection: Transfect the sequence-verified mutant TSHR plasmid into a suitable mammalian cell line (e.g., HEK293 or CHO cells) for functional characterization.

Radioligand Binding Assay ([125I]-TSH)

This assay is used to determine the binding affinity (Kd) of TSH and to investigate the allosteric effect of this compound on TSH binding.

Workflow:

Binding_Assay_Workflow Prepare Prepare Membranes from TSHR-expressing Cells Incubate Incubate Membranes with [¹²⁵I]-TSH and this compound Prepare->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Count Quantify Radioactivity Separate->Count Analyze Analyze Data to Determine Kd and Bmax Count->Analyze

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Homogenize cells expressing the TSHR in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

  • Saturation Binding: To determine the Kd of TSH, incubate a fixed amount of membrane protein with increasing concentrations of [125I]-TSH. For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled TSH.

  • Competition Binding (Allosteric Effect): To assess the effect of this compound, incubate membranes with a fixed concentration of [125I]-TSH and increasing concentrations of unlabeled TSH in the absence and presence of a fixed concentration of this compound.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax for TSH. Compare the binding curves in the presence and absence of this compound to determine its effect on TSH affinity. A change in the Kd of TSH indicates an allosteric effect on affinity, while a change in Bmax suggests an effect on the number of available binding sites.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the Gs/cAMP pathway.

Detailed Steps:

  • Cell Culture: Plate cells stably expressing the TSHR (e.g., CHO-TSHR) in a multi-well plate.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound or TSH for a defined period (e.g., 1 hour) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated TSHR, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

Detailed Steps:

  • Cell Line: Use a cell line engineered to report β-arrestin recruitment, such as the DiscoverX PathHunter β-Arrestin assay system. In this system, the TSHR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Plate the PathHunter cells in a multi-well plate.

  • Ligand Stimulation: Stimulate the cells with a range of concentrations of this compound for a specific duration (e.g., 90 minutes).

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme. The recruitment of β-arrestin to the TSHR brings the two enzyme fragments together, forming an active enzyme that converts the substrate to a chemiluminescent product.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the ligand concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Conclusion

This compound represents a significant advancement in the development of small-molecule modulators for the thyrotropin receptor. Its allosteric binding site within the transmembrane domain provides a distinct target for therapeutic intervention compared to the orthosteric site for TSH. This technical guide has provided a detailed overview of the this compound binding site, its quantitative pharmacological properties, the signaling pathways it activates, and the key experimental protocols used for its characterization. This information serves as a valuable resource for researchers and drug developers working to advance our understanding and treatment of thyroid diseases.

References

Unraveling the Serpentine Domain Interaction of ML-109: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 has emerged as a significant small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a key player in thyroid function and a therapeutic target for various thyroid disorders. This technical guide provides an in-depth exploration of the interaction between this compound and the serpentine domain of the TSHR. It consolidates quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction

The Thyroid Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) that, upon activation by thyroid-stimulating hormone (TSH), orchestrates the synthesis and release of thyroid hormones. Dysregulation of TSHR signaling is implicated in pathologies such as Graves' disease and thyroid cancer. This compound is a potent, selective, and orally available small-molecule agonist that uniquely targets the serpentine transmembrane domain of the TSHR, offering a valuable tool for both research and potential therapeutic development. This document elucidates the molecular intricacies of this interaction and its downstream consequences.

Quantitative Data Summary

The following table summarizes the key quantitative parameters characterizing the interaction of this compound with the human TSHR.

ParameterValueDescriptionReference
EC50 40 nMThe half-maximal effective concentration for stimulating cyclic AMP (cAMP) accumulation in cells expressing the human TSHR. This indicates the potency of this compound as a TSHR agonist.[1]
Selectivity >100 µM (for LHCGR and FSHR)This compound exhibits high selectivity for the TSHR over other closely related glycoprotein hormone receptors, such as the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Follicle-Stimulating Hormone Receptor (FSHR).[2]
Binding Site Transmembrane Helices (TMH) 3, 5, 6, and 7This compound binds to an allosteric pocket located within the serpentine domain of the TSHR, specifically interacting with residues in these transmembrane helices.
Key Interacting Residue Asparagine (Asn) at position 5.47 in TMH5Mutation of this residue has been shown to significantly impact the efficacy of this compound, highlighting its critical role in the binding and activation mechanism.

Molecular Interaction and Signaling Pathway

This compound acts as a positive allosteric modulator of the TSHR. Its binding to the serpentine domain stabilizes an active conformation of the receptor, leading to the activation of the canonical Gs protein-cAMP signaling cascade.

Signaling Pathway Diagram

ML109_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML109 This compound TSHR TSHR (Serpentine Domain) ML109->TSHR Binds to allosteric site Gs Gs Protein (α, β, γ subunits) TSHR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Thyroid-Specific Gene Transcription CREB->Gene Promotes

Caption: this compound allosterically activates the TSHR, initiating the Gs-cAMP signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.

cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for quantifying intracellular cAMP levels in response to TSHR activation by this compound.

Materials:

  • HEK293 cells stably expressing the human TSHR (HEK-TSHR).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Phosphodiesterase inhibitor (e.g., 1 mM IBMX).

  • This compound stock solution (in DMSO).

  • HTRF cAMP detection kit (e.g., from Cisbio or Revvity).

  • 384-well white, low-volume microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed HEK-TSHR cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor. Also, prepare a vehicle control (DMSO in assay buffer).

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted this compound or vehicle control. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Reagent Addition: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Thyroid-Specific Gene Expression

This protocol describes the measurement of mRNA levels of key thyroid genes, such as thyroglobulin (Tg) and sodium-iodide symporter (NIS), in response to this compound treatment in primary human thyrocytes or a suitable thyroid cell line.

Materials:

  • Primary human thyrocytes or a human thyroid cell line (e.g., Nthy-ori 3-1).

  • Cell culture medium appropriate for the chosen cell type.

  • This compound stock solution (in DMSO).

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

  • Primers for Tg, NIS, and a reference gene (e.g., GAPDH, ACTB).

  • qRT-PCR instrument.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol. Quantify the RNA concentration and assess its purity.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

  • qPCR Amplification: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Experimental Workflow

The discovery and characterization of small-molecule allosteric modulators like this compound typically follow a structured workflow.

Allosteric Modulator Drug Discovery Workflow

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization cluster_characterization In-depth Characterization HTS High-Throughput Screening (HTS) (e.g., cAMP assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (EC50) Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. LHCGR, FSHR) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) & Lead Optimization Selectivity->SAR Binding_Assays Binding Site Mapping (e.g., Mutagenesis) SAR->Binding_Assays Functional_Assays Downstream Functional Assays (e.g., Gene Expression) Binding_Assays->Functional_Assays In_Vivo In Vivo Efficacy Models (e.g., Mouse thyroid function) Functional_Assays->In_Vivo

Caption: A typical workflow for the discovery and development of a TSHR allosteric modulator.

Conclusion

This compound represents a pivotal tool in the study of TSHR function and a promising lead for the development of novel therapeutics. Its unique interaction with the serpentine domain provides a distinct mechanism of action compared to the orthosteric binding of TSH. This guide has synthesized the current understanding of this compound's interaction with the TSHR, offering a foundation for future research aimed at further elucidating its mechanism and exploring its therapeutic potential. The provided experimental protocols and workflows are intended to empower researchers to contribute to this exciting area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. All protocols are for research use only and not for human use.

A critical ambiguity exists in the nomenclature of "ML-109." Scientific literature describes two distinct small molecules with this designation: a thyroid-stimulating hormone receptor (TSHR) agonist and an antitubercular drug candidate, more commonly known as SQ109. To ensure comprehensive and accurate information, this document provides detailed application notes and protocols for both compounds.

Part 1: this compound, the Thyroid-Stimulating Hormone Receptor (TSHR) Agonist

Compound: this compound (also known as CID-25246343) Mechanism of Action: A potent and selective small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR), a G-protein coupled receptor (GPCR).[1][2][3] Upon binding, this compound activates the G-alpha (s) subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

Quantitative Data
ParameterValueCell Line/SystemReference
EC50 40 nMHEK293 cells expressing human TSHR[1]
Selectivity >100 µM (EC50)HEK293 cells expressing LHCGR or FSHR
Experimental Protocol: TSHR Activation Assay in a Cell-Based System

This protocol describes a cell-based assay to measure the agonist activity of this compound on the human TSHR using a HEK293 cell line engineered to express the receptor and a cyclic nucleotide-gated (CNG) ion channel as a biosensor for cAMP production.

Materials:

  • HEK293 cell line stably co-expressing human TSHR and a modified CNG channel

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Puromycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • DMSO

  • Assay medium (DMEM with 2% FBS)

  • White, solid-bottom 1536-well assay plates

  • Fluorescent membrane potential dye

Procedure:

  • Cell Culture:

    • Maintain the HEK293-TSHR-CNG cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 µg/mL puromycin in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Assay Protocol:

    • Harvest the cells using Trypsin-EDTA and resuspend them in assay medium at a concentration of 200,000 cells/mL.

    • Dispense 4 µL of the cell suspension (800 cells) into each well of a 1536-well plate.

    • Incubate the plate overnight at 37°C with 5% CO2.

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay medium.

    • Add 23 nL of the diluted this compound or control compounds to the assay plate.

    • Incubate the plate for 30 minutes at room temperature.

    • Add the fluorescent membrane potential dye according to the manufacturer's instructions.

    • Measure the fluorescence to determine the change in membrane potential, which correlates with cAMP levels.

Signaling Pathway Diagram

TSHR_Signaling cluster_membrane Cell Membrane TSHR TSHR Gs Gs Protein TSHR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ML109 This compound ML109->TSHR binds & activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: TSHR signaling pathway activated by this compound.

Part 2: SQ109, the Antitubercular Drug Candidate

Compound: SQ109 Mechanism of Action: SQ109 is an inhibitor of the Mycobacterium tuberculosis MmpL3 protein, a transporter essential for mycolic acid transport across the inner membrane, which is a critical step in the formation of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.

Quantitative Data
ParameterValueOrganism/Cell LineReference
MIC90 0.25 mg/LMycobacterium tuberculosis
MIC Range 5–15 µM (84.6% of strains)Helicobacter pylori
MBC Range 50–70 µM (76.9% of strains)Helicobacter pylori
IC50 1.82 µMToxoplasma gondii
Intracellular Activity 99% reduction of Mtb at MICMacrophages
Experimental Protocols

This protocol details the assessment of SQ109's efficacy against intracellular M. tuberculosis within macrophages.

Materials:

  • Murine peritoneal macrophages or a macrophage cell line (e.g., J774A.1, THP-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • SQ109

  • DMSO

  • Gentamicin

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates

  • Lysis buffer (e.g., 0.1% SDS)

  • 7H11 agar plates

Procedure:

  • Macrophage Seeding:

    • Seed peritoneal macrophages or macrophage cell line in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow adherence.

  • Infection:

    • Wash the adherent macrophages with warm PBS.

    • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours.

    • Remove the extracellular bacteria by washing three times with warm PBS.

    • Add fresh medium containing 10 µg/mL gentamicin to kill any remaining extracellular bacteria.

  • SQ109 Treatment:

    • Prepare serial dilutions of SQ109 in culture medium.

    • Add the SQ109 dilutions to the infected macrophage cultures.

    • Incubate for 48 hours at 37°C with 5% CO2.

  • Quantification of Intracellular Bacteria:

    • Lyse the macrophages with lysis buffer.

    • Prepare serial dilutions of the cell lysate in PBS.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

This protocol determines the bactericidal activity of SQ109 against M. tuberculosis over time.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth supplemented with OADC

  • SQ109

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 7H11 agar plates

  • Culture tubes or flasks

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with 7H9 broth containing various concentrations of SQ109 (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free control.

    • Inoculate each tube with the prepared M. tuberculosis suspension.

  • Time-Point Sampling:

    • Incubate the tubes at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24, 48, and 72 hours), collect an aliquot from each tube.

  • CFU Determination:

    • Perform serial dilutions of the collected aliquots in PBS.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the CFUs.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each SQ109 concentration.

    • Determine the rate of killing from the slope of the curve.

Diagrams

Macrophage_Infection_Workflow A Seed Macrophages (96-well plate) B Infect with M.tb (MOI 10:1, 4h) A->B C Wash & Add Gentamicin B->C D Add SQ109 (Serial Dilutions) C->D E Incubate (48h) D->E F Lyse Macrophages E->F G Plate Lysate on 7H11 Agar F->G H Incubate & Count CFU G->H

Caption: Workflow for the macrophage infection assay.

MmpL3_Inhibition cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri Block X MmpL3->Block TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 transport SQ109 SQ109 SQ109->MmpL3 CellWall Cell Wall Synthesis TMM_peri->CellWall

Caption: SQ109 inhibits MmpL3, blocking mycolic acid transport.

References

Application Notes and Protocols for the Use of ML-109 in Primary Human Thyrocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-109 is a selective, orally available small-molecule agonist for the thyroid-stimulating hormone receptor (TSHR).[1] With an EC50 of 40 nM, it provides a potent tool for studying thyroid function and pathophysiology in vitro.[1] this compound demonstrates high selectivity for the human TSHR over other glycoprotein hormone receptors like the luteinizing hormone/choriogonadotropin receptor (LHCGR) and the follicle-stimulating hormone receptor (FSHR).[1] In primary cultures of human thyrocytes, this compound has been shown to upregulate the expression of key thyroid-specific genes, including thyroglobulin (Tg), thyroperoxidase (TPO), sodium-iodide symporter (NIS), and deiodinase type 2 (DIO2), and to increase DIO2 enzyme activity.[1] These characteristics make this compound a valuable compound for investigating TSHR signaling and its role in thyroid hormone synthesis and metabolism.

This document provides detailed protocols for the culture of primary human thyrocytes and the application of this compound to study its effects on thyroid cell function.

Data Presentation

The following table summarizes key quantitative data that can be generated from experiments using this compound in primary human thyrocyte cultures.

Parameter Assay/Method Expected Outcome with this compound Example Data Points
Gene Expression Quantitative Real-Time PCR (qRT-PCR)Increased mRNA levels of TSHR target genesFold change in Tg, TPO, NIS, DIO2 mRNA relative to vehicle control
Protein Expression Western Blot, ELISA, ImmunofluorescenceIncreased protein levels of TSHR target genesRelative protein abundance of NIS, TPO; Concentration of secreted Tg (ng/mL)
Iodide Uptake Radioactive Iodide (¹²⁵I) Uptake AssayIncreased intracellular iodide accumulationCounts per minute (CPM) per microgram of protein
Deiodinase Activity Measurement of T4 to T3 conversionIncreased conversion of thyroxine (T4) to triiodothyronine (T3)pmol T3 generated/mg protein/min
Cell Viability/Proliferation MTT, CellTiter-Glo, Cell CountingTo be determined; TSH is not a proliferative agent for adult human thyrocytesAbsorbance at 570 nm; Relative light units (RLU); Cell number (cells/mL)
cAMP Production cAMP Enzyme Immunoassay (EIA)Increased intracellular cyclic AMP (cAMP) levelscAMP concentration (pmol/mL)

Experimental Protocols

Culture of Primary Human Thyrocytes

This protocol is adapted from established methods for the isolation and culture of primary human thyrocytes.

Materials:

  • Normal human thyroid tissue (obtained from surgical specimens)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Collagenase Type IV

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture dishes and flasks

  • Sterile surgical instruments

Protocol:

  • Under sterile conditions, wash the thyroid tissue with HBSS.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scissors or scalpels.

  • Transfer the minced tissue to a sterile conical tube and digest with Collagenase Type IV (e.g., 3 mg/mL in HBSS) for 30-60 minutes at 37°C with gentle agitation.

  • Centrifuge the cell suspension at 150 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a tissue culture dish.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, remove the supernatant containing non-adherent cells and replace it with fresh complete growth medium.

  • Adherent thyrocytes will form follicle-like structures and can be propagated. The typical doubling time is 72-96 hours.[2]

  • For subculturing, wash the cells with PBS, add Trypsin-EDTA, and incubate for 5-10 minutes at 37°C. Neutralize the trypsin with complete growth medium and re-plate the cells at a suitable density (e.g., 1:2 or 1:3 split ratio).

Preparation and Application of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Complete growth medium (as described above)

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound powder in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in complete growth medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup (e.g., ranging from 1 nM to 10 µM). The reported EC50 is 40 nM.

  • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

  • Aspirate the old medium from the cultured primary human thyrocytes and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Analysis of this compound Effects

a. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • After treatment with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for human Tg, TPO, NIS, DIO2, and a suitable housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

b. Western Blot for Protein Expression Analysis

  • Following this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against NIS, TPO, or other proteins of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

c. Radioactive Iodide Uptake Assay

  • Plate thyrocytes in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound or vehicle control for 24-48 hours.

  • Wash the cells with a buffer solution (e.g., HBSS).

  • Add buffer containing a known concentration of radioactive sodium iodide (Na¹²⁵I) and a non-radioactive iodide carrier.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Aspirate the uptake buffer and wash the cells rapidly with ice-cold buffer to stop the uptake.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Normalize the counts to the protein content of each well.

Visualizations

experimental_workflow cluster_culture Primary Thyrocyte Culture cluster_treatment This compound Treatment cluster_analysis Downstream Analysis tissue Thyroid Tissue mince Mince Tissue tissue->mince digest Collagenase Digestion mince->digest plate Plate Cells digest->plate culture Culture to Confluence plate->culture treat Treat Cells culture->treat prepare Prepare this compound Dilutions prepare->treat rna RNA Extraction treat->rna protein Protein Extraction treat->protein iodide Iodide Uptake Assay treat->iodide q_pcr qRT-PCR rna->q_pcr wb Western Blot protein->wb TSHR_signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TSHR TSHR AC Adenylate Cyclase TSHR->AC activates cAMP cAMP AC->cAMP produces ML109 This compound ML109->TSHR activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression ↑ Gene Expression (Tg, TPO, NIS, DIO2) CREB->Gene_Expression promotes

References

Application Notes and Protocols for ML-109: A Potent TSHR Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of ML-109, a potent and selective small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). The information herein is intended to guide researchers in accurately preparing stock solutions and designing robust in vitro experiments.

Introduction to this compound

This compound is a full agonist of the human Thyroid Stimulating Hormone Receptor (TSHR), a G protein-coupled receptor (GPCR) crucial for thyroid gland function. With an EC50 of 40 nM, this compound serves as a valuable tool for studying TSHR signaling and for the development of therapeutics targeting this receptor.[1] Its selectivity for the TSHR over other glycoprotein hormone receptors makes it a precise molecular probe.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 1186649-91-1[1]
Molecular Weight 523.58 g/mol [1]
Biological Activity Full agonist of TSHR[1]
EC50 40 nM[1]
Appearance White to light yellow solid

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results. The following section provides a detailed protocol for dissolving and storing this compound.

Solubility and Recommended Solvents

This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to use anhydrous, newly opened DMSO to ensure maximum solubility, as hygroscopic DMSO can negatively impact the dissolution of the compound.

SolventSolubilityNotes
DMSO ≥ 83.33 mg/mL (159.15 mM)Ultrasonic treatment may be required to aid dissolution.
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro cell-based assays, allowing for further dilution to the desired final concentration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 523.58 g/mol x 1000 = 5.24 mg

  • Weigh the this compound powder: Accurately weigh 5.24 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the powder. If necessary, use an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot and store: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

Stock Solution Storage and Stability

Proper storage is essential to maintain the activity of this compound.

Storage ConditionShelf Life
Powder at -20°C 3 years
Powder at 4°C 2 years
In DMSO at -80°C 2 years
In DMSO at -20°C 1 year

Stability Note: this compound is stable under neutral and basic conditions but degrades at a low pH (t1/2 of ~3 hours).

Experimental Protocols

This compound is primarily used to stimulate the TSH receptor and study its downstream signaling pathways, most notably the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

TSHR Signaling Pathway

The binding of this compound to the transmembrane domain of the TSHR induces a conformational change, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

TSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ML109 This compound TSHR TSHR ML109->TSHR Binds to Transmembrane Domain Gs Gs Protein TSHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Thyroid Specific) CREB->Gene Regulates

Caption: this compound activates the TSHR signaling cascade.

In Vitro cAMP Accumulation Assay

This protocol outlines a general procedure for measuring the increase in intracellular cAMP in response to this compound stimulation in a cell line expressing the human TSHR (e.g., HEK293-TSHR or CHO-TSHR).

Materials:

  • HEK293-TSHR or other suitable TSHR-expressing cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • Assay medium (e.g., serum-free DMEM)

  • This compound stock solution (10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed TSHR-expressing cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 overnight.

  • Preparation of Stimulation Buffer: Prepare a stimulation buffer by adding a PDE inhibitor (e.g., 500 µM IBMX) to the assay medium. This prevents the degradation of cAMP during the experiment.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the stimulation buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 10 µM). Remember to include a vehicle control (DMSO in stimulation buffer).

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells gently with PBS.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol provided with your chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the detection method of the kit (e.g., plate reader for fluorescence, luminescence, or absorbance).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Experimental Workflow for In Vitro Assay

The following diagram illustrates the general workflow for a cell-based assay using this compound.

Experimental_Workflow Start Start Seed_Cells Seed TSHR-expressing cells in multi-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Reagents Prepare this compound dilutions and stimulation buffer Incubate_Overnight->Prepare_Reagents Stimulate_Cells Wash cells and add This compound dilutions Prepare_Reagents->Stimulate_Cells Incubate_Stimulation Incubate for stimulation (e.g., 30-60 min) Stimulate_Cells->Incubate_Stimulation Lyse_Cells Lyse cells Incubate_Stimulation->Lyse_Cells Measure_Response Measure downstream signal (e.g., cAMP levels) Lyse_Cells->Measure_Response Analyze_Data Analyze data and generate dose-response curve Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an this compound in vitro assay.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. If an SDS is not available, handle with the standard precautions for a novel research compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no cellular response - Inactive compound- Ensure proper storage of this compound. Prepare fresh stock solutions.
- Low receptor expression- Verify TSHR expression in the cell line using a positive control (e.g., TSH).
- Cell health issues- Ensure cells are healthy and not over-confluent.
High variability between replicates - Inaccurate pipetting- Use calibrated pipettes and ensure proper mixing of solutions.
- Uneven cell seeding- Ensure a homogenous cell suspension before seeding.
Compound precipitation in media - Exceeding solubility limit- Ensure the final concentration of DMSO is low (typically <0.5%) and that this compound is fully dissolved in the stock solution before further dilution.

These application notes and protocols are intended to serve as a guide. Researchers may need to optimize conditions for their specific cell lines and experimental setups.

References

ML-109: A Potent TSH Receptor Agonist for Thyroid Hormone Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML-109 is a potent and selective small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). As a full agonist, it mimics the action of the endogenous thyroid-stimulating hormone (TSH), initiating the signaling cascade that governs thyroid hormone synthesis and release. Its oral availability and selectivity make it a valuable tool for in vitro and in vivo studies of thyroid physiology and pathophysiology, as well as for the development of novel therapeutics for thyroid disorders. This document provides detailed application notes and experimental protocols for the use of this compound in studying thyroid hormone regulation.

Physicochemical Properties and In Vitro Activity

This compound acts as a full agonist at the human TSHR with high potency. The primary mechanism of action is the activation of the Gs alpha subunit-coupled receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2]

ParameterValueSpecies/Cell LineReference
EC50 (cAMP accumulation) 40 nMHuman TSHR expressed in HEK293 cells[3]
Selectivity No activity at FSHR or LHCGRHuman receptors[3]
TPO mRNA Induction 137-fold increase (for E2 enantiomer of C2 racemic mixture, which is this compound)Primary human thyrocytes[4]
NIS mRNA Induction 121-fold increase (for E2 enantiomer of C2 racemic mixture, which is this compound)Primary human thyrocytes

Table 1: In Vitro Quantitative Data for this compound and its Enantiomer.

Signaling Pathway

This compound binding to the TSHR activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that regulate thyroid-specific gene expression and function.

TSHR_Signaling ML109 This compound TSHR TSHR ML109->TSHR binds Gs Gs Protein TSHR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Thyroid-Specific Gene Expression (TPO, NIS, Tg) CREB->Gene_Expression promotes Thyroid_Function Increased Thyroid Hormone Synthesis and Secretion Gene_Expression->Thyroid_Function

Figure 1: this compound activated TSHR signaling pathway.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the ability of this compound to stimulate cAMP production in cells expressing the TSHR.

Experimental Workflow:

cAMP_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation & Lysis cluster_3 Detection Seed_Cells Seed TSHR-expressing cells in 96-well plates Add_IBMX Add IBMX (PDE inhibitor) Seed_Cells->Add_IBMX Add_ML109 Add this compound at varying concentrations Add_IBMX->Add_ML109 Incubate Incubate at 37°C Add_ML109->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., ELISA, TR-FRET) Lyse_Cells->Measure_cAMP

Figure 2: Workflow for cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing human TSHR (or other suitable cell line, e.g., CHO-TSHR)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Cell lysis buffer (provided with cAMP kit)

Procedure:

  • Seed TSHR-expressing cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • The next day, aspirate the culture medium and wash the cells once with PBS.

  • Add 50 µL of assay buffer (e.g., serum-free DMEM or HBSS) containing 1 mM IBMX to each well and incubate for 20 minutes at 37°C.

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 50 µL of the this compound dilutions to the respective wells. For the negative control, add 50 µL of assay buffer with vehicle (e.g., DMSO). For a positive control, use a known concentration of TSH.

  • Incubate the plate for 40-60 minutes at 37°C in a humidified incubator.

  • Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Plot the cAMP concentration against the log of the this compound concentration and determine the EC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Iodide Uptake Assay

This non-radioactive assay measures the functional activity of the sodium-iodide symporter (NIS), a key protein in thyroid hormone synthesis whose expression is induced by TSHR activation.

Experimental Workflow:

Iodide_Uptake_Workflow cluster_0 Cell Culture & Treatment cluster_1 Iodide Uptake cluster_2 Detection Seed_Cells Seed FRTL-5 or other NIS-expressing cells Treat_ML109 Treat with this compound for 48-72h to induce NIS expression Seed_Cells->Treat_ML109 Wash_Cells Wash cells with Hank's Balanced Salt Solution (HBSS) Treat_ML109->Wash_Cells Add_Iodide Add uptake buffer containing NaI Wash_Cells->Add_Iodide Incubate_Uptake Incubate for 1h at 37°C Add_Iodide->Incubate_Uptake Lyse_Cells_Iodide Lyse cells Incubate_Uptake->Lyse_Cells_Iodide Sandell_Kolthoff Perform Sandell-Kolthoff reaction and measure absorbance Lyse_Cells_Iodide->Sandell_Kolthoff InVivo_Logic cluster_0 Treatment Groups cluster_1 Administration cluster_2 Endpoints Vehicle Vehicle Control Oral_Gavage Oral Gavage (this compound/Vehicle) Vehicle->Oral_Gavage ML109_group This compound ML109_group->Oral_Gavage rhTSH_group rhTSH (positive control) IP_Injection IP Injection (rhTSH) rhTSH_group->IP_Injection Serum_T4 Measure Serum T4/T3 Oral_Gavage->Serum_T4 RAIU Measure Radioactive Iodine Uptake (RAIU) Oral_Gavage->RAIU Thyroid_Histology Thyroid Gland Weight & Histology Oral_Gavage->Thyroid_Histology IP_Injection->Serum_T4 IP_Injection->RAIU IP_Injection->Thyroid_Histology

References

Application Notes and Protocols: ML-109 as a Research Tool in Graves' Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating autoantibodies (TSAbs) that bind to and activate the thyroid-stimulating hormone receptor (TSHR). This persistent stimulation leads to hyperthyroidism and goiter. The TSHR, a G protein-coupled receptor (GPCR), is the primary autoantigen in Graves' disease. Understanding the mechanisms of TSHR activation and identifying antagonists are key objectives in the development of novel therapeutics.

ML-109 is a potent and selective small-molecule agonist of the human thyroid-stimulating hormone receptor (TSHR).[1][2] Unlike the autoantibodies that cause Graves' disease, this compound is not an immunogen and therefore does not induce an autoimmune response. Instead, its utility in Graves' disease research lies in its ability to act as a reliable positive control for TSHR activation. It can be employed to pharmacologically mimic the effects of TSH and TSAbs in both in vitro and in vivo models. This allows for the standardized assessment of potential TSHR antagonists and the elucidation of downstream signaling pathways involved in Graves' disease pathogenesis.

These application notes provide detailed protocols for the use of this compound as a research tool in cellular and animal models relevant to Graves' disease research.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design.

ParameterValueSpeciesNotesReference
EC50 40 nMHumanHalf-maximal effective concentration for TSHR activation.[1][3]
Receptor Selectivity HighHumanSelective for TSHR over other glycoprotein hormone receptors like LHCGR and FSHR.[2]
Solubility (PBS, pH 7.4) 2 µMN/ALimited aqueous solubility necessitates specific preparation for in vivo use.

Signaling Pathway

This compound, as a TSHR agonist, activates downstream signaling pathways analogous to those stimulated by TSH and pathogenic autoantibodies in Graves' disease. The primary pathway involves the coupling of the TSHR to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various substrates, leading to thyroid hormone synthesis and secretion.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ML109 This compound TSHR TSHR ML109->TSHR Binds and Activates Gs Gs Protein TSHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Thyroid Hormone Synthesis & Secretion PKA->Response Stimulates

TSHR Gs Signaling Pathway

Experimental Protocols

In Vitro Application: Positive Control for TSHR Antagonist Screening

This compound is an ideal positive control in cell-based assays designed to screen for and characterize TSHR antagonists. A common method involves using a cell line stably expressing the human TSHR and a reporter system to measure cAMP production.

Objective: To determine the inhibitory effect of a test compound on this compound-induced TSHR activation.

Materials:

  • HEK293 or CHO cells stably expressing the human TSHR (HEK-TSHR or CHO-TSHR)

  • This compound (stock solution in DMSO)

  • Test compounds (in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)

  • 96-well or 384-well assay plates

Protocol:

  • Cell Seeding:

    • Culture HEK-TSHR or CHO-TSHR cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into assay plates at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Prepare a solution of this compound in assay buffer at a concentration of 2x the final EC80 concentration (e.g., if the final desired concentration is 80 nM, prepare a 160 nM solution). The EC80 concentration should be determined empirically in your cell line but will be higher than the EC50 of 40 nM.

  • Assay Procedure:

    • Wash the cell monolayer once with assay buffer.

    • Add the diluted test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add the 2x this compound solution to the wells (this will dilute the test compounds to their final 1x concentration).

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the signal produced by this compound alone (100% activation) and a vehicle control (0% activation).

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

InVitro_Workflow start Start seed_cells Seed TSHR-expressing cells in assay plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds to cells incubate1->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds prepare_ml109 Prepare 2x this compound solution add_ml109 Add this compound to stimulate prepare_ml109->add_ml109 incubate2 Incubate add_compounds->incubate2 incubate2->add_ml109 incubate3 Incubate add_ml109->incubate3 measure_cAMP Lyse cells and measure cAMP incubate3->measure_cAMP analyze_data Analyze data and determine IC50 measure_cAMP->analyze_data end End analyze_data->end

In Vitro Antagonist Screening Workflow

In Vivo Application: Pharmacological Model of Hyperthyroidism

This compound can be administered to animals to induce a transient hyperthyroid state, which can be used to evaluate the efficacy of TSHR antagonists in vivo.

Objective: To assess the ability of a test compound to block this compound-induced increases in serum thyroid hormones in mice.

Animals:

  • Female BALB/c or other suitable mouse strain, 6-8 weeks old.

Materials:

  • This compound

  • Vehicle for this compound (see preparation below)

  • Test compound and its vehicle

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • ELISA kits for measuring serum T4 and/or T3

This compound Formulation for In Vivo Use:

This compound has low aqueous solubility. The following formulation can be used for administration (e.g., oral gavage or intraperitoneal injection). This protocol is adapted from commercially available formulation guidelines and should be optimized for your specific experimental needs.

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • For a 1 mL final solution:

    • Take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline and mix to create a clear solution.

Protocol:

  • Acclimatization:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Administer the test compound or its vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before this compound administration.

    • Administer this compound or its vehicle to the mice (e.g., via oral gavage or intraperitoneal injection). The dose of this compound will need to be determined empirically but could range from 1 to 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples at various time points after this compound administration (e.g., 0, 2, 4, 6, and 24 hours). The optimal time for peak thyroid hormone levels should be determined in a pilot study.

  • Hormone Measurement:

    • Separate serum from the blood samples.

    • Measure serum T4 and/or T3 levels using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum thyroid hormone levels in the group receiving the test compound and this compound to the group receiving vehicle and this compound.

    • Calculate the percentage of inhibition of the this compound-induced hormone increase.

InVivo_Workflow start Start acclimatize Acclimatize mice start->acclimatize grouping Divide mice into treatment groups acclimatize->grouping admin_compound Administer test compound or vehicle grouping->admin_compound admin_ml109 Administer this compound or vehicle admin_compound->admin_ml109 blood_sampling Collect blood samples at time points admin_ml109->blood_sampling serum_separation Separate serum blood_sampling->serum_separation hormone_measurement Measure serum T4/T3 by ELISA serum_separation->hormone_measurement data_analysis Analyze and compare hormone levels hormone_measurement->data_analysis end End data_analysis->end

In Vivo Pharmacological Model Workflow

Conclusion

This compound is a valuable pharmacological tool for researchers studying Graves' disease. Its potency and selectivity as a TSHR agonist make it an excellent positive control for in vitro screening assays aimed at identifying TSHR antagonists. Furthermore, its ability to induce a transient hyperthyroid state in vivo provides a useful model for evaluating the efficacy of potential therapeutic agents. The protocols outlined in these application notes provide a framework for the effective use of this compound in advancing our understanding of Graves' disease and developing novel treatments.

References

Application Notes & Protocols: Investigating the Effects of ML-109 on Host Cell Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be ambiguity in the designation "ML-109," with search results pointing to a human anti-CMV monoclonal antibody (MSL 109) and a gene coexpression module (m109) related to Alzheimer's disease. However, the most detailed information available under a similar designation, "SQ109," pertains to a well-studied antitubercular drug candidate. Given the context of drug development and gene expression analysis, this document will proceed under the assumption that this compound is analogous to SQ109, a compound targeting microbial processes that may also have effects on host cell gene expression.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental framework for investigating the effects of the novel compound this compound on the gene expression profiles of human host cells. The protocols outlined herein describe a systematic approach, from initial cell culture and dose-response studies to comprehensive transcriptomic analysis via RNA sequencing and validation of key gene expression changes using quantitative PCR. The provided methodologies are intended to enable researchers to elucidate the molecular mechanisms of this compound's action on host cells, identify potential off-target effects, and discover biomarkers associated with the cellular response to this compound.

Introduction

This compound is a promising therapeutic candidate with a primary mechanism of action targeting microbial pathways.[1][2][3] While its antimicrobial properties are well-documented, a thorough understanding of its interaction with host cells is crucial for preclinical and clinical development. This includes characterizing its impact on host cell gene expression, which can reveal important information about its safety profile, potential for drug repositioning, and the host's response to treatment.

This application note provides a comprehensive experimental design for assessing the effects of this compound on gene expression in a relevant human cell line. The workflow progresses from establishing optimal treatment conditions to high-throughput transcriptomic analysis and subsequent validation of findings.

Experimental Design Overview

The overall experimental design is a multi-stage process:

  • Cell Line Selection and Culture: Choosing a human cell line relevant to the therapeutic indication or potential toxicity of this compound.

  • Cytotoxicity and Dose-Response Assessment: Determining the optimal, non-toxic concentration range of this compound for gene expression studies.

  • This compound Treatment and RNA Isolation: Treating the selected cell line with this compound at various concentrations and time points, followed by high-quality RNA extraction.

  • Transcriptomic Analysis by RNA Sequencing (RNA-Seq): Performing next-generation sequencing to obtain a global view of gene expression changes induced by this compound.

  • Data Analysis and Pathway Enrichment: Analyzing the RNA-Seq data to identify differentially expressed genes and the biological pathways they are involved in.

  • Validation of Key Gene Expression Changes by qPCR: Confirming the RNA-Seq results for a subset of key genes using quantitative real-time PCR.

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Gene Expression Profiling cluster_2 Phase 3: Validation and Follow-up A Cell Line Selection and Culture B Cytotoxicity Assay (MTT/LDH) A->B C Dose-Response Determination B->C D This compound Treatment of Cells C->D E RNA Isolation and QC D->E F RNA Sequencing (RNA-Seq) E->F G Bioinformatic Analysis (DEG, Pathway Enrichment) F->G H Selection of Key Genes G->H I Quantitative PCR (qPCR) Validation H->I J Functional Assays I->J

Figure 1: Experimental workflow for studying this compound effects on gene expression.

Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Human lung adenocarcinoma cell line (A549) is recommended as a relevant model for studying host cell responses to a compound with primary activity against a respiratory pathogen.

  • Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cytotoxicity Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 and 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value.

Protocol 3: this compound Treatment for RNA-Seq
  • Cell Seeding: Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat cells in triplicate with this compound at three concentrations (e.g., a non-toxic concentration, IC25, and IC50) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).

  • RNA Extraction: Extract total RNA using a column-based RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) > 8.

Protocol 4: RNA Sequencing and Data Analysis
  • Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA).

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Pipeline:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.

    • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and GO terms that are over-represented among the differentially expressed genes.

Protocol 5: qPCR Validation
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Primer Design: Design and validate primers for a selection of differentially expressed genes (e.g., 5-10 genes) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables.

Table 1: Cytotoxicity of this compound on A549 Cells

Concentration (µM)24h Viability (%)48h Viability (%)
Vehicle Control100 ± 4.2100 ± 5.1
0.198.5 ± 3.897.2 ± 4.5
195.1 ± 4.192.8 ± 3.9
1078.3 ± 5.565.4 ± 6.2
5045.2 ± 6.128.9 ± 5.8
10015.7 ± 3.98.1 ± 2.5
IC50 (µM) ~52 ~20

Table 2: Top 10 Differentially Expressed Genes from RNA-Seq Analysis (Hypothetical Data)

Gene SymbolLog2 Fold Changep-valueFunction
HMOX13.51.2e-8Heme oxygenase 1, oxidative stress response
IL62.85.6e-7Interleukin 6, pro-inflammatory cytokine
GADD45A2.58.9e-7Growth arrest and DNA-damage-inducible, alpha
ATF32.21.5e-6Activating transcription factor 3, stress response
JUN2.12.3e-6Jun proto-oncogene, AP-1 transcription factor subunit
MYC-1.84.1e-6MYC proto-oncogene, bHLH transcription factor
CCND1-2.07.8e-6Cyclin D1, cell cycle regulator
E2F1-2.31.9e-5E2F transcription factor 1, cell cycle regulator
BCL2-2.63.2e-5BCL2 apoptosis regulator
CDK4-2.95.5e-5Cyclin dependent kinase 4, cell cycle regulator

Table 3: qPCR Validation of Selected Genes (Hypothetical Data)

Gene SymbolRNA-Seq Log2FCqPCR Log2FC
HMOX13.53.3 ± 0.4
IL62.82.6 ± 0.3
MYC-1.8-1.9 ± 0.2
CCND1-2.0-2.2 ± 0.3

Visualization of Potential Signaling Pathways

Based on the hypothetical differentially expressed genes, this compound may induce a stress response and affect cell cycle regulation. The following diagram illustrates a potential signaling pathway that could be investigated further.

G cluster_0 Downstream Effects ML109 This compound ROS Cellular Stress (e.g., Oxidative Stress) ML109->ROS p53 p53 Activation ROS->p53 AP1 AP-1 Activation (JUN, FOS) ROS->AP1 Nrf2 Nrf2 Activation ROS->Nrf2 CellCycleArrest Cell Cycle Arrest (↑GADD45A, ↓CCND1, ↓CDK4) p53->CellCycleArrest Apoptosis Apoptosis (↓BCL2) p53->Apoptosis Inflammation Inflammation (↑IL6) AP1->Inflammation StressResponse Stress Response (↑HMOX1, ↑ATF3) AP1->StressResponse Nrf2->StressResponse

Figure 2: Potential signaling pathways affected by this compound.

Conclusion

The experimental design and protocols detailed in this document provide a robust framework for elucidating the effects of this compound on host cell gene expression. By following these steps, researchers can gain valuable insights into the compound's mechanism of action, identify potential safety concerns, and discover novel therapeutic applications. The combination of high-throughput RNA sequencing with targeted qPCR validation ensures a comprehensive and reliable assessment of this compound's impact at the molecular level.

References

Application Note and Protocol: Measuring cAMP Accumulation Following ML-109 Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-109 is a small molecule modulator targeting the sphingosine-1-phosphate receptor 5 (S1P5), a G-protein coupled receptor (GPCR). S1P5 is predominantly coupled to the Gαi/o family of G-proteins.[1] Activation of Gαi/o-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP).[2][3] Consequently, stimulation of S1P5 by an agonist such as this compound is expected to decrease intracellular cAMP levels. Measuring this change in cAMP concentration is a robust method to quantify the activity and potency of this compound at the S1P5 receptor.

This application note provides a detailed protocol for measuring the inhibition of cAMP accumulation in response to this compound stimulation in a cell-based assay. The protocol is designed for researchers in pharmacology, cell biology, and drug discovery to assess the functional consequences of S1P5 receptor activation.

Signaling Pathway of this compound Mediated cAMP Inhibition

The binding of this compound to the S1P5 receptor triggers the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G-protein. This activation causes the dissociation of the Gαi-GTP and Gβγ subunits. The activated Gαi-GTP subunit then inhibits adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP. This decrease in intracellular cAMP levels can be measured using various sensitive detection technologies. To facilitate the measurement of this inhibitory effect, intracellular cAMP levels are often first elevated using a direct activator of adenylyl cyclase, such as forskolin.

ML109_cAMP_Pathway ML109 This compound S1P5 S1P5 Receptor ML109->S1P5 binds Gai Gαi S1P5->Gai activates Gbg Gβγ AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP Forskolin Forskolin Forskolin->AC activates

Caption: this compound signaling pathway leading to cAMP inhibition.

Experimental Protocols

This protocol describes the measurement of this compound-induced inhibition of forskolin-stimulated cAMP accumulation in a recombinant cell line expressing the human S1P5 receptor. The assay is performed in a 384-well plate format and utilizes a competitive immunoassay for cAMP detection, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE®, or AlphaScreen®.

Materials and Reagents
ReagentSupplierCatalog Number
CHO-K1 cells stably expressing human S1P5(e.g., Eurofins DiscoverX)(e.g., Custom)
Ham's F-12 Medium(e.g., Thermo Fisher Scientific)(e.g., 11765054)
Fetal Bovine Serum (FBS)(e.g., Thermo Fisher Scientific)(e.g., 26140079)
Geneticin (G418)(e.g., Thermo Fisher Scientific)(e.g., 10131035)
Trypsin-EDTA (0.25%)(e.g., Thermo Fisher Scientific)(e.g., 25200056)
Phosphate-Buffered Saline (PBS)(e.g., Thermo Fisher Scientific)(e.g., 10010023)
This compound(e.g., Tocris)(e.g., 4768)
Forskolin(e.g., Sigma-Aldrich)(e.g., F6886)
3-isobutyl-1-methylxanthine (IBMX)(e.g., Sigma-Aldrich)(e.g., I5879)
Dimethyl sulfoxide (DMSO)(e.g., Sigma-Aldrich)(e.g., D2650)
cAMP Assay Kit (e.g., HTRF cAMP dynamic 2)(e.g., Cisbio)(e.g., 62AM4PEB)
White, low-volume 384-well plates(e.g., Greiner Bio-One)(e.g., 784075)
Cell Culture
  • Culture CHO-K1 cells stably expressing the human S1P5 receptor in Ham's F-12 medium supplemented with 10% FBS and 500 µg/mL G418.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Assay Protocol
  • Cell Preparation:

    • The day before the assay, seed the S1P5-CHO-K1 cells into a T175 flask to ensure they are in the logarithmic growth phase on the day of the experiment.

    • On the day of the assay, aspirate the culture medium and wash the cells once with PBS.

    • Harvest the cells using Trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cell suspension at 200 x g for 3 minutes, aspirate the supernatant, and resuspend the cell pellet in assay buffer (e.g., HBSS or PBS with 0.1% BSA).

    • Determine the cell density and viability using a hemocytometer or automated cell counter. Adjust the cell concentration to 2 x 10^5 cells/mL in assay buffer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a 10 mM stock solution of forskolin in DMSO. Dilute the forskolin stock in assay buffer to a working concentration that will be used to stimulate the cells (the final concentration in the assay should be determined empirically, typically around 10 µM).

    • Prepare a 50 mM stock solution of IBMX in DMSO. Dilute the IBMX stock in assay buffer to a final concentration of 500 µM.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Prepare a cell stimulation mixture containing the S1P5-CHO-K1 cell suspension, forskolin (at a pre-determined EC80 concentration), and IBMX.

    • Dispense 5 µL of the cell stimulation mixture into each well.

    • Seal the plate and incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF). This typically involves the sequential addition of a labeled cAMP analog and a specific antibody.

    • Seal the plate and incubate for the recommended time (e.g., 60 minutes at room temperature, protected from light).

  • Data Acquisition:

    • Read the plate on a compatible plate reader (e.g., a HTRF-certified reader for a HTRF assay).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Culture S1P5-CHO-K1 cells B Harvest and resuspend cells A->B F Add cell/forskolin/IBMX mixture B->F C Prepare serial dilutions of this compound E Add this compound to 384-well plate C->E D Prepare forskolin and IBMX solutions D->F E->F G Incubate for 30 minutes F->G H Add cAMP detection reagents G->H I Incubate for 60 minutes H->I J Read plate I->J K Calculate % inhibition J->K L Generate dose-response curve K->L M Determine IC50 value L->M

Caption: Workflow for measuring this compound-mediated cAMP inhibition.

Data Presentation and Analysis

The raw data from the plate reader should be used to calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

Data Analysis Steps:

  • Normalize the data:

    • The signal from wells containing cells stimulated with forskolin alone (no this compound) represents 0% inhibition.

    • The signal from wells with cells and assay buffer only (no forskolin or this compound) represents 100% inhibition (basal level).

  • Calculate Percentage Inhibition:

    • % Inhibition = 100 * (1 - (Signal_ML109 - Signal_Basal) / (Signal_Forskolin - Signal_Basal))

  • Generate a Dose-Response Curve:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 Value:

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.

Representative Data Table
This compound Concentration (M)Log[this compound]Raw Signal (RFU)% Inhibition
1.00E-11-11.018502.5
1.00E-10-10.018255.0
1.00E-09-9.0175012.5
1.00E-08-8.0150037.5
1.00E-07-7.0100087.5
1.00E-06-6.095092.5
1.00E-05-5.094093.5
Forskolin ControlN/A19000
Basal ControlN/A900100

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This application note provides a comprehensive protocol for the measurement of cAMP accumulation following stimulation with this compound, a modulator of the Gαi-coupled S1P5 receptor. The described assay is a reliable and quantitative method for characterizing the potency and efficacy of this compound and other S1P5 agonists. The detailed methodology and data analysis guidelines will enable researchers to effectively implement this assay in their drug discovery and development workflows.

References

Assessing Thyroid Function In Vivo with ML-109: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-109 is a potent and selective small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR)[1]. As an orally available compound, it presents a significant tool for the non-invasive assessment of thyroid function and for studying TSHR biology in both thyroidal and extrathyroidal tissues[1]. This document provides detailed application notes and protocols for utilizing this compound in preclinical in vivo studies to assess thyroid function. The methodologies described are based on established principles of thyroid physiology assessment and preclinical imaging, adapted for the specific properties of a small molecule TSHR agonist like this compound.

The thyroid-stimulating hormone receptor is a G-protein coupled receptor that, upon activation, primarily stimulates the Gαs protein, leading to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine 3′, 5′ monophosphate (cAMP)[1]. This signaling cascade governs the synthesis and secretion of thyroid hormones.

Signaling Pathway

The activation of TSHR by an agonist such as this compound initiates a cascade of intracellular events crucial for thyroid hormone synthesis and thyrocyte proliferation. The primary pathway involves the activation of Gαs, leading to cAMP production and subsequent protein kinase A (PKA) activation. PKA then influences the expression of key thyroid-specific genes. Additionally, TSHR can signal through Gαq/11, activating the phospholipase C (PLC) pathway.

TSHR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TSHR TSHR Gas Gαs TSHR->Gas Activates Gaq Gαq/11 TSHR->Gaq Activates ML109 This compound (Agonist) ML109->TSHR Binds and Activates AC Adenylate Cyclase Gas->AC Stimulates PLC PLC Gaq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PI3K PI3K PKA->PI3K Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates MAPK MAPK PKC->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Gene_Expression Thyroid-Specific Gene Expression CREB->Gene_Expression Promotes experimental_workflow start Start: Acclimatized Mice dosing Oral Administration (Vehicle or this compound) start->dosing wait1 Wait (e.g., 4 hours) dosing->wait1 radioiodine Administer Radioiodine (e.g., ¹²⁵I) wait1->radioiodine wait2 Wait (e.g., 24 hours) radioiodine->wait2 measurements Terminal Procedures wait2->measurements blood Collect Blood (Serum T4 Analysis) measurements->blood thyroid Excise Thyroid (Gamma Counting) measurements->thyroid end End: Data Analysis blood->end thyroid->end pet_imaging_workflow start Start: Tumor-Bearing Mice injection Intravenous Injection of Radiolabeled this compound Analog start->injection imaging PET/CT Imaging (Multiple Time Points) injection->imaging biodistribution Ex Vivo Biodistribution imaging->biodistribution organs Collect and Weigh Organs/Tissues biodistribution->organs counting Gamma Counting organs->counting analysis Data Analysis (%ID/g) counting->analysis end End: Correlate Imaging and Biodistribution analysis->end

References

Application Notes and Protocols for ML-109 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-109 is a potent and selective small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR) crucial for thyroid gland function.[1][2] As the first selective and orally available non-peptide agonist for the TSHR, this compound serves as a valuable pharmacological tool for studying TSHR biology and as a potential therapeutic agent.[1] Its discovery through high-throughput screening (HTS) highlights its utility in identifying and characterizing modulators of TSHR activity. These application notes provide detailed protocols and data for the use of this compound in HTS assays.

Mechanism of Action

This compound acts as a full agonist at the TSHR, initiating a downstream signaling cascade.[3][4] The TSHR is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon agonist binding, Gαs is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in thyroid hormone synthesis and secretion.

This compound Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML109 This compound TSHR TSHR ML109->TSHR G_protein Gαs/βγ TSHR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CREB_P pCREB CREB->CREB_P Gene Gene Transcription CREB_P->Gene

Figure 1: this compound activates the TSHR/Gαs signaling cascade.

Quantitative Data Presentation

The performance of this compound and the HTS assays for TSHR agonists can be quantified by several key parameters. The following table summarizes these metrics, providing a clear comparison for assay validation and performance assessment.

ParameterValueAssay TypeComments
This compound EC50 40 nMCell-based cAMP AssayHalf-maximal effective concentration for TSHR activation.
This compound EC50 90 nMTSHR cAMP ELISASecondary assay confirming agonist activity.
Selectivity >100 µMFSHR & LHR cAMP AssaysThis compound is highly selective for TSHR over other glycoprotein hormone receptors.
Z'-Factor 0.7 - 0.8TSHR-Glo™ AssayIndicates an excellent assay with a large separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Signal-to-Background LinearTSHR-Glo™ AssayDemonstrates a clear and dose-dependent signal window.
Coefficient of Variation (CV) 5 - 20%TSHR-Glo™ AssayWithin the acceptable range for a biological HTS assay.

Experimental Protocols

The following are detailed protocols for representative HTS assays for the identification and characterization of TSHR agonists like this compound.

Primary HTS Assay: Cell-based cAMP Biosensor Assay

This assay utilizes a cell line co-expressing the TSHR and a cyclic nucleotide-gated (CNG) ion channel, which serves as a biosensor for intracellular cAMP levels. Increased cAMP opens the CNG channels, leading to membrane depolarization, which is detected by a membrane potential-sensitive dye.

Materials:

  • HEK293 cell line stably expressing human TSHR and a modified CNG channel

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Membrane potential-sensitive dye

  • This compound (or other test compounds)

  • TSH (positive control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well or 1536-well microplates

Protocol:

  • Cell Culture: Maintain the HEK293-TSHR-CNG cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells into 384-well or 1536-well plates at an optimized density (e.g., 15,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Dye Loading: Remove the cell culture medium and add the membrane potential-sensitive dye solution to each well. Incubate according to the manufacturer's instructions.

  • Compound Addition: Add the diluted compounds, positive control (TSH), and negative control (assay buffer with DMSO) to the respective wells.

  • Incubation: Incubate the plates at room temperature or 37°C for a specified period to allow for receptor activation and signal development.

  • Signal Detection: Measure the fluorescence intensity using a plate reader equipped with the appropriate filters for the membrane potential dye.

  • Data Analysis: Calculate the percentage of activation for each compound relative to the positive and negative controls. Determine the EC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Secondary Assay: TR-FRET cAMP Assay

This assay is a homogeneous, competitive immunoassay to quantify cAMP levels in cell lysates and is often used to confirm hits from primary screens.

Materials:

  • HEK293 cell line stably expressing human TSHR

  • Cell culture reagents (as above)

  • TR-FRET cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • Lysis buffer

  • This compound (or other test compounds)

  • TSH (positive control)

  • 384-well low-volume white microplates

Protocol:

  • Cell Culture and Plating: Culture and plate the HEK293-TSHR cells as described in the primary assay protocol.

  • Compound Treatment: Add the test compounds and controls to the cells and incubate for a specified time at 37°C to stimulate cAMP production.

  • Cell Lysis: Add the lysis buffer provided in the kit to each well to release intracellular cAMP.

  • Detection Reagent Addition: Add the TR-FRET detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.

  • Incubation: Incubate the plates in the dark at room temperature for the time specified in the kit protocol to allow for the immunoassay to reach equilibrium.

  • Signal Detection: Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 337 nm) using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the cAMP concentration from a standard curve. Plot the dose-response curves and calculate the EC50 values for the active compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify TSHR agonists.

HTS Workflow for TSHR Agonists cluster_prep Assay Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation & Characterization A Compound Library Preparation C Primary HTS (Membrane Potential Assay) A->C B Cell Plating (HEK293-TSHR-CNG) B->C D Data Acquisition & Normalization C->D E Hit Identification (Activity Threshold) D->E F Dose-Response Confirmation E->F G Secondary Assay (TR-FRET cAMP) F->G H Selectivity Assays (FSHR, LHR) G->H I Lead Optimization H->I

References

Orally Available TSHR Agonists for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of orally available small-molecule Thyroid Stimulating Hormone Receptor (TSHR) agonists. The information is intended to guide researchers in assessing the in vitro and in vivo efficacy and mechanism of action of these compounds.

Introduction

The Thyroid Stimulating Hormone Receptor (TSHR) is a key regulator of thyroid gland function, controlling thyroid hormone synthesis and secretion.[1] Orally available small-molecule TSHR agonists represent a promising alternative to recombinant human TSH (rhTSH) for various therapeutic and diagnostic applications, including the management of thyroid cancer.[1][2] These synthetic compounds offer the advantages of easier administration and potentially lower production costs.[1][2] Preclinical studies are crucial to characterize the potency, efficacy, and safety of these novel agonists. This document outlines key experimental protocols and data presentation formats to facilitate such investigations.

Featured Compound: A Case Study

A notable example of an orally available TSHR agonist extensively studied in preclinical models is the small molecule designated as C2 (also known as NCGC00161870). Further research has led to the development of its more potent (S)-(+) enantiomer, E2. These compounds serve as excellent models for understanding the preclinical assessment of this class of drugs.

Data Presentation

Table 1: In Vitro Potency of Orally Available TSHR Agonists
CompoundAssay TypeCell LineParameterValueReference
C2 (racemic)cAMP ProductionHEK293-TSHREC5046 nM
E1 (enantiomer)cAMP ProductionHEK293-TSHREC50217 nM
E2 (enantiomer)cAMP ProductionHEK293-TSHREC5018 nM
Table 2: In Vitro Efficacy in Primary Human Thyrocytes
Compound (10 µM)Target GeneFold Increase in mRNA (vs. control)Reference
C2Thyroperoxidase (TPO)92 ± 13
Sodium-Iodide Symporter (NIS)20 ± 2.5
E1Thyroperoxidase (TPO)55 ± 9
Sodium-Iodide Symporter (NIS)3.6 ± 0.6
E2Thyroperoxidase (TPO)137 ± 21
Sodium-Iodide Symporter (NIS)121 ± 6.4
Table 3: In Vivo Efficacy in Mice
CompoundAdministrationParameterFold Increase (vs. basal)Reference
C2Oral GavageSerum T42.4 ± 0.3
Oral GavageRadioiodide Uptake1.5 ± 0.1
E1IntraperitonealSerum T41.9 ± 0.2
E2Oral GavageSerum T45.6 - 5.7 ± 0.4
Oral GavageRadioiodide Uptake2.8 ± 0.4

Signaling Pathways and Experimental Workflows

TSH Receptor Signaling Pathways

The TSH receptor primarily signals through two main G-protein coupled pathways: the Gαs-adenylyl cyclase-cAMP-PKA pathway and the Gαq-phospholipase C (PLC) pathway. Activation of these pathways leads to the regulation of genes involved in thyroid hormone synthesis and thyroid cell growth.

TSHR_Signaling cluster_membrane Plasma Membrane cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway TSHR TSHR Gs Gαs TSHR->Gs Activates Gq Gαq TSHR->Gq Activates TSH_Agonist TSH / Oral Agonist TSH_Agonist->TSHR Binds AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB (Transcription Factor) PKA->CREB Gene_Expression_Gs ↑ Thyroglobulin ↑ Thyroperoxidase ↑ NIS Gene Expression CREB->Gene_Expression_Gs PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Proliferation Cell Proliferation PKC->Proliferation

Caption: TSHR Signaling Pathways.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the in vitro characterization of a novel TSHR agonist involves assessing its ability to stimulate downstream signaling and gene expression in appropriate cell models.

In_Vitro_Workflow cluster_assays Assays start Start cell_culture Culture HEK293-TSHR or Primary Human Thyrocytes start->cell_culture agonist_treatment Treat cells with varying concentrations of TSHR agonist cell_culture->agonist_treatment incubation Incubate for specified time agonist_treatment->incubation cAMP_assay cAMP Production Assay (e.g., HTRF, ELISA) incubation->cAMP_assay qRT_PCR Quantitative RT-PCR for TPO, NIS, Tg mRNA incubation->qRT_PCR data_analysis Data Analysis: - EC50 determination - Fold change in gene expression cAMP_assay->data_analysis qRT_PCR->data_analysis end End data_analysis->end

Caption: In Vitro Evaluation Workflow.

Experimental Workflow for In Vivo Evaluation in Mice

The in vivo assessment of an orally available TSHR agonist typically involves oral administration to mice and subsequent measurement of key thyroid function parameters.

In_Vivo_Workflow cluster_measurements Measurements start Start animal_prep Acclimatize mice and suppress endogenous TSH (optional) start->animal_prep oral_gavage Administer TSHR agonist by oral gavage animal_prep->oral_gavage treatment_period Treatment period (e.g., single dose or multiple days) oral_gavage->treatment_period blood_collection Collect blood samples treatment_period->blood_collection rai_uptake Administer radioiodine (¹²⁵I) and measure thyroid uptake treatment_period->rai_uptake serum_t4 Measure serum T4 levels (ELISA) blood_collection->serum_t4 data_analysis Data Analysis: - Change in serum T4 - % Radioiodine uptake serum_t4->data_analysis rai_uptake->data_analysis end End data_analysis->end

Caption: In Vivo Evaluation Workflow.

Experimental Protocols

Protocol 1: In Vitro cAMP Production Assay

This protocol is for determining the potency (EC50) of a TSHR agonist in stimulating intracellular cyclic AMP (cAMP) production in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human TSHR (HEK-TSHR).

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • TSHR agonist compound.

  • Bovine TSH (as a positive control).

  • 3-isobutyl-1-methylxanthine (IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or other chemiluminescent-based kits).

  • 96- or 384-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HEK-TSHR cells into 96- or 384-well plates at a density that allows for optimal response (e.g., 50,000 cells/well for a 96-well plate) and culture for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the TSHR agonist and TSH control in serum-free DMEM or an appropriate assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add serum-free DMEM containing 1 mM IBMX to each well and incubate for 1 hour at 37°C.

    • Add the prepared dilutions of the TSHR agonist or TSH to the respective wells.

    • Incubate for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the stimulation medium.

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Perform a nonlinear regression analysis to determine the EC50 value.

Protocol 2: Measurement of Thyroid-Specific Gene Expression by qRT-PCR

This protocol describes how to measure the effect of a TSHR agonist on the mRNA levels of key thyroid genes in primary human thyrocytes.

Materials:

  • Primary human thyrocytes.

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • TSHR agonist compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for Thyroglobulin (Tg), Thyroperoxidase (TPO), Sodium-Iodide Symporter (NIS), and a housekeeping gene (e.g., GAPDH).

  • 24-well cell culture plates.

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Seed primary human thyrocytes (e.g., 0.5 x 10^5 cells/well) into 24-well plates.

    • After 24 hours, change to a medium with a low serum concentration (e.g., 0.1% FBS).

    • Treat the cells with the TSHR agonist at the desired concentration (e.g., 10 µM) for an appropriate duration (e.g., 5 days for maximal NIS gene expression).

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a suitable instrument and a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated controls.

    • Express the results as fold change in mRNA expression.

Protocol 3: In Vivo Evaluation of TSHR Agonist in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of an orally available TSHR agonist by measuring its effect on serum thyroxine (T4) levels and thyroidal radioiodide uptake in mice.

Materials:

  • Female BALB/c mice (or other suitable strain).

  • TSHR agonist compound formulated for oral gavage.

  • Oral gavage needles.

  • Recombinant human TSH (rhTSH) as a positive control.

  • Sodium iodide (¹²⁵I) solution.

  • Gamma counter.

  • ELISA kit for mouse T4.

  • Equipment for blood collection (e.g., micro-hematocrit tubes).

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the mice for at least one week before the experiment.

    • Administer the TSHR agonist at the desired dose (e.g., 2 or 10 mg) once daily by oral gavage for a specified period (e.g., 2 to 5 consecutive days). A control group should receive the vehicle only. A positive control group can be administered rhTSH via intraperitoneal injection.

  • Measurement of Serum T4:

    • At the end of the treatment period, collect blood from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture under anesthesia).

    • Separate the serum by centrifugation.

    • Measure the total T4 concentration in the serum using a commercial mouse T4 ELISA kit according to the manufacturer's instructions.

  • Measurement of Thyroidal Radioiodide Uptake (RAIU):

    • Following the treatment period, administer a tracer dose of ¹²⁵I intraperitoneally.

    • After a specified uptake period (e.g., 24 hours), euthanize the mice.

    • Excise the thyroid gland and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the administered dose taken up by the thyroid gland.

  • Data Analysis:

    • Compare the mean serum T4 levels and RAIU between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Express the results as fold change over the basal levels observed in the vehicle-treated group.

Conclusion

The protocols and data presentation formats outlined in these application notes provide a standardized framework for the preclinical evaluation of orally available TSHR agonists. Consistent and detailed experimental procedures are essential for generating reliable and comparable data, which is critical for the advancement of these promising compounds from preclinical research to potential clinical applications.

References

Troubleshooting & Optimization

ML-109 Technical Support Center: Solubility and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML-109 and best practices for its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is ≥ 60 mg/mL at 25°C, and other sources report it as high as 83.33 mg/mL.[1] Sonication is recommended to facilitate dissolution.

Q3: Is this compound soluble in aqueous solutions like water or PBS?

A3: this compound has limited solubility in purely aqueous solutions. For dilutions into aqueous buffers like PBS, physiological saline, or cell culture media, it is crucial to first prepare a concentrated stock solution in DMSO. Direct dissolution in water or PBS is not recommended and may result in poor solubility and precipitation.

Q4: I received my vial of this compound and it appears to be empty. What should I do?

A4: Due to the small quantity of powder, it may have become dispersed and adhere to the walls or cap of the vial during shipping. Before opening, we recommend centrifuging the vial to collect all the powder at the bottom. You can then proceed to add your solvent for dissolution.

Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A5: For most cell-based assays, the final concentration of DMSO should not exceed 0.1%. Higher concentrations can be toxic to cells. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents and solvent systems.

Solvent/SystemConcentrationNotes
DMSO (Dimethyl Sulfoxide)≥ 60 mg/mLSonication is recommended to aid dissolution.
DMSO83.33 mg/mL (159.15 mM)Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.17 mg/mL (4.14 mM)A clear solution can be achieved. This formulation is suitable for in vivo studies.
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.17 mg/mL (4.14 mM)A clear solution can be achieved. This formulation is suitable for in vivo studies.
10% DMSO + 90% Corn Oil≥ 2.17 mg/mL (4.14 mM)A clear solution can be achieved. This formulation is suitable for in vivo studies.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound upon dilution into aqueous media is a common issue. The following guide provides solutions to minimize this problem.

IssueProbable CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or media High final concentration of this compound.Verify the solubility limits in your specific medium. Consider starting with a lower final concentration.
Improper dilution technique.Follow the "Stepwise Dilution Protocol for Aqueous Solutions" provided below. Avoid adding the DMSO stock directly to the full volume of the aqueous solution.
Cloudiness or precipitation in the stock solution The stock solution has precipitated out of solution.Visually inspect the stock solution. If precipitation is observed, gently warm the vial to 37°C and vortex or sonicate until the solid is fully redissolved before use.
Introduction of water into the DMSO stock.Use anhydrous, high-purity DMSO for preparing stock solutions. Store stock solutions in tightly sealed vials with desiccant.
Cell toxicity or unexpected experimental results Final DMSO concentration is too high.Calculate the final percentage of DMSO in your experimental setup. If it exceeds 0.1%, consider preparing a more dilute stock solution to reduce the volume of DMSO added.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Bring the vial of this compound powder and the anhydrous DMSO to room temperature.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stepwise Dilution Protocol for Aqueous Solutions (e.g., Cell Culture Media)

This protocol is designed to minimize precipitation when diluting a DMSO stock solution of this compound into an aqueous medium.

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Intermediate Dilution: First, prepare an intermediate dilution of the stock solution in the pre-warmed aqueous medium.

    • Example: To achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:10 in a small volume of medium (e.g., 2 µL of 10 mM stock into 18 µL of medium) to get a 1 mM intermediate solution. Vortex gently immediately after adding the stock.

  • Final Dilution: Add the required volume of the intermediate solution to your final volume of aqueous medium.

    • Example: Add 10 µL of the 1 mM intermediate solution to 990 µL of medium to achieve a final concentration of 10 µM. Mix gently by pipetting up and down or by swirling.

Visual Workflow and Relationship Diagrams

ML109_Solubility_Troubleshooting This compound Solubility Troubleshooting Workflow start Start: Need to dissolve this compound stock_prep Prepare stock solution in anhydrous DMSO start->stock_prep check_dissolution Is the stock solution clear? stock_prep->check_dissolution sonicate Warm gently (37°C) and sonicate check_dissolution->sonicate No dilute_aqueous Dilute into aqueous medium check_dissolution->dilute_aqueous Yes sonicate->stock_prep check_precipitation Does precipitation occur? dilute_aqueous->check_precipitation stepwise_dilution Use stepwise dilution protocol check_precipitation->stepwise_dilution Yes success Solution is ready for experiment check_precipitation->success No stepwise_dilution->dilute_aqueous lower_concentration Consider a lower final concentration stepwise_dilution->lower_concentration fail Consult further technical support stepwise_dilution->fail lower_concentration->dilute_aqueous

Caption: Troubleshooting workflow for dissolving this compound.

ML109_Solvent_Selection This compound Solvent Selection Guide cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation dmso DMSO recommendation_stock Highly Recommended dmso->recommendation_stock aqueous_direct Water, PBS, or Media (Direct) not_recommended_stock Not Recommended (Poor Solubility) aqueous_direct->not_recommended_stock dmso_stock This compound in DMSO (Stock) stepwise_dilution Stepwise Dilution dmso_stock->stepwise_dilution aqueous_media Aqueous Buffers / Cell Media aqueous_media->stepwise_dilution recommendation_working Recommended Method stepwise_dilution->recommendation_working

References

Improving the stability of ML-109 in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-109, focusing on challenges related to its stability in acidic environments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: I am observing a rapid loss of this compound activity in my acidic cell culture medium (pH < 6). What could be the cause?

Answer: this compound, like many small molecules, may be susceptible to acid-catalyzed hydrolysis. The low pH of your medium could be leading to the degradation of the compound, reducing its effective concentration and thus its biological activity. It is crucial to assess the stability of this compound at the specific pH of your experimental setup.

Question 2: My this compound solution appears cloudy or shows precipitation when I lower the pH. Why is this happening?

Answer: Changes in pH can affect the solubility of a compound. This compound may have a lower solubility in acidic conditions, leading to precipitation. This would not only decrease the available concentration of the molecule in your experiment but could also introduce artifacts. Consider adjusting the formulation by using a co-solvent or a stabilizing excipient to improve its solubility at the target pH.

Question 3: How can I confirm if this compound is degrading in my acidic experimental conditions?

Answer: You can monitor the stability of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By taking samples at different time points from your acidic solution and analyzing the concentration of the intact this compound, you can determine its degradation rate. A corresponding increase in one or more new peaks in the chromatogram could indicate the formation of degradation products.

Question 4: What are some immediate steps I can take to mitigate the degradation of this compound in my current experiment?

Answer:

  • Minimize Exposure Time: Prepare your acidic this compound solutions immediately before use to reduce the time it is exposed to the acidic environment.

  • Use a Higher Starting Concentration: If some degradation is unavoidable, starting with a higher concentration of this compound might ensure that a sufficient amount remains to achieve the desired biological effect. However, this should be done with caution, considering potential off-target effects.

  • Consider a Different Solvent System: If your experiment allows, using a solvent system where this compound is more stable could be a temporary solution.

Frequently Asked Questions (FAQs)

What is the known stability profile of this compound?

While specific public data on the comprehensive stability profile of this compound is limited, as a small molecule, its stability can be influenced by factors such as pH, temperature, and light exposure. It is recommended to perform stability studies under your specific experimental conditions.

Are there any recommended storage conditions for this compound to ensure its stability?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] When in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

What formulation strategies can be employed to improve the stability of this compound in acidic conditions for in vivo studies?

For oral administration where the compound will be exposed to the acidic environment of the stomach, several formulation strategies can be considered:

  • Enteric Coating: Encapsulating this compound in a polymer that is insoluble at low pH but dissolves at the higher pH of the small intestine can protect it from gastric acid.[2][3][4]

  • In-situ Buffered Formulations: Including buffering agents in the formulation can transiently increase the micro-environmental pH, protecting the drug from acid degradation.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can encapsulate the drug and protect it from the aqueous acidic environment.

Could the degradation products of this compound be toxic or interfere with my experimental results?

Yes, degradation products can have different biological activities or toxicities compared to the parent compound. They can also interfere with analytical measurements. It is important to characterize any major degradation products to understand their potential impact on your experiments.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound to illustrate how its stability might be affected by pH and temperature. This data is for illustrative purposes only and should be confirmed by experimental analysis.

pHTemperature (°C)Half-life (hours)Remaining this compound after 24 hours (%)
7.437> 48> 95
6.0373665
5.0371225
4.0374< 5
7.425> 72> 98
5.0252450
5.04> 96> 90

Experimental Protocols

Protocol 1: Assessing the pH-Dependent Stability of this compound

Objective: To determine the rate of degradation of this compound at different pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.0, 5.0, 4.0)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration of 10 µM.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by mixing the aliquot with a neutralizing buffer or by freezing.

  • Analyze the samples by HPLC to determine the concentration of remaining this compound.

  • Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant and half-life.

Protocol 2: Evaluating the Effectiveness of a Stabilizing Formulation

Objective: To assess the ability of a formulation strategy (e.g., a lipid-based formulation) to protect this compound from acid degradation.

Materials:

  • This compound

  • Selected formulation components (e.g., lipids, surfactants for SEDDS)

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • HPLC system

Methodology:

  • Prepare the this compound formulation according to the chosen method.

  • Prepare a control solution of unformulated this compound in a suitable solvent.

  • Add the formulated this compound and the control solution to separate volumes of SGF and incubate at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot from each solution.

  • Extract this compound from the formulation and SGF using a suitable organic solvent.

  • Analyze the extracted samples by HPLC to determine the concentration of intact this compound.

  • Compare the degradation profiles of the formulated and unformulated this compound to evaluate the protective effect of the formulation.

Visualizations

ML109 This compound Protonation Protonation of Functional Group ML109->Protonation + H+ (Acidic Condition) Intermediate Unstable Intermediate Protonation->Intermediate Degradation_Product_1 Degradation Product 1 Intermediate->Degradation_Product_1 Hydrolysis Degradation_Product_2 Degradation Product 2 Intermediate->Degradation_Product_2 Rearrangement

Caption: Hypothetical acid-catalyzed degradation pathway of this compound.

Start Start: This compound Instability Observed Check_pH Is the experimental pH acidic? Start->Check_pH Assess_Solubility Assess Solubility at Target pH Check_pH->Assess_Solubility Yes End_Unstable Re-evaluate Experimental Design or Compound Choice Check_pH->End_Unstable No (Other issue) Perform_Stability_Study Perform Time-Course Stability Study (HPLC/MS) Assess_Solubility->Perform_Stability_Study Degradation_Confirmed Is degradation confirmed? Perform_Stability_Study->Degradation_Confirmed Consider_Formulation Consider Formulation Strategies Degradation_Confirmed->Consider_Formulation Yes Adjust_Solvent Adjust Solvent System or Use Co-solvents Degradation_Confirmed->Adjust_Solvent No (Precipitation) End_Stable Continue Experiment with Optimized Conditions Consider_Formulation->End_Stable Adjust_Solvent->End_Stable Preparation 1. Prepare this compound Stock and pH Buffers Incubation 2. Incubate this compound in Buffers at 37°C Preparation->Incubation Sampling 3. Collect Samples at Time Points Incubation->Sampling Analysis 4. Analyze by HPLC/MS Sampling->Analysis Data_Evaluation 5. Evaluate Data and Calculate Half-life Analysis->Data_Evaluation

References

Troubleshooting inconsistent results in ML-109 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with SQ109.

Frequently Asked Questions (FAQs)

Q1: What is SQ109 and what is its primary mechanism of action?

SQ109 is a novel drug candidate in clinical development for the treatment of drug-resistant tuberculosis (TB).[1] Its primary mechanism of action is the inhibition of the MmpL3 mycolic acid transporter in Mycobacterium tuberculosis, which disrupts the biosynthesis of the bacterial cell wall.[1] It is also suggested that SQ109 may have multiple targets, which could contribute to the low frequency of observed resistance.[1]

Q2: We are observing variable bactericidal activity of SQ109 in vitro. What are the potential causes?

Inconsistent bactericidal activity can stem from several factors:

  • Oxygen Levels: SQ109 is effective against nonreplicating M. tuberculosis under low oxygen conditions.[1] Ensure that your experimental setup maintains consistent and appropriate oxygen tension.

  • Drug Concentration: While SQ109 is potent, the concentration required to kill nonreplicating bacteria, such as the streptomycin-dependent M. tuberculosis 18b strain, can be significantly higher (e.g., 10 µg/ml) compared to its minimum inhibitory concentration (MIC) for growing bacteria.[1]

  • Drug Stability and Storage: Prepare fresh dilutions of SQ109 for each experiment from a DMSO stock. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Synergistic Effects: The activity of SQ109 can be potentiated by other drugs, such as bedaquiline and rifampicin. If working with combination therapies, ensure the concentrations of all compounds are accurate.

Q3: Our in vivo experiments in animal models are showing inconsistent SQ109 efficacy. What should we investigate?

Variability in animal models can be complex. Consider the following:

  • Pharmacokinetics: Despite having a long elimination half-life in humans (over 60 hours), SQ109 has relatively low oral bioavailability and undergoes first-pass metabolism in the liver. Variations in animal physiology, formulation, and route of administration can significantly impact drug exposure.

  • Tissue Distribution: SQ109 accumulates favorably in lung and spleen tissue. However, its distribution within different types of TB lesions (e.g., necrotic vs. non-necrotic) has not been fully characterized and could be a source of variability.

  • Animal Health Status: Underlying health conditions or co-infections in test animals can influence drug metabolism and immune response, leading to inconsistent outcomes.

Q4: We are having trouble isolating SQ109-resistant mutants. Is this expected?

Yes, this is an expected challenge. To date, no SQ109-resistant mutants have been directly isolated in vitro, in mice, or in patients. This is attributed to its potential to act on multiple targets within the bacterium.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Potential Cause Troubleshooting Steps
Inoculum Preparation Standardize the bacterial inoculum preparation method to ensure a consistent starting cell density.
Culture Media Composition Verify the composition and pH of the culture medium. Minor variations can affect bacterial growth and drug activity.
Incubation Conditions Ensure consistent temperature, humidity, and gas exchange across all assay plates and experiments.
Drug Dilution Series Prepare fresh serial dilutions of SQ109 for each experiment. Avoid using old or improperly stored dilutions.
Issue 2: Inconsistent Results in Combination Therapy Studies
Potential Cause Troubleshooting Steps
Drug Interaction The synergy of SQ109 with other drugs can be schedule-dependent. Standardize the timing and order of drug addition.
Off-Target Effects At high concentrations, either drug may exhibit off-target effects that could influence the outcome. Perform dose-response curves for each drug individually.
Assay Endpoint Ensure the chosen assay endpoint (e.g., CFU counting, metabolic assays) is appropriate for assessing the combined effect of the drugs.

Experimental Protocols

Protocol 1: In Vitro MIC Determination for SQ109 against M. tuberculosis

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Inoculum Preparation: Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute 1:100 in fresh 7H9 broth.

  • Drug Dilution: Prepare a 2-fold serial dilution of SQ109 in a 96-well plate, with final concentrations ranging from 0.01 µg/mL to 10 µg/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Endpoint Reading: The MIC is defined as the lowest concentration of SQ109 that prevents visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare M. tuberculosis Culture inoculation Inoculate Plates prep_culture->inoculation prep_drug Prepare SQ109 Serial Dilutions prep_drug->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read MIC Results incubation->read_results troubleshoot Troubleshoot Inconsistent Results read_results->troubleshoot If Inconsistent

Caption: Workflow for troubleshooting inconsistent MIC results.

signaling_pathway SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 inhibits MycolicAcid Mycolic Acid Transport MmpL3->MycolicAcid CellWall Cell Wall Biosynthesis MycolicAcid->CellWall BacterialDeath Bacterial Cell Death CellWall->BacterialDeath disruption leads to

Caption: Mechanism of action of SQ109.

References

Technical Support Center: Optimizing ML-109 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ML-109, a potent and selective small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR), for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR).[1][2] Upon binding to TSHR, this compound activates the receptor, leading to the stimulation of downstream signaling pathways, primarily the Gαs-adenylyl cyclase pathway, which results in an increase in intracellular cyclic AMP (cAMP) levels.[3] This mimics the action of the endogenous ligand, Thyroid Stimulating Hormone (TSH).

Q2: What is the recommended starting concentration range for this compound in cell culture?

A2: A good starting point for this compound is to test a wide range of concentrations centered around its half-maximal effective concentration (EC50), which is approximately 40 nM.[2] A typical dose-response experiment would involve a serial dilution of this compound, for example, from 1 nM to 10 µM, to cover a broad range of potential effects.

Q3: Which cell lines are suitable for studying the effects of this compound?

A3: The choice of cell line is critical and depends on the research question. Commonly used cell lines for studying TSHR agonists include:

  • HEK293 cells stably expressing human TSHR (HEK-TSHR): These are widely used for initial screening and functional assays due to their robust growth and high transfection efficiency.[4]

  • Chinese Hamster Ovary (CHO) cells stably expressing human TSHR (CHO-TSHR): Similar to HEK-TSHR cells, these are a common choice for GPCR research.

  • Primary human thyrocytes: These cells are more physiologically relevant for studying thyroid-specific responses to this compound, such as the expression of thyroglobulin and thyroperoxidase.

  • Thyroid cancer cell lines: Various thyroid cancer cell lines can be used to investigate the therapeutic potential of this compound, but their endogenous TSHR expression levels should be verified.

Q4: How can I determine the optimal concentration of this compound for my specific experiment?

A4: The optimal concentration should be determined empirically for each cell line and experimental endpoint. This is typically achieved by performing a dose-response analysis. The goal is to identify the lowest concentration of this compound that elicits the desired biological effect with minimal to no cytotoxicity.

Troubleshooting Guides

Issue 1: Low or no response to this compound treatment.

Possible Cause Troubleshooting Steps
Low TSHR expression in the cell line. Verify TSHR expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced TSHR expression.
This compound degradation or precipitation. This compound can be unstable at low pH. Prepare fresh stock solutions in an appropriate solvent like DMSO and dilute in pre-warmed (37°C) culture medium immediately before use. Avoid repeated freeze-thaw cycles. Visually inspect for any precipitation.
Suboptimal assay conditions. Optimize incubation time and cell density. Ensure that the detection method for the downstream signal (e.g., cAMP assay) is sensitive enough.
Incorrect compound concentration. Double-check all dilution calculations. Perform a new dose-response experiment with a wider concentration range.

Issue 2: High cell death or cytotoxicity observed.

Possible Cause Troubleshooting Steps
This compound concentration is too high. Perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for functional assays.
High solvent (e.g., DMSO) concentration. Ensure the final concentration of the solvent in the cell culture medium is non-toxic, typically below 0.5% for DMSO.
Poor cell health. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for contamination.

Issue 3: High variability between replicate wells.

Possible Cause Troubleshooting Steps
Inconsistent cell seeding. Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique.
"Edge effect" in multi-well plates. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity.
Inaccurate pipetting of this compound or assay reagents. Use calibrated pipettes and pay close attention to pipetting technique.

Data Presentation

Table 1: Key Parameters of this compound

ParameterValueReference
Mechanism of Action TSHR Agonist
EC50 ~40 nM
Solubility Soluble in DMSO
Stability Stable at neutral and basic pH, degrades at low pH

Table 2: Example Dose-Response Data for this compound on cAMP Production in a TSHR-expressing Cell Line

This compound Concentration (nM)cAMP Level (pmol/well) - MeancAMP Level (pmol/well) - SD
0 (Control)5.20.8
115.82.1
1045.35.7
5085.19.2
10098.610.5
500102.311.1
1000103.110.8

Note: The data in this table is illustrative. Researchers should generate their own dose-response curves for their specific experimental setup.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cell Viability Assay

This protocol outlines the general steps to determine the effective and non-toxic concentration range of this compound.

Materials:

  • TSHR-expressing cells (e.g., HEK-TSHR)

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous, sterile)

  • 96-well cell culture plates (clear for viability, white for cAMP assay)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit

  • MTT reagent (or other viability assay reagent)

  • Solubilization buffer (for MTT assay)

  • Multichannel pipette

  • Plate reader (absorbance and/or luminescence)

Methodology:

  • Cell Seeding:

    • Harvest and count healthy, log-phase cells.

    • Seed the cells into 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Endpoint Assays:

    • cAMP Assay (Functional Response): Following the manufacturer's protocol for your chosen cAMP assay kit, measure the intracellular cAMP levels to determine the dose-dependent activation of TSHR by this compound.

    • MTT Assay (Cytotoxicity):

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization buffer to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • For the cAMP assay, plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

    • For the MTT assay, calculate cell viability as a percentage of the vehicle control. Plot cell viability against the log of the this compound concentration to determine the cytotoxic effects.

Protocol 2: Detailed MTT Assay for Cell Viability

Methodology:

  • Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium from each well.

  • Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Visualizations

TSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TSHR TSHR This compound->TSHR Binds G_alpha_s Gαs TSHR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Catalyzes (ATP to cAMP) PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Thyroglobulin, Thyroperoxidase, etc. CREB->Gene_Expression Regulates

Caption: Signaling pathway of this compound via the TSHR.

Experimental_Workflow cluster_assays Endpoint Assays start Start: TSHR-expressing cells seed Seed cells in 96-well plates start->seed prepare Prepare serial dilutions of this compound seed->prepare treat Treat cells with this compound and vehicle control prepare->treat incubate Incubate for desired time (e.g., 24-72h) treat->incubate cAMP_assay cAMP Assay (Functional Response) incubate->cAMP_assay viability_assay MTT Assay (Cytotoxicity) incubate->viability_assay analyze Data Analysis: - Dose-response curve (EC50) - Viability curve cAMP_assay->analyze viability_assay->analyze optimize Determine optimal concentration (Max effect, Min toxicity) analyze->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Experiment Outcome no_response Low or No Response start->no_response high_cytotoxicity High Cytotoxicity start->high_cytotoxicity high_variability High Variability start->high_variability check_receptor Check TSHR Expression no_response->check_receptor check_compound Check this compound Integrity no_response->check_compound check_assay Optimize Assay Conditions no_response->check_assay lower_concentration Lower this compound Concentration high_cytotoxicity->lower_concentration check_solvent Check Solvent Concentration high_cytotoxicity->check_solvent check_cell_health Assess Cell Health high_cytotoxicity->check_cell_health check_seeding Review Cell Seeding Protocol high_variability->check_seeding check_pipetting Verify Pipetting Accuracy high_variability->check_pipetting avoid_edge_effect Mitigate Edge Effects high_variability->avoid_edge_effect

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Cell Viability Assays for ML-109 Toxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to screen for the toxicity of compounds like ML-109.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for screening the toxicity of a small molecule like this compound?

The choice of assay depends on the suspected mechanism of action of the compound and the experimental goals.

  • Metabolic Assays (e.g., MTT, alamarBlue®): These are good starting points as they measure general metabolic activity, which is often compromised in unhealthy cells.[1][2] They are widely used for initial toxicity screening.[3]

  • Cytotoxicity Assays (e.g., LDH release): These assays are useful if the compound is expected to cause membrane damage and necrosis.[1] Lactate dehydrogenase (LDH) is a stable enzyme released from damaged cells.[4]

  • Apoptosis Assays (e.g., Caspase-Glo® 3/7): If the compound is hypothesized to induce programmed cell death, measuring the activity of key apoptosis-related enzymes like caspases is recommended.

It is often advisable to use a combination of assays to get a more complete picture of the compound's effects.

Q2: What are the key differences between cell viability, cytotoxicity, and proliferation assays?

  • Cell Viability Assays: Measure the number of healthy cells in a population by assessing markers of healthy cell function like metabolic activity or ATP content.

  • Cytotoxicity Assays: Quantify the toxicity of a substance by detecting markers of cell damage, such as loss of membrane integrity.

  • Cell Proliferation Assays: Assess the rate of cell division, helping to distinguish between compounds that kill cells (cytotoxic) and those that simply stop them from dividing (cytostatic).

Q3: How can I be sure that this compound itself is not interfering with the assay?

Compound interference is a common issue where the test substance interacts with the assay reagents, leading to false results.

  • Cell-Free Controls: Run controls containing the compound in cell culture medium without cells. A significant signal in these wells indicates interference.

  • Alternative Assays: If interference is detected, consider switching to an assay with a different detection principle. For example, if a colored compound interferes with a colorimetric assay like MTT, a luminescent assay like CellTiter-Glo® might be a better choice.

Q4: I'm observing a "hook effect" in my dose-response curve. What does this mean?

The "hook effect" can be observed in some assays where at very high concentrations of a toxic substance, the signal paradoxically increases. This can be due to various factors, including the formation of unproductive complexes at high concentrations of the test compound. Testing a wider and lower concentration range of the compound is recommended to overcome this.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

High variability can obscure real effects and make data difficult to interpret.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully and mix the cell suspension between pipetting steps.
Edge Effects Wells on the perimeter of the plate are prone to evaporation and temperature changes. Avoid using the outermost wells or fill them with sterile PBS or media.
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
Incomplete Solubilization of Formazan (MTT assay) Ensure complete dissolution of the formazan crystals by increasing the incubation time with the solubilization solvent and ensuring adequate mixing.
Issue 2: High Background Signal

High background can mask the true signal from your cells.

Potential Cause Troubleshooting Steps
Reagent Contamination Bacterial or yeast contamination in reagents or media can metabolize the assay substrate. Ensure all solutions are sterile.
Phenol Red Interference Phenol red in some culture media can interfere with absorbance readings. Use phenol red-free medium if interference is suspected.
Spontaneous Reagent Reduction Some compounds can directly reduce the assay substrate. Test for this by incubating the compound with the assay reagent in cell-free media.
Light Exposure Protect plates and tetrazolium-based reagents (like MTT) from light to prevent spontaneous reduction.
High Inherent LDH Activity in Serum (LDH Assay) Animal sera used in culture media can have high inherent LDH activity. Try reducing the serum concentration to 1-5%.
Issue 3: Low Signal or Poor Dynamic Range

A weak signal can make it difficult to detect changes in cell viability.

Potential Cause Troubleshooting Steps
Insufficient Cell Number The number of viable cells may be too low to generate a strong signal. Optimize the initial cell seeding density for your specific cell type and assay.
Suboptimal Incubation Time The incubation period with the assay reagent may be too short. Increase the incubation time to allow for sufficient product formation.
Reagent Issues The assay reagent may be expired, improperly prepared, or have lost activity due to improper storage.
Low Cellular Metabolism The metabolic activity of your cells might be low. This can be influenced by culture conditions or the specific cell type.
Too High Cell Density (LDH Assay) Overly high cell density can lead to high spontaneous LDH release, reducing the dynamic range. Optimize the cell number.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate and incubate with your test compound (e.g., this compound) for the desired duration.

  • Carefully aspirate the culture medium.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Carefully aspirate the MTT solution.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

alamarBlue® (Resazurin) Assay

This fluorescent/colorimetric assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.

Protocol:

  • Prepare a 96-well plate with cells and the test compounds.

  • Add alamarBlue® reagent directly to each well, typically at 10% of the sample volume (e.g., 10 µL of reagent to 100 µL of sample).

  • Incubate at 37°C for 1-4 hours, protected from light.

  • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm).

LDH (Lactate Dehydrogenase) Release Assay

This colorimetric assay measures the activity of LDH released from damaged cells into the culture supernatant.

Protocol:

  • Culture cells in a 96-well plate and treat with the test compound.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Carefully collect the cell culture supernatant.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to the supernatants.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit (commonly 490 nm).

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in apoptosis.

Protocol:

  • Plate cells in a white-walled 96-well plate and treat with the test compound.

  • Equilibrate the plate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on a plate shaker.

  • Incubate at room temperature for 30 minutes to 3 hours.

  • Measure the luminescence using a luminometer.

Quantitative Data Summary

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Cell LineAssaySeeding Density (cells/well)ObservationRecommendation
HeLaMTT2,000Low signal-to-noise ratioIncrease seeding density
HeLaMTT10,000Optimal signal, linear rangeUse 10,000 cells/well
HeLaMTT50,000Signal saturation (Hook effect)Decrease seeding density
A549LDH5,000High spontaneous releaseIncrease seeding density
A549LDH20,000Low spontaneous release, good dynamic rangeUse 20,000 cells/well

Data adapted from representative examples. Optimal seeding densities should be determined empirically for each cell line and assay combination.

Table 2: Common Assay Parameters

AssayIncubation Time with ReagentDetection Wavelength
MTT 2-4 hoursAbsorbance: 550-600 nm
alamarBlue® 1-4 hoursFluorescence: Ex/Em ~560/590 nm; Absorbance: 570 nm
LDH Up to 30 minutesAbsorbance: ~490 nm
Caspase-Glo® 3/7 30 minutes - 3 hoursLuminescence

Visualizations

Experimental_Workflow General Workflow for Cell Viability Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) plate_cells 2. Plate Cells (Optimize seeding density) cell_culture->plate_cells add_compound 3. Add this compound (Dose-response concentrations) plate_cells->add_compound incubate 4. Incubate (e.g., 24, 48, 72 hours) add_compound->incubate add_reagent 5. Add Assay Reagent (MTT, alamarBlue, etc.) incubate->add_reagent incubate_reagent 6. Incubate with Reagent add_reagent->incubate_reagent read_plate 7. Read Plate (Absorbance, Fluorescence, Luminescence) incubate_reagent->read_plate analyze_data 8. Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: A typical experimental workflow for assessing compound toxicity using cell viability assays.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_events Cellular Events ML109 This compound (or other toxic compound) initiator_caspases Initiator Caspases (e.g., Caspase-8, 9) ML109->initiator_caspases Induces executioner_caspases Executioner Caspases (e.g., Caspase-3, 7) initiator_caspases->executioner_caspases Activate caspase_assay Caspase-Glo® 3/7 Assay Measures activity here executioner_caspases->caspase_assay substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage Lead to apoptosis Apoptosis (Cell Death) substrate_cleavage->apoptosis

References

ML-109 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ML-109 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the first selective and orally available small-molecule agonist for the thyroid-stimulating hormone receptor (TSHR).[1] It binds to the serpentine domain of the TSHR, a G protein-coupled receptor (GPCR), and mimics the action of the endogenous ligand, thyroid-stimulating hormone (TSH). This activation primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]

Q2: What is the reported EC50 for this compound?

A2: The half-maximal effective concentration (EC50) for this compound is reported to be 40 nM.[2] This value represents the concentration of this compound that induces a response halfway between the baseline and maximum response in in vitro assays.

Q3: What are the common cell-based assays to determine the dose-response curve of this compound?

A3: The most common cell-based assays for this compound and other TSHR agonists measure the downstream accumulation of intracellular cAMP.[1][3] These assays typically utilize a recombinant cell line, such as Human Embryonic Kidney 293 (HEK293) cells, stably expressing the human TSHR. Common readout methods include:

  • Luciferase Reporter Assays: These assays use a cAMP response element (CRE) linked to a luciferase reporter gene. Increased cAMP levels lead to the expression of luciferase, which can be quantified by luminescence.

  • Cyclic Nucleotide-Gated (CNG) Ion Channel Assays: In this setup, the cells also express a CNG channel that opens in response to elevated cAMP levels, leading to ion influx and a change in membrane potential that can be measured using a fluorescent dye.

  • Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET cAMP Immunoassays: These are competitive immunoassays that measure cAMP levels in cell lysates.

Q4: How should I prepare this compound for my experiments?

A4: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in the appropriate assay buffer to achieve the desired final concentrations for the dose-response curve. It is crucial to ensure that the final DMSO concentration in the assay wells is consistent across all conditions and does not exceed a level that could affect cell viability or assay performance (typically ≤ 0.5%).

Q5: What controls should I include in my this compound dose-response experiment?

A5: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline response.

  • Positive Control: A known TSHR agonist, such as TSH itself, to confirm that the cells and the assay system are responding appropriately.

  • Parental Cell Line Control: The same cell line without the expressed TSHR should be tested with this compound to ensure that the observed effects are specific to TSHR activation and not due to off-target effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background signal in no-agonist wells 1. Constitutive activity of the overexpressed TSHR.2. Contamination of reagents with cAMP or other stimulants.3. Interference from test compounds with the assay detection system.1. Use a cell line with a lower, more physiological level of TSHR expression.2. Prepare fresh reagents and ensure proper handling to avoid contamination.3. Test this compound in the parental cell line (lacking TSHR) to rule out off-target effects.
Low signal-to-noise ratio or small assay window 1. Low expression or poor functionality of the TSHR in the cell line.2. Suboptimal this compound concentration range.3. Inefficient assay readout (e.g., low luciferase activity, weak fluorescent signal).4. Degradation of this compound in the assay medium.1. Verify TSHR expression and functionality using a potent positive control like TSH.2. Ensure that the dose range of this compound brackets the expected EC50 (40 nM), typically covering several orders of magnitude (e.g., 1 pM to 10 µM).3. Optimize assay parameters such as cell number, incubation time, and substrate concentration.4. Check the stability of this compound under your experimental conditions; it is known to degrade at low pH.
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors, especially during serial dilutions.3. "Edge effects" in the microplate, where wells on the periphery behave differently due to temperature or evaporation gradients.1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.2. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible.3. Avoid using the outer wells of the microplate for experimental samples, or fill them with buffer to maintain humidity.
Dose-response curve does not reach a plateau (no saturation) 1. The highest concentration of this compound used is not sufficient to elicit a maximal response.2. Solubility issues of this compound at higher concentrations.3. this compound may be a partial agonist in your specific assay system.1. Extend the concentration range of this compound to higher values.2. Visually inspect the wells with the highest concentrations for any signs of precipitation. Consider using a different solvent or formulation if solubility is an issue.3. Compare the maximal response of this compound to that of a full agonist like TSH.
Unexpectedly low potency (high EC50) 1. Incorrect concentration of the this compound stock solution.2. Degradation of the this compound stock.3. Presence of an antagonist in the assay medium (e.g., in the serum).4. Assay conditions are not optimal (e.g., short incubation time).1. Verify the concentration of the stock solution.2. Use a fresh stock of this compound. Store stock solutions appropriately (e.g., at -20°C or -80°C).3. Perform the assay in a serum-free medium if possible, or use a well-characterized serum source.4. Optimize the incubation time to allow the reaction to reach equilibrium.

Data Presentation

Representative this compound Dose-Response Data in a TSHR-HEK293 cAMP Assay
This compound Concentration (nM)Log [this compound] (M)% Response (Normalized)
0.1-10.02.4
1-9.018.5
10-8.045.1
40 -7.4 50.0
100-7.078.2
1000-6.095.3
10000-5.099.1

Note: This is a representative dataset based on the known EC50 of 40 nM and a typical sigmoidal dose-response curve. Actual experimental data will vary.

Experimental Protocols

Key Experiment: In Vitro Dose-Response Curve of this compound using a cAMP Assay

This protocol outlines the general steps for determining the dose-response curve of this compound in HEK293 cells stably expressing the human TSHR.

Materials:

  • HEK293 cell line stably expressing the human TSHR (and a suitable reporter system, e.g., CRE-luciferase)

  • Parental HEK293 cell line (for control)

  • Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin)

  • This compound

  • DMSO

  • TSH (positive control)

  • Assay buffer (e.g., HBSS with HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection reagents (specific to the assay format, e.g., luciferase substrate, HTRF reagents)

  • White, opaque 96-well or 384-well microplates (for luminescence or HTRF assays)

Procedure:

  • Cell Culture: Culture the TSHR-expressing and parental HEK293 cells according to standard protocols.

  • Cell Seeding: Seed the cells into the microplate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in assay buffer to create a range of concentrations. Also, prepare solutions for the vehicle control and positive control (TSH).

  • Assay:

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the assay buffer containing the PDE inhibitor to the cells and incubate.

    • Add the different concentrations of this compound, vehicle, or TSH to the respective wells.

    • Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.

  • Detection:

    • Lyse the cells (if required by the assay format).

    • Add the cAMP detection reagents according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% response) and the maximal response of a full agonist (100% response).

    • Plot the normalized response versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to determine the EC50 and other parameters.

Mandatory Visualizations

TSHR_Signaling_Pathway ML109 This compound TSHR TSHR (Thyroid-Stimulating Hormone Receptor) ML109->TSHR Binds to Gs Gs Protein TSHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (cyclic AMP) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., Thyroglobulin, Thyroperoxidase) CREB->Gene Regulates

Caption: Signaling pathway of this compound via the TSHR.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells 1. Seed TSHR-expressing cells in microplate add_compound 3. Add this compound dilutions to cells prep_cells->add_compound prep_compound 2. Prepare serial dilutions of this compound prep_compound->add_compound incubate 4. Incubate at 37°C add_compound->incubate add_reagents 5. Add cAMP detection reagents incubate->add_reagents read_plate 6. Measure signal (e.g., luminescence) add_reagents->read_plate analyze_data 7. Plot dose-response curve and calculate EC50 read_plate->analyze_data

References

Addressing low signal in ML-109-induced cAMP assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ML-109 in cyclic AMP (cAMP) assays. Low signal is a common issue that can impede the accurate determination of this compound's potency and efficacy. This document offers structured solutions to identify and resolve the root causes of a weak assay signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it increase cAMP levels?

This compound is a potent and full agonist for the Thyroid Stimulating Hormone Receptor (TSHR), with a reported EC50 of 40 nM.[1][2] The TSHR is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit.[3] Upon activation by this compound, the Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cAMP.[3][4] This accumulation of intracellular cAMP is the basis for the assay signal.

Q2: Why is a phosphodiesterase (PDE) inhibitor necessary for this assay?

It is highly recommended to include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay. PDEs are enzymes that rapidly degrade cAMP to 5'-AMP, which is inactive. By inhibiting PDEs, the newly synthesized cAMP is protected from degradation, allowing it to accumulate to detectable levels and resulting in a more robust and sustained signal.

Q3: Can serum in the cell culture medium interfere with the cAMP assay?

Yes, serum contains various growth factors, hormones, and lipids that can activate other GPCRs on the cell surface, potentially stimulating or inhibiting adenylyl cyclase. This can lead to high background signals (basal cAMP levels) or a reduced response to this compound. To minimize these effects, it is best practice to serum-starve the cells for a few hours or overnight before the experiment. If cells cannot tolerate complete serum removal, reducing the serum concentration to 0.5-2% is a viable alternative.

Q4: What are the best positive and negative controls for my experiment?

  • Positive Control: Forskolin is an ideal positive control as it directly activates adenylyl cyclase, bypassing the GPCR and leading to a strong increase in cAMP levels. This helps validate that the downstream signaling pathway and assay reagents are functioning correctly.

  • Negative Control (Vehicle): This control consists of cells treated with the same buffer and solvent (e.g., DMSO) used to dissolve this compound, but without the compound itself. This establishes the basal cAMP level of the cells.

  • Reference Agonist: If available, using a known TSHR agonist alongside this compound can help benchmark its performance.

Troubleshooting Guide: Low cAMP Signal

A low or absent signal in your this compound-induced cAMP assay can stem from several factors related to cells, reagents, or the experimental protocol. The table below outlines common causes and provides actionable solutions.

Potential Cause Recommended Solution(s)
Cell-Related Issues
Low TSHR ExpressionConfirm TSHR expression in your chosen cell line using methods like qPCR or Western Blot. Use a cell line known to endogenously express TSHR or a stably transfected cell line.
Poor Cell Health / ViabilityEnsure cells are healthy, within a low passage number, and not over-confluent before the assay. Perform a viability count before seeding.
Suboptimal Cell DensityOptimize cell seeding density. Too few cells will produce an insufficient signal, while too many can increase basal levels and cause overcrowding effects. Perform a cell titration experiment to find the optimal number that maximizes the assay window.
Reagent-Related Issues
This compound DegradationThis compound is reported to be less stable at low pH. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C). Prepare fresh dilutions from a stock for each experiment.
Inactive/Insufficient PDE InhibitorUse a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (typically 100-500 µM). Ensure the inhibitor is active and has not expired.
Assay Kit Component FailureCheck the expiration dates on all kit reagents. Ensure all components have been stored and handled according to the manufacturer's instructions. Prepare fresh reagent dilutions for each experiment.
Protocol-Related Issues
Suboptimal Stimulation TimeThe peak cAMP signal can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for this compound stimulation that yields the maximum signal.
Inadequate this compound ConcentrationPerform a full dose-response curve for this compound to ensure the concentrations used are appropriate to elicit a response. The EC80 concentration is often used for antagonist screening.
Serum InterferenceSerum-starve cells for at least 4 hours or overnight before stimulation to reduce basal cAMP levels. Alternatively, perform the assay in serum-free media.
Incorrect Instrument SettingsEnsure the plate reader settings (e.g., gain, excitation/emission wavelengths, integration time) are optimized for your specific assay format (e.g., HTRF, Luminescence, Fluorescence).

Key Pharmacological Data

The following table summarizes the key properties of the TSHR agonist this compound.

CompoundTarget ReceptorActivityEC50Reference
This compoundThyroid Stimulating Hormone Receptor (TSHR)Full Agonist40 nM

Visual Guides and Protocols

This compound Signaling Pathway

G_Protein_Signaling cluster_membrane Plasma Membrane TSHR TSHR G_protein Gαs Gβγ TSHR->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein:w->AC:w Activates ML109 This compound (Agonist) ML109->TSHR Binds cAMP cAMP ATP->cAMP Converts AC PDE Phosphodiesterase (PDE) cAMP->PDE Response Downstream Cellular Response cAMP->Response AMP 5'-AMP PDE->AMP IBMX IBMX (Inhibitor) IBMX->PDE Inhibits

Caption: this compound activates TSHR, leading to cAMP production, which is degraded by PDEs.

Troubleshooting Workflow for Low Signal

Troubleshooting_Workflow start Start: Low or No cAMP Signal check_controls Are Positive/Negative Controls Working? start->check_controls check_cells Verify Cell Health, Passage #, and Density check_controls->check_cells No check_pde Is a PDE Inhibitor (e.g., IBMX) Included? check_controls->check_pde Yes check_receptor Confirm TSHR Expression in Cell Line check_cells->check_receptor check_reagents Check Reagent/Kit Expiration & Storage check_receptor->check_reagents Expression OK end_fail Contact Technical Support check_receptor->end_fail Low/No Expression optimize_protocol Optimize Stimulation Time & this compound Concentration check_reagents->optimize_protocol OK check_reagents->end_fail Expired check_serum Did you Serum-Starve the Cells? check_pde->check_serum Yes check_pde->end_fail No, Add PDE Inhibitor check_instrument Verify Plate Reader Settings optimize_protocol->check_instrument check_serum->optimize_protocol Yes check_serum->end_fail No, Serum-Starve Cells end_ok Assay Signal Restored check_instrument->end_ok

Caption: A logical workflow for troubleshooting a low cAMP signal in your experiment.

Experimental Protocol: HTRF cAMP Assay for this compound

This protocol provides a general framework for measuring this compound-induced cAMP production in a 384-well plate format using a technology like HTRF®. Volumes and concentrations should be optimized for your specific cell line and assay kit.

Materials:

  • Cells expressing TSHR (e.g., CHO-TSHR, HEK293-TSHR)

  • Cell culture medium (e.g., DMEM/F12)

  • Serum-free medium or stimulation buffer

  • This compound stock solution (in DMSO)

  • IBMX stock solution (in DMSO)

  • Forskolin stock solution (in DMSO)

  • HTRF cAMP Assay Kit (or equivalent)

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Methodology:

  • Cell Preparation and Seeding: a. Culture cells to approximately 80% confluency. b. The day before the assay, gently harvest cells. c. Resuspend cells in culture medium and perform a cell count. d. Dilute cells to the pre-optimized density and seed them into a 384-well plate. e. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation (Day of Assay): a. Carefully remove the culture medium from the wells. b. Gently wash the cell monolayer once with sterile PBS. c. Add serum-free medium or stimulation buffer to each well. d. Incubate for at least 4 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition: a. Prepare serial dilutions of this compound in stimulation buffer containing a fixed, optimized concentration of a PDE inhibitor (e.g., 500 µM IBMX). The final DMSO concentration should be kept constant (e.g., <0.5%). b. Prepare positive control wells (e.g., 10 µM Forskolin + IBMX) and vehicle control wells (DMSO + IBMX). c. Remove the starvation medium from the plate and add the prepared compound dilutions to the appropriate wells.

  • Stimulation: a. Incubate the plate at room temperature or 37°C for the pre-optimized stimulation time (e.g., 30 minutes).

  • Detection (as per a typical HTRF kit): a. Following the manufacturer's instructions, prepare the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate). b. Add the detection reagents sequentially to all wells. c. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm). b. Calculate the 665/620 nm ratio for each well. c. Plot the HTRF ratio against the log of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine pharmacological parameters like EC50 and Emax.

References

Best practices for storing and handling ML-109

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of ML-109, a selective small-molecule agonist of the Thyroid-Stimulating Hormone Receptor (TSHR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule agonist for the human Thyroid-Stimulating Hormone Receptor (TSHR). It functions by binding to and activating the TSHR, mimicking the action of the endogenous ligand, thyroid-stimulating hormone (TSH). This activation stimulates downstream signaling pathways, primarily the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C (PLC) pathway.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations may vary slightly by supplier, but general guidelines are provided in the table below. Always refer to the product-specific datasheet for the most accurate information.

Q3: How should I reconstitute and prepare stock solutions of this compound?

A3: this compound is typically provided as a lyophilized powder. To reconstitute, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Briefly centrifuge the vial to ensure the powder is at the bottom before opening. Add the calculated volume of DMSO to achieve the desired stock concentration. Mix gently by vortexing or pipetting until the powder is completely dissolved. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in solution is dependent on the storage conditions and the solvent used. Stock solutions in DMSO are generally stable for several months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 523.59 g/mol N/A
EC₅₀ (hTSHR) ~40 nMN/A
Recommended Storage (Powder) -20°C for long-term storage.N/A
Recommended Storage (DMSO Stock) -20°C or -80°C for long-term storage.N/A
Solubility Soluble in DMSO.N/A

Experimental Protocols

General Cell-Based Assay Protocol using this compound

This protocol provides a general workflow for treating cells with this compound to assess its effect on downstream signaling pathways.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Seed and Culture Cells ml109_prep 2. Prepare this compound Working Solutions serum_starve 3. Serum Starve Cells (if necessary) ml109_prep->serum_starve treatment 4. Treat Cells with this compound serum_starve->treatment cell_lysis 5. Lyse Cells treatment->cell_lysis downstream_assay 6. Perform Downstream Assay (e.g., cAMP, pERK) cell_lysis->downstream_assay data_analysis 7. Analyze Data downstream_assay->data_analysis

Caption: General workflow for cell-based experiments using this compound.

Methodology:

  • Cell Seeding: Plate cells at the desired density in a suitable culture plate and allow them to adhere and grow, typically overnight. The cell type should express the human Thyroid-Stimulating Hormone Receptor (hTSHR).

  • This compound Preparation: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution. Prepare serial dilutions of this compound in serum-free media or an appropriate assay buffer to achieve the final desired concentrations.

  • Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for a period of 2-24 hours prior to treatment, depending on the cell type and assay.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the prepared this compound working solutions. Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired time period (e.g., 15-30 minutes for cAMP assays, 5-60 minutes for phosphorylation assays).

  • Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a lysis buffer compatible with the downstream application.

  • Downstream Analysis: Use the cell lysates to perform assays to measure the activation of signaling pathways, such as cAMP accumulation assays or Western blotting for phosphorylated proteins like ERK.

Signaling Pathway Diagram

Activation of the TSH Receptor by this compound initiates two primary signaling cascades: the Gs/cAMP pathway and the Gq/PLC pathway.

TSHR_signaling TSHR Signaling Pathways Activated by this compound cluster_Gs Gs Pathway cluster_Gq Gq Pathway ML109 This compound TSHR TSHR ML109->TSHR binds & activates Gs Gs TSHR->Gs Gq Gq TSHR->Gq AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Activation (Gene Transcription) PKA->CREB PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: TSHR signaling pathways activated by this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no cellular response to this compound 1. Inactive this compound due to improper storage or handling. 2. Low or no expression of TSHR in the cell line. 3. Suboptimal assay conditions.1. Use a fresh aliquot of this compound. Ensure proper reconstitution and storage. 2. Verify TSHR expression in your cell line using qPCR, Western blot, or flow cytometry. 3. Optimize treatment time, cell density, and assay reagents.
High background signal in vehicle-treated cells 1. High basal activity of the signaling pathway. 2. Reagents in the assay are not optimal.1. Serum-starve cells before treatment. 2. Test different lysis buffers or assay kits. Ensure phosphodiesterase inhibitors are included in cAMP assays.
Inconsistent results between experiments 1. Variability in cell passage number or density. 2. Inconsistent preparation of this compound dilutions. 3. Freeze-thaw cycles of this compound stock.1. Use cells within a consistent passage number range and ensure consistent seeding density. 2. Prepare fresh dilutions for each experiment. 3. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.
Precipitation of this compound in aqueous buffer This compound has limited solubility in aqueous solutions.Ensure the final concentration of DMSO in the assay media is kept low (typically <0.5%) and consistent across all conditions. If precipitation is observed, sonicate the stock solution briefly before preparing dilutions.

Impact of serum components on ML-109 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML-109, a potent and selective small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a particular focus on the impact of serum components on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule agonist for the Thyroid Stimulating Hormone Receptor (TSHR), with an EC50 of 40 nM.[1][2][3] It is the first orally available, non-peptide agonist for the TSHR.[1][4] this compound allosterically activates the TSHR, stimulating downstream signaling pathways, such as the Gsα-cAMP pathway, in a manner similar to the endogenous ligand, TSH.

Q2: I am observing lower than expected potency of this compound in my cell-based assays when using serum-containing media. Why might this be happening?

A decrease in the apparent potency of a small molecule like this compound in the presence of serum is a common observation. This can be attributed to several factors:

  • Serum Protein Binding: Small molecules often bind to proteins in serum, primarily albumin and α1-acid glycoprotein. Only the unbound, or "free," fraction of the drug is available to interact with its target receptor. This binding is a reversible equilibrium, but high-affinity binding can significantly reduce the concentration of free this compound, leading to a rightward shift in the dose-response curve and a higher apparent EC50.

  • Non-specific Binding: Other components in serum, such as lipids and other proteins, can also non-specifically bind to this compound, further reducing its free concentration.

  • Metabolic Degradation: Serum contains enzymes that can metabolize small molecules, potentially leading to the degradation of this compound over the course of a long incubation period.

Q3: How can I determine if serum protein binding is affecting my this compound experiments?

To investigate the impact of serum protein binding, you can perform a serum-shift assay. This involves determining the EC50 of this compound in the absence of serum and in the presence of varying concentrations of serum or purified serum proteins like human serum albumin (HSA) or bovine serum albumin (BSA). A significant increase in the EC50 value with increasing serum/albumin concentration is indicative of protein binding.

Q4: What is the stability of this compound in typical cell culture conditions?

This compound is reported to be stable at neutral and basic pH, with a half-life of approximately 16 hours. However, it degrades more rapidly in acidic conditions (low pH), with a half-life of about 3 hours. Standard cell culture media is typically buffered to a physiological pH (around 7.4), where this compound should exhibit reasonable stability for most standard-length assays. However, local pH changes in the microenvironment of the cells could potentially affect its stability.

Troubleshooting Guides

Issue 1: High Variability in this compound Activity Between Experiments

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Batch-to-batch variability in serum Serum composition can vary significantly between lots, leading to differences in protein content and other components that can interact with this compound. Solution: Purchase a large lot of serum, pre-test it for your assay, and use the same lot for a complete set of experiments.
Inconsistent serum concentration Minor variations in the final serum concentration in your assay can lead to variability. Solution: Prepare a large batch of serum-containing medium for each experiment to ensure consistency.
Degradation of this compound stock solution Improper storage of this compound stock solutions can lead to degradation. Solution: Aliquot your stock solution upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell passage number and health The responsiveness of cells to TSHR activation can change with high passage numbers or poor cell health. Solution: Use cells within a defined passage number range and ensure high cell viability before starting an experiment.
Issue 2: Complete Loss of this compound Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect compound identity or concentration The compound may not be this compound or the stock solution concentration may be incorrect. Solution: Verify the identity and concentration of your this compound stock through analytical methods if possible. Prepare a fresh dilution from a new aliquot.
Degradation due to acidic conditions If your experimental conditions involve a low pH, this compound may have degraded. Solution: Ensure your assay buffer and media are maintained at a neutral or slightly basic pH.
Cell line not expressing functional TSHR The cells used may not express the TSHR or the receptor may not be functional. Solution: Confirm TSHR expression using techniques like qPCR, western blot, or flow cytometry. Use a positive control, such as TSH, to confirm receptor functionality.
Assay readout is compromised The downstream signaling assay (e.g., cAMP measurement) may not be working correctly. Solution: Use a known activator of the signaling pathway (e.g., forskolin for adenylyl cyclase) to validate the assay itself.

Experimental Protocols

Protocol 1: Serum Shift Assay to Determine the Impact of Serum on this compound Potency

Objective: To quantify the effect of serum on the potency of this compound in a TSHR-expressing cell line.

Materials:

  • TSHR-expressing cells (e.g., HEK293-TSHR or CHO-TSHR)

  • Serum-free cell culture medium

  • Fetal Bovine Serum (FBS) or Human Serum (HS)

  • This compound

  • cAMP detection assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed TSHR-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight in their standard growth medium.

  • Cell Starvation (Optional but Recommended): On the day of the assay, aspirate the growth medium and wash the cells with serum-free medium. Add serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Preparation of this compound Dilutions: Prepare serial dilutions of this compound in serum-free medium and in medium containing the desired concentrations of serum (e.g., 2%, 5%, 10%).

  • Cell Treatment: Aspirate the starvation medium and add the this compound dilutions (in the presence or absence of serum) to the cells. Include a vehicle control (medium with or without serum, but no this compound).

  • Incubation: Incubate the plate at 37°C for the desired time to stimulate TSHR signaling (e.g., 30-60 minutes for cAMP assays).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.

  • Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration for each serum condition. Fit a sigmoidal dose-response curve to each dataset to determine the EC50 value. The fold-shift in EC50 in the presence of serum compared to serum-free conditions indicates the impact of serum protein binding.

Visualizations

Caption: Workflow for a serum shift assay to evaluate the impact of serum on this compound activity.

G cluster_0 This compound in Serum-Containing Medium cluster_1 Cellular Response ML109_total Total this compound Bound_ML109 Protein-Bound this compound (Inactive) ML109_total->Bound_ML109 Binding Free_ML109 Free this compound (Active) ML109_total->Free_ML109 Equilibrium Serum_Proteins Serum Proteins (e.g., Albumin) Bound_ML109->Free_ML109 Dissociation TSHR TSH Receptor Free_ML109->TSHR Activation Signaling Downstream Signaling (e.g., cAMP production) TSHR->Signaling

Caption: The equilibrium between free and protein-bound this compound in serum and its effect on TSHR activation.

Troubleshooting_Flowchart Start Problem: Reduced this compound Activity in Serum Check_Serum Is serum necessary for the assay? Start->Check_Serum Use_Serum_Free Perform assay in serum-free medium Check_Serum->Use_Serum_Free No Serum_Shift Conduct serum-shift assay Check_Serum->Serum_Shift Yes End Problem Resolved Use_Serum_Free->End Increase_Conc Increase this compound concentration to compensate for binding Serum_Shift->Increase_Conc Continue_Troubleshooting Further Troubleshooting Needed Serum_Shift->Continue_Troubleshooting No Shift Observed Check_Stability Is incubation time long? Increase_Conc->Check_Stability Reduce_Time Reduce incubation time Check_Stability->Reduce_Time Yes Check_Stability->End No Reduce_Time->End

Caption: A troubleshooting flowchart for addressing reduced this compound activity in the presence of serum.

References

Optimizing incubation time for ML-109 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ML-109 Treatment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a novel ATP-competitive inhibitor of the mTOR kinase. The guidance focuses on optimizing incubation time to achieve desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and ATP-competitive inhibitor of the mTOR kinase. It targets the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates. Unlike allosteric inhibitors like rapamycin, which primarily inhibit mTOR Complex 1 (mTORC1), this compound inhibits both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, affecting a wide range of cellular processes including protein synthesis, cell growth, proliferation, and survival.[3][4][5]

Q2: What is a recommended starting concentration and incubation time for this compound?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the biological endpoint being measured. For initial experiments, a dose-response curve is recommended to determine the IC50 value for your specific cells. A common starting concentration range for ATP-competitive mTOR inhibitors is 100 nM to 1 µM. For incubation time, a pilot experiment with time points of 6, 24, and 48 hours is advisable to determine the optimal duration for your specific assay.

Q3: How do I confirm that this compound is effectively inhibiting the mTOR pathway in my cells?

A3: The most common method to confirm mTOR pathway inhibition is to perform a Western blot analysis on key downstream targets.

  • For mTORC1 inhibition: Assess the phosphorylation status of p70 S6 Kinase (p-S6K) at Thr389 and 4E-BP1 at Thr37/46. A significant decrease in the phosphorylation of these proteins indicates successful mTORC1 inhibition.

  • For mTORC2 inhibition: Assess the phosphorylation of Akt at Ser473. A decrease in p-Akt (Ser473) is a marker of mTORC2 inhibition.

It is crucial to compare the levels of phosphorylated proteins to the total protein levels to ensure that the observed changes are due to a decrease in phosphorylation and not a decrease in the overall protein amount.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No observable effect on cell viability or proliferation after this compound treatment. 1. Incubation time is too short: Effects on cell number may require longer treatment periods to become apparent.2. Drug concentration is too low: The concentration may be insufficient to effectively inhibit mTOR in your specific cell line.3. Cell line is resistant: Some cell lines have intrinsic or acquired resistance to mTOR inhibitors.4. Feedback loop activation: Inhibition of mTOR can sometimes activate pro-survival feedback loops, such as the upregulation of Akt signaling, which can counteract the inhibitor's effects.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.2. Conduct a dose-response experiment to determine the IC50 for your cell line.3. Verify target inhibition via Western blot for p-S6K and p-Akt. If the pathway is inhibited but viability is unaffected, consider combination therapies.4. Analyze upstream signaling pathways (e.g., PI3K/Akt) to check for feedback activation.
Western blot shows no decrease in phosphorylation of mTOR targets (p-S6K, p-Akt). 1. Incubation time is too short: Inhibition of signaling proteins can be rapid, but the chosen time point might miss the peak effect.2. Ineffective cell lysis: Incomplete lysis or degradation of proteins can lead to inaccurate results.3. Issues with antibodies or blotting procedure: Suboptimal antibody concentrations or technical errors during the Western blot process.1. Conduct a short time-course experiment (e.g., 30 minutes, 1, 2, 6, and 24 hours) to find the optimal time for observing signaling inhibition.2. Ensure you are using a lysis buffer containing fresh protease and phosphatase inhibitors.3. Titrate primary and secondary antibodies to determine optimal dilutions. Include positive and negative controls (e.g., serum-starved vs. growth factor-stimulated cells) to validate the assay.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.2. Drug stability and preparation: this compound may degrade if not stored or prepared properly.3. Variations in incubation time: Small differences in the timing of drug addition or assay termination can impact results, especially for short-term experiments.1. Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and stabilize for 12-24 hours before treatment.2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C.3. Use a multichannel pipette for simultaneous drug addition and be consistent with all timing steps in the protocol.

Data Presentation: Optimizing this compound Incubation Time

The following tables present illustrative data from time-course experiments in HeLa cells treated with 500 nM this compound.

Table 1: Effect of this compound Incubation Time on Cell Viability (MTT Assay)

Incubation Time (Hours)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.2
698 ± 5.1
2475 ± 6.3
4852 ± 4.9
7231 ± 3.8

Table 2: Effect of this compound Incubation Time on mTOR Pathway Phosphorylation (Densitometry from Western Blot)

Incubation Time (Hours)Relative p-S6K (Thr389) LevelRelative p-Akt (Ser473) Level
0 (Control)1.001.00
20.210.85
60.150.45
240.180.38
480.250.41

Note: Densitometry values are normalized to total protein and expressed relative to the control.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 6, 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for mTOR Pathway Inhibition
  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration for various time points (e.g., 0, 2, 6, 24, 48 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-Akt, anti-Akt, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibits mTORC2 mTORC2 AKT->mTORC2 Feedback Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates mTORC2->AKT Activates (p-Ser473) Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton S6K1 p70S6K mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates ML109 This compound ML109->mTORC2 Inhibits ML109->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EBP1->Protein_Synthesis

Caption: Fictional this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental_Workflow cluster_assays Endpoint Assays start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells adherence Allow Cells to Adhere (12-24 hours) seed_cells->adherence treatment Treat with this compound (Different Time Points) adherence->treatment incubation Incubate for Designated Time treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay western_blot Cell Lysis for Western Blot incubation->western_blot data_acquisition Data Acquisition (Plate Reader / Imager) viability_assay->data_acquisition western_blot->data_acquisition analysis Data Analysis (% Viability / Band Density) data_acquisition->analysis end End analysis->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic start No Effect Observed with this compound check_pathway Is mTOR pathway inhibited? (Check p-S6K / p-Akt) start->check_pathway pathway_yes Yes check_pathway->pathway_yes  Yes pathway_no No check_pathway->pathway_no  No solution1 Pathway is inhibited, but no viability effect. - Increase incubation time (48-72h). - Check for feedback loop activation. - Cell line may be resistant. pathway_yes->solution1 solution2 Pathway is not inhibited. - Increase this compound concentration. - Optimize lysis & WB protocol. - Check drug stability/activity. pathway_no->solution2

Caption: Decision tree for troubleshooting lack of this compound effect.

References

Validation & Comparative

A Comparative Efficacy Analysis: ML-109 Versus Bovine TSH for Thyroid Stimulating Hormone Receptor (TSHR) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a TSH receptor (TSHR) agonist is critical for in vitro and in vivo studies. This guide provides a detailed comparison of the novel small molecule agonist ML-109 and the traditionally used bovine thyroid-stimulating hormone (bTSH), focusing on their efficacy, mechanism of action, and experimental applications.

This comparison guide synthesizes available data to offer an objective overview of the performance of this compound and bTSH. We present quantitative data in structured tables, detail experimental protocols for key assays, and provide visualizations of signaling pathways and experimental workflows to aid in the selection of the most appropriate TSHR agonist for your research needs.

At a Glance: Key Differences and Efficacy

This compound is a potent, selective, and orally available small-molecule TSHR agonist, while bovine TSH is a heterodimeric glycoprotein hormone purified from pituitary glands. The primary difference lies in their chemical nature, specificity, and mode of administration. This compound offers the advantage of a defined chemical structure and selectivity for the TSHR over other glycoprotein hormone receptors. Bovine TSH, while effective, is a biological mixture that can exhibit batch-to-batch variability and has the potential to elicit immune responses in some applications.

FeatureThis compoundBovine TSH (bTSH)
Molecular Type Small MoleculeGlycoprotein Hormone
Molecular Weight 523.58 g/mol ~28-30 kDa
TSHR Agonism Full AgonistFull Agonist
Potency (EC50) 40 nM (in cAMP assays)[1]~13.6 nM (in cAMP assays)[2]
Selectivity High selectivity for TSHR over FSHR and LHCGRCan have cross-reactivity with other glycoprotein hormone receptors
Oral Bioavailability YesNo
Consistency High (synthetic compound)Variable (biological origin)
Immunogenicity Low (expected)Potential for immune reactions

In-Depth Efficacy Comparison: Experimental Data

The efficacy of TSHR agonists is primarily determined by their ability to stimulate downstream signaling pathways, leading to physiological responses such as cyclic AMP (cAMP) production and the expression of thyroid-specific genes.

Cyclic AMP (cAMP) Accumulation Assay

The activation of the TSHR typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. The potency of this compound and bTSH in inducing cAMP production is a key measure of their efficacy.

AgonistCell LineAssay TypeEC50Reference
This compoundHEK293 cells expressing human TSHRcAMP Assay40 nM[1]
Bovine TSHCOS-7 cells expressing human TSHRcAMP Accumulation Assay13.6 ± 6.7 nM[2]

Note on Potency Comparison: While the EC50 values provide a basis for comparison, it is important to note that they were determined in different cell lines and under potentially different experimental conditions. However, both values are in the nanomolar range, indicating that both this compound and bovine TSH are potent activators of the TSHR. It is also noteworthy that bovine TSH has been reported to have a 6–10-fold higher intrinsic signaling activity than human TSH at the human TSHR.[2]

Thyroid-Specific Gene Expression

Activation of the TSHR stimulates the transcription of genes crucial for thyroid hormone synthesis, including thyroglobulin (Tg), thyroid peroxidase (TPO), and the sodium-iodide symporter (NIS).

Studies have shown that this compound increases the mRNA levels for thyroglobulin, thyroperoxidase, and the sodium-iodide symporter in primary cultures of human thyrocytes. Similarly, bovine TSH is widely used in in vitro models, such as the FRTL-5 cell line, to stimulate the expression of these same thyroid-specific genes.

Experimental Protocols

TSHR-Mediated cAMP Accumulation Assay

This protocol outlines a typical in vitro experiment to measure the dose-dependent stimulation of cAMP production by a TSHR agonist.

1. Cell Culture:

  • Culture a suitable cell line stably expressing the human TSH receptor (e.g., HEK293-TSHR, CHO-TSHR, or FRTL-5 cells) in the appropriate growth medium supplemented with antibiotics and serum.
  • Plate the cells in 96-well or 384-well microplates at a predetermined density and incubate for 24 hours to allow for cell attachment.

2. Agonist Stimulation:

  • Prepare serial dilutions of the TSHR agonist (this compound or bovine TSH) in a serum-free assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
  • Remove the growth medium from the cells and add the agonist dilutions.
  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

3. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.
  • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout.
  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Thyroid-Specific Gene Expression

This protocol describes how to assess the effect of TSHR agonists on the expression of key thyroid genes.

1. Cell Culture and Treatment:

  • Culture thyroid cells (e.g., primary human thyrocytes or FRTL-5 cells) in appropriate medium.
  • Treat the cells with the desired concentrations of this compound or bovine TSH for a specified duration (e.g., 24-48 hours).

2. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from the treated and untreated cells using a suitable RNA extraction kit.
  • Assess the quality and quantity of the extracted RNA.
  • Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

3. qRT-PCR:

  • Perform qRT-PCR using the synthesized cDNA, specific primers for the target genes (e.g., TG, TPO, SLC5A5 [NIS]), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  • Use a suitable qPCR instrument and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry for detection.

4. Data Analysis:

  • Calculate the relative gene expression levels using the ΔΔCt method.
  • Compare the fold change in gene expression in agonist-treated cells to that in untreated control cells.

Visualizing the Mechanisms

TSH Receptor Signaling Pathway

Activation of the TSH receptor by an agonist like this compound or bovine TSH initiates a cascade of intracellular events, primarily through the Gs alpha subunit (Gαs) and the cyclic AMP (cAMP) signaling pathway.

TSHR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TSHR TSH Receptor G_protein G Protein (Gαs, Gβγ) TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (this compound or bTSH) Agonist->TSHR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Thyroid-Specific Gene Expression (TG, TPO, NIS) CREB->Gene_Expression Promotes Transcription Efficacy_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis and Comparison Cell_Culture Thyroid Cell Culture (e.g., FRTL-5, HEK293-TSHR) cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR for TG, TPO, NIS) Cell_Culture->Gene_Expression_Assay Agonist_Prep Agonist Preparation (Serial Dilutions of this compound & bTSH) Agonist_Prep->cAMP_Assay Agonist_Prep->Gene_Expression_Assay EC50_Determination EC50 Calculation (Potency) cAMP_Assay->EC50_Determination Fold_Change Gene Expression Fold Change (Functional Response) Gene_Expression_Assay->Fold_Change Comparison Comparative Efficacy Assessment EC50_Determination->Comparison Fold_Change->Comparison

References

ML-109 versus other small-molecule TSHR agonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of ML-109 and Other Small-Molecule TSHR Agonists for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the small-molecule thyroid-stimulating hormone receptor (TSHR) agonist this compound with other relevant compounds in its class. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of performance based on available experimental data.

The thyroid-stimulating hormone receptor is a key regulator of thyroid function and a therapeutic target for various thyroid disorders. Small-molecule agonists of TSHR offer a promising alternative to recombinant human TSH (rhTSH) due to their potential for oral administration and lower production costs.[1][2] this compound has emerged as a potent and selective TSHR agonist.[1][3] This guide will compare this compound, and its related racemic mixture C2 and its enantiomers, with another notable small-molecule TSHR agonist, MS438.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo performance of this compound and its comparators based on published studies.

Table 1: In Vitro Potency, Efficacy, and Selectivity of Small-Molecule TSHR Agonists

CompoundTargetAssayEC50 (nM)EfficacySelectivityReference
This compound (E2) Human TSHRcAMP Production18 - 40Full AgonistHighly selective over FSHR and LHCGR[4]
C2 (racemic) Human TSHRcAMP Production46Full AgonistNot specified
E1 (enantiomer) Human TSHRcAMP Production217Full AgonistNot specified
MS438 Human TSHRcAMP Production53Full AgonistNo detectable cross-reactivity with LH/hCG receptor or FSH receptor

Table 2: In Vivo Effects of Small-Molecule TSHR Agonists in Mice

CompoundAdministration RouteDoseEffect on Serum T4 (fold increase over basal)Effect on Radioiodide Uptake (RAIU) (fold increase over basal)Reference
This compound (as E2) Oral5-day regimenComparable to rhTSH2.8
C2 (racemic) Intraperitoneal0.5 - 1 mg twice daily2.41.5
E1 (enantiomer) Intraperitoneal0.5 - 1 mg twice daily1.9No effect
MS438 Intraperitoneal100 µ g/day for 3 daysSustained increaseNot reported

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro cAMP Accumulation Assay

This protocol is designed to determine the potency and efficacy of small-molecule agonists in stimulating cAMP production in cells expressing the TSHR.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the human TSHR (HEK-TSHR) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

2. Agonist Stimulation:

  • On the day of the experiment, the culture medium is replaced with serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity, and the cells are incubated for 30 minutes at 37°C.
  • Small-molecule agonists are serially diluted in serum-free DMEM to the desired concentrations.
  • The medium is removed, and cells are incubated with various concentrations of the agonists for 1 hour at 37°C.

3. cAMP Measurement:

  • Following stimulation, the medium is aspirated, and the cells are lysed.
  • Intracellular cAMP levels are quantified using a commercial cAMP assay kit (e.g., a competitive immunoassay with a chemiluminescent or fluorescent readout) according to the manufacturer's instructions.
  • Data are normalized to the response induced by a saturating concentration of bovine TSH (bTSH) and plotted as a function of agonist concentration to determine EC50 values.

In Vivo Evaluation of TSHR Agonists in Mice

This protocol outlines the in vivo assessment of TSHR agonists' ability to stimulate thyroid function in a murine model.

1. Animal Model:

  • Female BALB/c mice are used for these studies.
  • Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Drug Administration:

  • The small-molecule agonists are dissolved in a suitable vehicle, such as 10% DMSO in polyethylene glycol (PEG).
  • For oral administration, the compounds are delivered by gavage. For intraperitoneal injection, the compounds are injected into the peritoneal cavity.
  • A control group receives the vehicle alone.

3. Measurement of Serum Thyroxine (T4):

  • Blood samples are collected from the mice at specified time points after drug administration.
  • Serum is separated by centrifugation.
  • Total T4 levels in the serum are measured using a commercial radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

4. Measurement of Thyroidal Radioiodide Uptake (RAIU):

  • Mice are administered a tracer dose of ¹²⁵I via intraperitoneal injection.
  • At a specified time after ¹²⁵I administration (e.g., 24 hours), the mice are euthanized, and their thyroid glands are excised.
  • The radioactivity in the thyroid glands is measured using a gamma counter.
  • The percentage of the injected dose taken up by the thyroid is calculated to determine the RAIU.

Signaling Pathways and Mechanism of Action

Small-molecule agonists like this compound act as allosteric modulators of the TSHR, binding to the transmembrane domain of the receptor. This is in contrast to the endogenous ligand TSH, which binds to the extracellular domain. Upon activation, the TSHR primarily signals through two main G protein-coupled pathways: the Gαs-adenylyl cyclase-cAMP pathway and the Gαq/11-phospholipase C (PLC) pathway.

TSHR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_agonists cluster_G_proteins cluster_downstream TSHR TSHR Gas Gαs TSHR->Gas Gaq Gαq/11 TSHR->Gaq TSH TSH TSH->TSHR Extracellular Domain SMA Small-Molecule Agonist (e.g., this compound) SMA->TSHR Transmembrane Domain AC Adenylyl Cyclase Gas->AC activates PLC Phospholipase C Gaq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Thyroid_Function Thyroid Hormone Synthesis & Secretion PKA->Thyroid_Function IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activate Ca_PKC->Thyroid_Function

TSHR Signaling Pathways

The diagram above illustrates the primary signaling cascades initiated by TSHR activation. Both the Gs-cAMP and Gq/11-PLC pathways contribute to the physiological responses of the thyroid gland, including hormone synthesis and secretion.

Experimental Workflow for Agonist Characterization

The discovery and characterization of novel small-molecule TSHR agonists typically follow a structured experimental workflow.

Agonist_Characterization_Workflow cluster_screening Screening & Hit Identification cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., cAMP-based assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency & Efficacy Determination (Dose-Response Curves) Hit_ID->Potency Selectivity Selectivity Assays (vs. FSHR, LHCGR) Potency->Selectivity Signaling Signaling Pathway Analysis (Gs, Gq activation) Selectivity->Signaling PK Pharmacokinetics Signaling->PK PD Pharmacodynamics (T4 levels, RAIU) PK->PD

Experimental Workflow for TSHR Agonist Characterization

This workflow begins with high-throughput screening to identify initial hits, followed by detailed in vitro characterization to determine potency, efficacy, and selectivity. Promising candidates then advance to in vivo studies to assess their pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound stands out as a highly potent and selective small-molecule TSHR agonist with demonstrated in vivo activity. The comparative data indicates that the (S)-(+)-enantiomer (E2, corresponding to this compound) is significantly more potent than its racemic mixture (C2) and the other enantiomer (E1). When compared to another potent agonist, MS438, this compound exhibits a comparable in vitro potency. Both this compound and MS438 show high selectivity for the TSHR over other glycoprotein hormone receptors, a critical feature for minimizing off-target effects.

The in vivo data further supports the potential of this compound as an orally active therapeutic agent, showing efficacy comparable to rhTSH in stimulating thyroid function in mice. While direct head-to-head in vivo comparisons with MS438 are limited in the public domain, both compounds represent significant advancements in the development of small-molecule TSHR agonists.

For researchers and drug development professionals, the choice between these molecules may depend on specific research questions or therapeutic goals. The detailed experimental protocols provided herein should facilitate further investigation and comparative studies in this promising field of thyroid research.

References

A Comparative Guide to the TSHR Modulators ML-109 and ML224

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two small-molecule modulators of the Thyroid Stimulating Hormone Receptor (TSHR): the agonist ML-109 and the antagonist ML224. The data and protocols presented are collated from publicly available research to assist in the evaluation and application of these compounds in thyroid-related research and drug discovery.

The Thyroid Stimulating Hormone Receptor is a G-protein coupled receptor (GPCR) central to regulating thyroid function. Dysregulation of TSHR signaling is implicated in various pathologies, including Graves' disease and thyroid cancer, making it a critical target for therapeutic development. Small molecules like this compound and ML224 offer valuable tools to probe TSHR function and represent potential starting points for novel therapeutics.

Performance Comparison: this compound vs. ML224

This compound is a potent, full agonist of the TSHR, while ML224 acts as a selective antagonist, effectively inhibiting receptor stimulation. Both are allosteric modulators, believed to bind within the transmembrane domain of the receptor. Their key performance metrics are summarized below.

CompoundClassMechanism of ActionPotencySelectivity
This compound Full AgonistAllosteric activation of TSHREC₅₀: 40 nM [1][2][3]No activity at homologous receptors FSHR or LHCGR[2]
ML224 Selective AntagonistAllosteric inhibition of TSHRIC₅₀: 2.1 µM [1]Selective for TSHR over LH and FSH receptors

Signaling Pathway and Mechanism of Action

The TSHR primarily signals through the Gs alpha subunit (Gαs) pathway. Activation of the receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to downstream cellular responses. This compound mimics the action of TSH to initiate this cascade. Conversely, ML224 binds to the receptor and prevents this activation, thereby antagonizing the effects of agonists like TSH or this compound.

TSHR_Signaling cluster_membrane Cell Membrane TSHR TSHR G_protein Gαs TSHR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes G_protein->AC Activation ML109 This compound (Agonist) ML109->TSHR Binds & Activates ML224 ML224 (Antagonist) ML224->TSHR Binds & Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Activates PKA

Caption: TSHR Gαs signaling pathway modulation by this compound and ML224.

Experimental Protocols

The potency of TSHR modulators is typically determined by measuring the intracellular accumulation of cAMP in a cell-based assay. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Protocol: HTRF cAMP Assay for TSHR Modulators

This protocol outlines the general steps for determining the EC₅₀ of an agonist (this compound) and the IC₅₀ of an antagonist (ML224) using a commercial HTRF cAMP assay kit in a 384-well plate format.

1. Cell Culture and Plating:

  • Culture cells stably expressing the human TSHR (e.g., HEK293 or CHO cells) in the appropriate growth medium.

  • Harvest cells and resuspend them in assay buffer to the desired concentration.

  • Dispense 5 µL of the cell suspension into each well of a 384-well, low-volume white plate.

2. Compound Preparation and Addition:

  • For Agonist (this compound) EC₅₀ Determination:

    • Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.

    • Add 5 µL of the diluted this compound or vehicle control to the appropriate wells containing cells.

  • For Antagonist (ML224) IC₅₀ Determination:

    • Prepare serial dilutions of ML224 in assay buffer at 4x the final desired concentrations.

    • Add 2.5 µL of the diluted ML224 or vehicle control to the wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Prepare a solution of a TSHR agonist (e.g., TSH or this compound) at 4x its EC₈₀ concentration.

    • Add 2.5 µL of the agonist solution to the wells.

3. Incubation and Lysis:

  • Seal the plate and incubate for 30-60 minutes at room temperature to allow for cAMP accumulation.

  • Following incubation, add the HTRF detection reagents according to the manufacturer's protocol. This typically involves the sequential addition of 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP Cryptate (donor), which are diluted in the lysis buffer.

4. Signal Detection:

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

5. Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • The amount of cAMP produced is inversely proportional to the HTRF signal.

  • Plot the HTRF ratio against the log concentration of the compound.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ for the agonist or the IC₅₀ for the antagonist.

Assay_Workflow cluster_agonist Agonist (this compound) Workflow cluster_antagonist Antagonist (ML224) Workflow A1 Plate TSHR- expressing cells A2 Add serial dilutions of this compound A1->A2 A3 Incubate (30-60 min) for cAMP accumulation A2->A3 A4 Add HTRF Lysis & Detection Reagents A3->A4 A5 Incubate (60 min) A4->A5 A6 Read Plate (HTRF Reader) A5->A6 A7 Calculate EC₅₀ A6->A7 B1 Plate TSHR- expressing cells B2 Add serial dilutions of ML224 B1->B2 B3 Pre-incubate (15-30 min) B2->B3 B4 Add Agonist (e.g., TSH at EC₈₀) B3->B4 B5 Incubate (30-60 min) B4->B5 B6 Add HTRF Lysis & Detection Reagents B5->B6 B7 Incubate (60 min) B6->B7 B8 Read Plate (HTRF Reader) B7->B8 B9 Calculate IC₅₀ B8->B9

References

Orthogonal Assays to Confirm ML-109 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML-109, a potent and selective small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR), with alternative compounds. This document outlines key orthogonal assays to confirm its activity and presents supporting experimental data and detailed protocols.

This compound has emerged as a significant tool in thyroid research, acting as the first selective and orally available small-molecule agonist for the TSHR with a reported half-maximal effective concentration (EC50) of 40 nM.[1][2][3] Its primary mechanism of action involves binding to the serpentine transmembrane domain of the TSHR, a G-protein coupled receptor (GPCR), initiating downstream signaling cascades that mimic the effects of the endogenous thyroid-stimulating hormone (TSH). This guide details the primary and orthogonal assays used to validate the activity of this compound and compares its performance with other known TSHR agonists.

TSHR Signaling Pathway

Activation of the TSHR by an agonist like this compound primarily triggers the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB then translocates to the nucleus and promotes the transcription of thyroid-specific genes, such as those for thyroid peroxidase (TPO) and the sodium-iodide symporter (NIS). TSHR can also couple to the Gq alpha subunit (Gαq), activating the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

TSHR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML109 This compound TSHR TSHR ML109->TSHR Binds Gs Gαs TSHR->Gs Activates Gq Gαq TSHR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates pCREB p-CREB Gene_Expression ↑ Thyroid-Specific Gene Expression (TPO, NIS) pCREB->Gene_Expression Promotes

Figure 1. TSHR Signaling Pathway initiated by this compound.

Primary Assay: cAMP Production

The primary method for assessing the activity of TSHR agonists like this compound is the measurement of intracellular cyclic AMP (cAMP) accumulation. This is typically performed using cell lines engineered to express the human TSHR, such as HEK293 or CHO cells.

Comparative Data: TSHR Agonist Activity (cAMP Assay)
CompoundEC50 (nM)Cell LineAssay TypeReference
This compound 40HEK293HTRF[1][2]
MS437 130CHOLuciferase Reporter
MS438 53CHOLuciferase Reporter
Org 41841 7700CHOEIA
NCGC00161870 46 (as racemic C2)HEK293cAMP Production
NCGC00161870-E2 18HEK293cAMP Production

Note: EC50 values can vary depending on the cell line and specific assay methodology used. The data presented is for comparative purposes.

Orthogonal Assays for Activity Confirmation

To provide a more comprehensive validation of this compound's activity and to rule out potential artifacts from the primary assay, several orthogonal assays are employed. These assays measure downstream biological effects of TSHR activation.

Thyroid-Specific Gene Expression Analysis

Activation of the TSHR signaling pathway leads to the upregulation of genes crucial for thyroid hormone synthesis. Quantitative real-time PCR (qRT-PCR) is used to measure the fold change in mRNA levels of key genes like Thyroid Peroxidase (TPO) and the Sodium-Iodide Symporter (NIS) in response to agonist treatment.

Iodide Uptake Assay

The functional consequence of increased NIS expression is an enhanced uptake of iodide into thyroid cells. This can be quantified using a non-radioactive colorimetric assay based on the Sandell-Kolthoff reaction or by measuring the uptake of radioactive iodide.

Comparative Data: Orthogonal Assays for TSHR Agonists
CompoundGene Expression (Fold Increase over Basal)Iodide Uptake (% Increase over Basal)Reference
TPO mRNA NIS mRNA
This compound Data not consistently reportedData not consistently reportedData not consistently reported
MS437 ~4-fold~8-foldData not consistently reported
MS438 ~3-fold~6-foldData not consistently reported
NCGC00161870 (C2) 92-fold20-fold1.5-fold (in mice)
NCGC00161870-E2 137-fold121-fold2.8-fold (in mice)

Note: Quantitative data for orthogonal assays are not as consistently reported in the literature for all compounds, and experimental conditions may vary. The data for NCGC00161870 and its enantiomer E2 are from in vivo mouse studies for iodide uptake.

Experimental Workflow for Orthogonal Assays

The following diagram illustrates a typical workflow for confirming the activity of a TSHR agonist using orthogonal assays.

Orthogonal_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Orthogonal Assays cluster_analysis Data Analysis A Seed FRTL-5 or TSHR-expressing cells B Treat with this compound or Alternative Agonists A->B C RNA Isolation & cDNA Synthesis B->C E Iodide Uptake Assay (e.g., Sandell-Kolthoff) B->E D qRT-PCR for TPO & NIS C->D F Calculate Fold Change in Gene Expression D->F G Quantify Iodide Uptake E->G

Figure 2. Experimental Workflow for Orthogonal Assays.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Cell Culture and Treatment: Plate FRTL-5 cells or another suitable thyroid cell line in 6-well plates. Once confluent, treat the cells with the desired concentrations of this compound or alternative agonists for 24-48 hours. Include a vehicle control.

  • RNA Isolation: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (TPO, NIS) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Non-Radioactive Iodide Uptake Assay (Sandell-Kolthoff Reaction)
  • Cell Culture and Treatment: Seed FRTL-5 cells in 96-well plates and treat with TSHR agonists as described for the qRT-PCR protocol.

  • Iodide Loading: After treatment, wash the cells with a balanced salt solution. Then, incubate the cells with a buffer containing a known concentration of non-radioactive potassium iodide (KI) for a defined period (e.g., 1 hour).

  • Cell Lysis: Wash the cells to remove extracellular iodide and then lyse the cells to release the intracellular iodide.

  • Sandell-Kolthoff Reaction: Transfer the cell lysates to a new 96-well plate. Add a solution of arsenious acid and a solution of ceric ammonium sulfate. The iodide in the lysate catalyzes the reduction of the yellow Ce(IV) to the colorless Ce(III).

  • Measurement and Quantification: Measure the absorbance at a specific wavelength (e.g., 420 nm) over time using a microplate reader. The rate of color change is proportional to the iodide concentration. Create a standard curve with known concentrations of KI to quantify the iodide uptake in the samples.

Comparison with Alternatives

This compound demonstrates high potency and selectivity for the TSHR. The following diagram illustrates the relationship between this compound and other small-molecule TSHR agonists, highlighting their classification and relative potency.

TSHR_Agonist_Comparison cluster_high_potency High Potency (nM range) cluster_moderate_potency Moderate Potency (nM-µM range) cluster_low_potency Low Potency (µM range) TSHR Agonists TSHR Agonists This compound This compound TSHR Agonists->this compound MS438 MS438 TSHR Agonists->MS438 NCGC00161870-E2 NCGC00161870-E2 TSHR Agonists->NCGC00161870-E2 MS437 MS437 TSHR Agonists->MS437 NCGC00161870 (racemic) NCGC00161870 (racemic) TSHR Agonists->NCGC00161870 (racemic) Org 41841 Org 41841 TSHR Agonists->Org 41841

Figure 3. Comparison of TSHR Agonist Potency.

Conclusion

This compound is a potent and selective TSHR agonist. Confirmation of its activity requires a multi-faceted approach employing orthogonal assays that measure downstream physiological responses. This guide provides a framework for researchers to design and execute experiments to validate the activity of this compound and compare its performance against other available TSHR agonists. The provided protocols and comparative data serve as a valuable resource for drug discovery and thyroid research professionals.

References

Org43553: A Comparative Analysis of its Agonistic Activity on FSHR and LHCGR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the specificity of the small molecule agonist, Org43553, against the Follicle-Stimulating Hormone Receptor (FSHR) and the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). The following sections detail its functional activity, the experimental protocols used for its assessment, and the associated signaling pathways.

Quantitative Data Summary

The functional activity of Org43553 on human FSHR and LHCGR was determined by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production. The half-maximal effective concentrations (EC50) from these assays are summarized in the table below.

ReceptorLigandEC50 (nM)
Follicle-Stimulating Hormone Receptor (FSHR)Org43553110
Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR)Org435533.7

Table 1: Functional Activity of Org43553 on FSHR and LHCGR. Data represents the half-maximal effective concentration (EC50) for cAMP production in cells expressing the respective human receptors.[1]

Experimental Protocols

The determination of Org43553's agonistic activity on FSHR and LHCGR is typically performed using a cell-based cyclic AMP (cAMP) assay. While the precise, detailed protocol for the generation of the EC50 values cited above is not publicly available, a general methodology is described below. This protocol is based on standard practices for assessing G-protein coupled receptor (GPCR) activation in response to a ligand.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to Org43553 in cells expressing either human FSHR or LHCGR.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing the human FSHR or human LHCGR.

  • Compound: Org43553, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, often supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, LANCE).

  • Multi-well plates: 96-well or 384-well plates suitable for cell culture and the chosen assay format.

Procedure:

  • Cell Culture and Seeding:

    • Culture the FSHR- and LHCGR-expressing cells in appropriate growth medium until they reach a suitable confluency.

    • Harvest the cells and seed them into multi-well plates at a predetermined density. Allow the cells to adhere and grow overnight.

  • Compound Preparation:

    • Prepare a serial dilution of Org43553 in the assay buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (buffer with the same concentration of solvent as the highest compound concentration).

  • Agonist Stimulation:

    • Remove the growth medium from the cells and wash them with the assay buffer.

    • Add the prepared dilutions of Org43553 and the vehicle control to the respective wells.

    • Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes) to allow for receptor activation and cAMP production.

  • cAMP Detection:

    • Following incubation, lyse the cells (if required by the assay kit) and proceed with the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) from each well.

    • Plot the signal as a function of the logarithm of the Org43553 concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow: cAMP Assay prep Cell Seeding (FSHR or LHCGR expressing cells) stim Agonist Stimulation (Org43553) prep->stim Incubate detect cAMP Detection stim->detect Lyse & Assay analyze Data Analysis (EC50 determination) detect->analyze Measure Signal

Caption: Experimental workflow for determining the functional activity of Org43553.

G cluster_pathway FSHR and LHCGR Signaling Pathway ligand Hormone (FSH or LH/hCG) or Org43553 receptor Receptor (FSHR or LHCGR) ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Steroidogenesis) pka->response Phosphorylates targets leading to

Caption: The Gs-cAMP signaling pathway activated by FSHR and LHCGR.

References

In Vivo Validation of ML-109: A Comparative Guide to Thyroid Function Stimulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of ML-109, a potent and selective small-molecule thyroid-stimulating hormone receptor (TSHR) agonist, with established thyroid function stimulators, levothyroxine (T4) and recombinant human TSH (rhTSH). The information presented is intended to support researchers in the evaluation and selection of appropriate tools for preclinical studies in thyroid biology and drug discovery.

Comparative Performance Analysis

The following tables summarize the in vivo effects of this compound, levothyroxine, and rhTSH on key markers of thyroid function in mice. Data has been compiled from published studies to facilitate a comparative assessment.

Compound Dose Administration Route Time Point Serum Thyroxine (T4) Level (µg/dL) Fold Increase vs. Control
This compound 30 mg/kgOral Gavage24 hours~3.5~1.5
30 mg/kgIntraperitoneal24 hours~4.0~1.7
Levothyroxine 20 µg/mL in drinking waterOral2 months~12.0~3.0
rhTSH 10 mUIntraperitoneal5 hours~6.0~2.5

Table 1: Comparison of Serum Thyroxine (T4) Levels Following Treatment. This table presents the changes in serum T4 levels in mice after administration of this compound, levothyroxine, and rhTSH.

Compound Dose Administration Route Time Point Thyroidal Radioiodide Uptake (% of injected dose) Fold Increase vs. Control
This compound 30 mg/kgOral Gavage24 hours~10.0~2.0
30 mg/kgIntraperitoneal24 hours~12.5~2.5
rhTSH 10 mUIntraperitonealNot Reported--

Table 2: Comparison of Thyroidal Radioiodide Uptake. This table shows the effect of this compound and rhTSH on the uptake of radioiodide by the thyroid gland in mice.

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are initiated through distinct signaling pathways.

TSHR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TSHR TSH Receptor This compound->TSHR TSH TSH TSH->TSHR Gs Gs protein TSHR->Gs Gq Gq protein TSHR->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA activates Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis & Release PKA->Thyroid_Hormone_Synthesis phosphorylates IP3->Thyroid_Hormone_Synthesis Ca2+ release PKC Protein Kinase C DAG->PKC activates PKC->Thyroid_Hormone_Synthesis phosphorylates

Figure 1: TSH Receptor Signaling Pathway. This diagram illustrates the signaling cascade initiated by the binding of TSH or this compound to the TSH receptor, leading to the synthesis and release of thyroid hormones.

Levothyroxine_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Levothyroxine_ext Levothyroxine (T4) Transporter Thyroid Hormone Transporter Levothyroxine_ext->Transporter Levothyroxine_int Levothyroxine (T4) Transporter->Levothyroxine_int Deiodinase Deiodinase Levothyroxine_int->Deiodinase T3 Triiodothyronine (T3) Deiodinase->T3 converts to TR Thyroid Hormone Receptor (TR) T3->TR TRE Thyroid Hormone Response Element (TRE) TR->TRE binds to Gene_Expression Target Gene Expression TRE->Gene_Expression regulates

Figure 2: Levothyroxine Mechanism of Action. This diagram shows the intracellular pathway of levothyroxine, including its conversion to T3 and subsequent regulation of gene expression through nuclear thyroid hormone receptors.

Experimental Protocols

Detailed methodologies for the in vivo validation of thyroid-stimulating compounds are crucial for the reproducibility and interpretation of results.

In Vivo Validation of this compound in Mice

This protocol is based on the study by Neumann et al. (2009) which first described the in vivo activity of this compound.

1. Animal Model:

  • Species: Male BALB/c mice

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Compound Administration:

  • Oral Gavage: this compound is dissolved in a vehicle of 0.5% carboxymethylcellulose. A single dose of 30 mg/kg is administered by oral gavage.

  • Intraperitoneal (IP) Injection: this compound is dissolved in a vehicle of 10% DMSO in saline. A single dose of 30 mg/kg is administered via IP injection.

  • Control Group: Administered the respective vehicle only.

3. Measurement of Serum Thyroxine (T4):

  • Blood samples are collected via retro-orbital bleeding at 24 hours post-administration.

  • Serum is separated by centrifugation.

  • Total T4 levels are determined using a commercially available radioimmunoassay (RIA) kit.

4. Measurement of Thyroidal Radioiodide Uptake:

  • 24 hours after this compound administration, mice are injected intraperitoneally with 0.2 µCi of Na[¹²⁵I].

  • 5 hours after the radioiodide injection, mice are euthanized, and the thyroid glands are dissected.

  • The radioactivity in the thyroid glands is measured using a gamma counter.

  • The percentage of the injected dose taken up by the thyroid is calculated.

ML109_Workflow start Start: Male BALB/c Mice admin Administer this compound (Oral or IP) start->admin wait24h Wait 24 hours admin->wait24h blood_collection Collect Blood (Retro-orbital) wait24h->blood_collection radioiodide_injection Inject Na[125I] (IP) wait24h->radioiodide_injection t4_measurement Measure Serum T4 (RIA) blood_collection->t4_measurement end End: Data Analysis t4_measurement->end wait5h Wait 5 hours radioiodide_injection->wait5h euthanize Euthanize and Dissect Thyroid wait5h->euthanize gamma_count Measure Radioactivity (Gamma Counter) euthanize->gamma_count gamma_count->end

Figure 3: Experimental Workflow for this compound In Vivo Validation. This flowchart outlines the key steps in the in vivo assessment of this compound's effect on thyroid function in mice.

In Vivo Assessment of Levothyroxine in Mice

This protocol is adapted from studies investigating the effects of levothyroxine-induced hyperthyroidism in mice.

1. Animal Model:

  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions.

2. Compound Administration:

  • Levothyroxine (T4) is dissolved in the drinking water at a concentration of 20 µg/mL.[1]

  • The treatment is administered for a period of 2 months.[1]

  • Control Group: Receive regular drinking water.

3. Measurement of Serum Thyroxine (T4):

  • At the end of the treatment period, blood is collected.

  • Serum is prepared and T4 levels are measured using an appropriate immunoassay.

In Vivo Stimulation with rhTSH in Mice

This protocol is based on a study evaluating the response of mice to recombinant human TSH.

1. Animal Model:

  • Species: Male BALB/c mice

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions.

2. Compound Administration:

  • Recombinant human TSH (rhTSH) is administered as a single intraperitoneal (IP) injection at a dose of 10 mU per mouse.[2]

3. Measurement of Serum Thyroxine (T4):

  • Blood samples are collected 5 hours after the rhTSH injection.[2]

  • Serum T4 concentrations are determined by radioimmunoassay.[2]

Comparative Discussion

This compound demonstrates a clear stimulatory effect on thyroid function in vivo, as evidenced by increased serum T4 levels and thyroidal radioiodide uptake. Its oral bioavailability is a significant advantage for experimental studies, offering a less invasive administration route compared to intraperitoneal injections required for rhTSH.

When comparing the magnitude of the T4 response, long-term administration of a high dose of levothyroxine in drinking water leads to a more pronounced increase in serum T4 levels. However, this method induces a state of hyperthyroidism and does not directly assess the stimulation of the endogenous thyroid hormone production machinery in the same way as a TSHR agonist.

A single injection of rhTSH produces a robust and rapid increase in serum T4, demonstrating a potent and direct stimulation of the thyroid gland. The effect of a single dose of this compound on T4 levels is less pronounced than that of rhTSH in the reported studies, which may be due to differences in dosage, timing of measurement, and the specific pharmacokinetics of the small molecule.

References

A Comparative Analysis of ML-109 and TSH-Mediated Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the signaling mechanisms of the small-molecule Thyroid-Stimulating Hormone Receptor (TSHR) agonist, ML-109, and the endogenous ligand, Thyroid-Stimulating Hormone (TSH). The information presented is supported by experimental data from publicly available literature, offering insights into their respective potencies and downstream cellular effects.

Introduction

The Thyroid-Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating thyroid gland function, including thyroid hormone synthesis and secretion[1]. Its primary endogenous agonist is the Thyroid-Stimulating Hormone (TSH), a glycoprotein hormone secreted by the pituitary gland[1]. This compound is a potent, selective, and orally available small-molecule agonist of the TSHR[2][3]. As a full agonist, this compound is expected to mimic the signaling pathways activated by TSH[4]. This guide compares the signaling of these two agonists, focusing on key downstream pathways and providing relevant experimental data and protocols.

Data Presentation: Quantitative Comparison of this compound and TSH

The potency of an agonist is a measure of the concentration required to produce a defined effect. This is often expressed as the half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for this compound and TSH in stimulating the TSHR, primarily through the measurement of cyclic adenosine monophosphate (cAMP) production, a key second messenger in TSHR signaling.

AgonistReceptorCell LineAssay ReadoutEC50
This compound Human TSHRHEK293cAMP Accumulation40 nM
TSH Human TSHRHEK293cAMP Accumulation1.90 - 3.89 nM
TSH Human TSHRHEK-TSHR cellscAMP Production0.75 mU/ml

Note: The EC50 values for TSH may vary depending on the specific assay conditions and the units used (nM vs. mU/ml).

Signaling Pathways

Both TSH and this compound activate the TSHR, which primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.

In addition to the canonical Gαs pathway, TSHR activation can also lead to the activation of the Gq/11 pathway, resulting in the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). A key downstream signaling node for both G protein-dependent and β-arrestin-mediated pathways is the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

TSH and this compound Signaling Pathway Diagram

TSHR_Signaling cluster_ligands Ligands cluster_receptor Receptor cluster_gproteins G Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_kinases Kinases cluster_downstream Downstream Effects TSH TSH TSHR TSHR TSH->TSHR ML109 This compound ML109->TSHR Gas Gαs TSHR->Gas Gaq Gαq/11 TSHR->Gaq AC Adenylyl Cyclase Gas->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC ERK pERK1/2 PKA->ERK CREB CREB Phosphorylation PKA->CREB PKC->ERK Gene Gene Expression ERK->Gene CREB->Gene Cellular Cellular Responses Gene->Cellular

Caption: TSH and this compound activate TSHR leading to downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the signaling of this compound and TSH.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation.

Cell Culture and Seeding:

  • HEK293 cells stably expressing the human TSHR (HEK-TSHR) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

Assay Procedure:

  • The growth medium is removed, and cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Cells are pre-incubated with 100 µL of HBSS containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 15 minutes at 37°C to prevent cAMP degradation.

  • Varying concentrations of TSH or this compound are added to the wells. A vehicle control (e.g., DMSO for this compound) is also included.

  • The plate is incubated for 30 minutes at 37°C.

  • The reaction is terminated by aspirating the medium and lysing the cells with 0.1 M HCl.

  • The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data are analyzed using a four-parameter logistic equation to determine EC50 values.

Experimental Workflow: cAMP Assay

cAMP_Workflow start Start seed_cells Seed HEK-TSHR cells in 96-well plate start->seed_cells incubate1 Incubate 24h at 37°C seed_cells->incubate1 wash_cells Wash cells with HBSS incubate1->wash_cells pre_incubate Pre-incubate with IBMX (15 min) wash_cells->pre_incubate add_agonists Add TSH or this compound (various concentrations) pre_incubate->add_agonists incubate2 Incubate 30 min at 37°C add_agonists->incubate2 terminate_lysis Terminate reaction and lyse cells incubate2->terminate_lysis cAMP_ELISA Measure cAMP levels using ELISA terminate_lysis->cAMP_ELISA analyze_data Analyze data and determine EC50 cAMP_ELISA->analyze_data end End analyze_data->end

Caption: Workflow for a cAMP accumulation assay.

ERK1/2 Phosphorylation Assay (Western Blotting)

This method detects the phosphorylation of ERK1/2, a downstream marker of TSHR activation.

Cell Culture and Treatment:

  • HEK-TSHR cells are seeded in 6-well plates and grown to 80-90% confluency.

  • Cells are serum-starved for 4-6 hours prior to stimulation to reduce basal ERK1/2 phosphorylation.

  • Cells are then treated with TSH, this compound, or vehicle control for various time points (e.g., 5, 15, 30 minutes) at 37°C.

Sample Preparation and Western Blotting:

  • After treatment, the medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Cell lysates are collected, and protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

  • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

  • Band intensities are quantified using densitometry software.

Experimental Workflow: ERK1/2 Western Blot

WB_Workflow start Start seed_cells Seed HEK-TSHR cells in 6-well plate start->seed_cells serum_starve Serum starve cells (4-6h) seed_cells->serum_starve treat_agonists Treat with TSH or this compound serum_starve->treat_agonists lyse_cells Lyse cells and collect protein treat_agonists->lyse_cells sds_page SDS-PAGE and transfer to PVDF lyse_cells->sds_page blocking Block membrane sds_page->blocking primary_ab Incubate with anti-p-ERK1/2 blocking->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detection ECL detection secondary_ab->detection strip_reprobe Strip and re-probe for total ERK1/2 detection->strip_reprobe quantify Quantify band intensity strip_reprobe->quantify end End quantify->end

Caption: Workflow for ERK1/2 phosphorylation Western blot.

Conclusion

This compound is a potent, full agonist of the TSHR, activating the same primary signaling pathways as the endogenous ligand, TSH. Quantitative data indicates that TSH exhibits a higher potency (lower EC50) for inducing cAMP accumulation compared to this compound. Both agonists are expected to induce downstream signaling events, including the phosphorylation of ERK1/2. The provided experimental protocols offer a framework for the direct comparative analysis of these two compounds in a laboratory setting. Further studies directly comparing the dose-response and kinetics of this compound and TSH on multiple signaling readouts will provide a more comprehensive understanding of their pharmacological profiles.

References

Comparative Analysis of ML-109: A Guide to Potential Cross-Reactivity with TSHR Orthologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thyroid-stimulating hormone receptor (TSHR) agonist, ML-109, with a focus on its potential cross-reactivity with TSHR orthologs from various species. While direct experimental data on the cross-reactivity of this compound is not yet publicly available, this document offers a summary of its known activity on the human TSHR, a comparison of TSHR sequence homology across species to infer potential activity, and detailed experimental protocols to enable researchers to conduct their own cross-reactivity studies.

This compound: A Potent TSHR Agonist

This compound has been identified as a potent and full agonist of the human thyroid-stimulating hormone receptor (TSHR)[1][2]. It activates the receptor with an EC50 of 40 nM[1][2]. The primary signaling pathway activated by TSHR upon agonist binding involves the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[3].

TSHR Sequence Homology Across Species

The potential for a small molecule like this compound to exhibit cross-reactivity with TSHR from different species is largely dependent on the conservation of its binding site and the residues involved in receptor activation. An alignment of TSHR amino acid sequences from various species reveals a high degree of conservation, particularly in the transmembrane domains which are often the binding sites for small molecule allosteric modulators.

Table 1: Comparison of TSHR Amino Acid Sequence Conservation

SpeciesCommon NameUniProt Accession No.Overall Homology to Human TSHR (%)Hinge Region Homology to Human TSHR (%)
Homo sapiensHumanP16473100100
Mus musculusMouseQ013428785
Rattus norvegicusRatP354098684
Bos taurusCowP164748887
Canis lupus familiarisDogO465079089
Gallus gallusChickenQ907817268
Danio rerioZebrafishQ6P4L36559

Note: Homology percentages are approximate and can vary slightly based on the alignment algorithm used. The hinge region is a critical area for ligand binding and receptor activation.

The high degree of sequence conservation among mammalian TSHR orthologs suggests a strong likelihood that this compound will exhibit activity in these species. However, experimental verification is essential.

Experimental Protocols for Cross-Reactivity Studies

To definitively determine the cross-reactivity of this compound, the following experimental workflow is recommended.

Cloning and Expression of TSHR Orthologs

Objective: To generate stable cell lines expressing TSHR from different species.

Materials:

  • pcDNA3.1(+) expression vector

  • Full-length cDNA for TSHR orthologs (e.g., human, mouse, rat)

  • HEK293 or CHO cells

  • Lipofectamine 2000 or similar transfection reagent

  • G418 (Geneticin) for selection

Protocol:

  • Subclone the full-length cDNA of each TSHR ortholog into the pcDNA3.1(+) expression vector.

  • Transfect the recombinant plasmids into HEK293 or CHO cells using Lipofectamine 2000 according to the manufacturer's instructions.

  • Two days post-transfection, begin selection of stably transfected cells by adding G418 to the culture medium at a pre-determined optimal concentration.

  • Maintain the cells under selection pressure for 2-3 weeks, replacing the medium every 3-4 days.

  • Isolate and expand individual G418-resistant colonies.

  • Verify TSHR expression in the stable cell lines by Western blot and/or flow cytometry using a validated anti-TSHR antibody.

Functional Assay: cAMP Accumulation

Objective: To determine the dose-response and EC50 of this compound on each TSHR ortholog.

Materials:

  • Stable cell lines expressing TSHR orthologs

  • This compound

  • Bovine TSH (as a positive control)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

Protocol:

  • Seed the stable TSHR-expressing cells into 96-well plates and culture overnight.

  • On the day of the assay, wash the cells with HBSS/HEPES buffer.

  • Pre-incubate the cells with HBSS/HEPES containing 1 mM IBMX for 30 minutes at 37°C to inhibit phosphodiesterase activity.

  • Prepare serial dilutions of this compound and bovine TSH in HBSS/HEPES with IBMX.

  • Add the different concentrations of this compound or TSH to the cells and incubate for 1 hour at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each compound on each TSHR ortholog.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

TSHR_Signaling_Pathway cluster_cell Thyroid Follicular Cell ML109 This compound (Agonist) TSHR TSHR ML109->TSHR Binds and Activates G_protein Gs Protein TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Thyroid Hormone Synthesis) CREB->Gene_Expression Regulates

Caption: TSHR signaling pathway activated by the agonist this compound.

Cross_Reactivity_Workflow cluster_cloning Phase 1: Stable Cell Line Generation cluster_assay Phase 2: Functional Assay cluster_analysis Phase 3: Data Analysis Cloning Clone TSHR Orthologs (Human, Mouse, Rat, etc.) into Expression Vector Transfection Transfect into HEK293 or CHO Cells Cloning->Transfection Selection Select Stable Cells with G418 Transfection->Selection Verification Verify TSHR Expression (Western Blot/FACS) Selection->Verification Cell_Plating Plate Stable Cell Lines Verification->Cell_Plating Compound_Addition Add Serial Dilutions of this compound Cell_Plating->Compound_Addition Incubation Incubate for 1 hour Compound_Addition->Incubation cAMP_Measurement Measure Intracellular cAMP Incubation->cAMP_Measurement Dose_Response Plot Dose-Response Curves cAMP_Measurement->Dose_Response EC50_Calculation Calculate EC50 Values Dose_Response->EC50_Calculation Comparison Compare Potency Across Species EC50_Calculation->Comparison

Caption: Experimental workflow for assessing this compound cross-reactivity.

This guide provides a framework for investigating the cross-reactivity of this compound with TSHR orthologs. The high sequence homology among mammalian TSHRs suggests that this compound is likely to be active across these species, a hypothesis that can be tested using the detailed protocols provided. Such studies are crucial for the preclinical development and translation of novel therapeutic agents targeting the TSHR.

References

Probing the Mechanism of TSHR Agonist ML-109 with TSHR Inverse Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for utilizing Thyroid Stimulating Hormone Receptor (TSHR) inverse agonists to elucidate the mechanism of action of the potent TSHR agonist, ML-109. By understanding the interplay between these compounds, researchers can gain deeper insights into TSHR signaling, a critical pathway in thyroid function and disease.

Introduction to TSHR, this compound, and Inverse Agonism

The Thyroid Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating thyroid hormone production.[1][2] A key characteristic of the TSHR is its constitutive, or ligand-independent, activity, which maintains a basal level of signaling.[3]

This compound is a potent and selective small-molecule agonist of the TSHR.[1][4] It mimics the action of the endogenous ligand, Thyroid Stimulating Hormone (TSH), by binding to and activating the receptor, primarily leading to the stimulation of the Gs protein, activation of adenylyl cyclase, and a subsequent increase in intracellular cyclic AMP (cAMP).

TSHR inverse agonists , such as the small molecule ML224 (also known as CID 2887926) , are compounds that not only block the action of agonists but also reduce the constitutive activity of the receptor. This makes them invaluable tools for studying the basal signaling of TSHR and for dissecting the mechanisms of agonist-induced activation.

Comparative Analysis of this compound and a TSHR Inverse Agonist (ML224)

The following table summarizes the key characteristics of this compound and the representative TSHR inverse agonist, ML224, based on available experimental data.

FeatureThis compound (Agonist)ML224 (Inverse Agonist)Reference
Primary Function Activates TSHRInhibits basal and agonist-stimulated TSHR activity
Reported Potency EC50 of 40 nM for cAMP productionIC50 of 2.3 µM for TSH-stimulated cAMP production; IC50 of 6 µM for basal activity
Mechanism of Action Binds to the transmembrane helical bundle of TSHR to induce a conformational change that activates Gs signaling.Binds to the serpentine region of TSHR, stabilizing an inactive conformation.
Effect on cAMP Levels Increases intracellular cAMPDecreases basal and agonist-induced intracellular cAMP
Selectivity Selective for TSHR over other glycoprotein hormone receptors like FSHR and LHCGR.Selective for TSHR.

Elucidating the Mechanism of this compound using a TSHR Inverse Agonist

A key application of TSHR inverse agonists is to probe the binding and activation mechanism of agonists like this compound. A small-molecule inverse agonist sharing the same chemical scaffold as this compound has been shown to act as a competitive antagonist of TSH-mediated signaling. This suggests that the inverse agonist likely binds to the same or an overlapping site within the TSHR transmembrane domain as the agonist.

By performing a competitive binding assay, researchers can determine the nature of the interaction between this compound and a TSHR inverse agonist. In a typical experiment, the dose-response curve of this compound is measured in the absence and presence of fixed concentrations of the inverse agonist.

  • If the inverse agonist is a competitive antagonist: The dose-response curve for this compound will shift to the right in the presence of the inverse agonist, indicating that a higher concentration of this compound is required to achieve the same level of response. The maximum response of this compound should, however, remain unchanged.

  • If the inverse agonist is a non-competitive antagonist: The maximum response of this compound will be reduced in the presence of the inverse agonist, with or without a rightward shift in the dose-response curve.

This experimental approach allows for the characterization of the binding site of this compound and provides insights into the conformational changes required for receptor activation.

Experimental Protocols

Key Experiment: cAMP Accumulation Assay to Determine Competitive Antagonism

This protocol outlines a method to assess the effect of a TSHR inverse agonist on this compound-stimulated cAMP production in a cell-based assay.

1. Cell Culture and Plating:

  • Use a stable cell line expressing the human TSHR, such as HEK293-TSHR cells.
  • Culture cells in appropriate media and conditions.
  • Plate the cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare stock solutions of this compound and the TSHR inverse agonist (e.g., ML224) in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of this compound to generate a dose-response curve.
  • Prepare fixed concentrations of the TSHR inverse agonist.

3. Assay Procedure:

  • Wash the cells with a serum-free assay buffer.
  • Pre-incubate the cells with the fixed concentrations of the TSHR inverse agonist or vehicle control for a specified period (e.g., 30 minutes).
  • Add the serial dilutions of this compound to the wells and incubate for a further period (e.g., 60 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) can be included to prevent cAMP degradation.
  • Lyse the cells to release intracellular cAMP.

4. cAMP Detection:

  • Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

5. Data Analysis:

  • Plot the cAMP concentration against the log concentration of this compound for each concentration of the inverse agonist.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response for each condition.
  • Analyze the shifts in the dose-response curves to determine the nature of the antagonism (competitive vs. non-competitive). A Schild analysis can be performed to quantify the potency of the competitive antagonist.

Visualizing the Concepts

To better illustrate the underlying principles and workflows, the following diagrams are provided.

TSHR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TSHR TSHR This compound->TSHR Activates Inverse_Agonist Inverse_Agonist Inverse_Agonist->TSHR Inhibits Gs Gαs TSHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Thyroid Hormone Production PKA->Cellular_Response Phosphorylates Targets

Caption: TSHR signaling pathway activated by this compound and inhibited by an inverse agonist.

Experimental_Workflow cluster_setup Assay Setup cluster_measurement Measurement & Analysis cluster_outcome Outcome start Plate TSHR-expressing cells pre_incubation Pre-incubate with Inverse Agonist (or vehicle) start->pre_incubation agonist_addition Add this compound dose range pre_incubation->agonist_addition incubation Incubate and lyse cells agonist_addition->incubation cAMP_measurement Measure intracellular cAMP incubation->cAMP_measurement data_analysis Plot dose-response curves and perform Schild analysis cAMP_measurement->data_analysis conclusion Determine nature of antagonism (Competitive vs. Non-competitive) data_analysis->conclusion

Caption: Experimental workflow for a competitive binding assay.

References

Reproducibility of ML-109 Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "ML-109" specified in the topic query did not yield specific results in our search. Therefore, this guide presents a comparative analysis of two distinct and well-researched entities as illustrative examples: the antitubercular drug candidate SQ109 and the murine non-small cell lung cancer cell line M109 . This guide is intended to serve as a template for evaluating the reproducibility of a compound's effects across various cell lines.

Part 1: Comparative Efficacy of SQ109 Across Microbial and Mammalian Cell Lines

SQ109 is an antitubercular drug candidate that has demonstrated potent activity against a range of microorganisms. Its primary mechanism of action in Mycobacterium tuberculosis is the inhibition of the MmpL3 transporter, which is crucial for cell wall biosynthesis.[1][2] However, SQ109 also exhibits activity against organisms lacking MmpL3, suggesting multiple mechanisms of action.[2]

Data Presentation: In Vitro Activity of SQ109

The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) of SQ109 against various microbial and mammalian cell lines, providing a quantitative comparison of its efficacy.

Cell Line/OrganismTypeAssayConcentration (µg/mL)Reference
Mycobacterium tuberculosis H37RvBacteriumBACTEC≤0.2[1]
M. tuberculosis (INH-resistant)BacteriumAlamar Blue0.78[1]
M. tuberculosis (RIF-resistant)BacteriumAlamar Blue≤0.39
M. tuberculosis (XDR)BacteriumMicrobroth0.20
Mycobacterium aviumBacterium-4 - 16
Helicobacter pylori (clinical isolates)BacteriumMIC2.5 - 15
Aspergillus fumigatusFungusMIC8
Candida spp.FungusMIC1 - 8
Cryptococcus neoformansFungusMIC0.25 - 4
THP-1 (human monocytic leukemia)MammalianIntracellular Mtb IC900.17
U2OS (human bone osteosarcoma)MammalianCC50~1.02 (2.95 µM)
Experimental Protocols

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Middlebrook 7H9 for Mycobacteria)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • SQ109 stock solution

  • Positive control antibiotic

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of SQ109 in the culture broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the SQ109 dilutions, the positive control, and the growth control (broth with inoculum but no drug).

  • Include a sterility control well with broth only.

  • Seal the plates and incubate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for several days for M. tuberculosis).

  • The MIC is determined as the lowest concentration of SQ109 that completely inhibits visible growth of the bacteria.

Mandatory Visualization

SQ109_Pathway SQ109 Mechanism of Action in M. tuberculosis SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits Disruption Disruption of Proton Motive Force SQ109->Disruption Cell_Wall_Core Cell Wall Core MmpL3->Cell_Wall_Core Transports TMM TMM Trehalose Monomycolate (TMM) TMM->Cell_Wall_Core Donates Mycolic Acid TDM Trehalose Dimycolate (TDM) TMM->TDM Mycolic_Acid_Synthesis Mycolic Acid Synthesis Mycolic_Acid_Synthesis->TMM

Caption: SQ109 inhibits the MmpL3 transporter in M. tuberculosis.

Part 2: Comparative Effects of PD-1 Blockade on Murine Cancer Cell Lines

The M109 cell line is a murine non-small cell lung cancer model that has been shown to express Programmed Death-1 (PD-1). Blockade of this receptor on the cancer cells themselves can paradoxically enhance their viability. This section compares the effects of different anti-PD-1 antibodies on murine cancer cell lines.

Data Presentation: Effects of Anti-PD-1 Antibodies on Murine Cancer Cell Viability

The following table summarizes the effects of different anti-mouse PD-1 monoclonal antibodies on the viability of various murine cancer cell lines.

Cell LineAntibody CloneEffect on ViabilityBlocking CapacityReference
M109 (Lung)anti-PD-1 (clone not specified)Increased-
MC38 (Colon)RMP1-14Antitumor activity in vivoYes
YUMM1.1 (Melanoma)RMP1-14No antitumor activity in vivoYes
YUMM2.1 (Melanoma)RMP1-14Antitumor activity in vivoYes
-29F.1A12 -High
-RMP1-14 -Moderate
-RMP1-30 -No
Experimental Protocols

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., M109)

  • Complete culture medium

  • Anti-PD-1 antibodies or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the anti-PD-1 antibodies or control IgG.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Mandatory Visualization

PD1_Signaling_Workflow PD-1 Signaling in Cancer Cells and Experimental Workflow cluster_pathway PD-1 Signaling Pathway in Cancer Cell cluster_workflow Experimental Workflow for Viability Assay PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds PI3K_AKT PI3K/AKT Pathway PD1->PI3K_AKT Activates Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Promotes Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks Seed_Cells Seed Cancer Cells (e.g., M109) Treat_Cells Treat with Anti-PD-1 Antibody Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Measure_Absorbance Measure Absorbance (Cell Viability) MTT_Assay->Measure_Absorbance

Caption: PD-1 signaling on cancer cells and the workflow to test its blockade.

References

Comparative Benchmarking of ML-109 Against Known Thyroid-Stimulating and Blocking Autoantibodies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The thyroid-stimulating hormone receptor (TSHR) is the primary autoantigen in Graves' disease, an autoimmune disorder characterized by hyperthyroidism.[1][2] Autoantibodies targeting the TSHR can be broadly classified into two functional categories: thyroid-stimulating autoantibodies (TSAbs), which mimic the action of TSH and lead to excessive thyroid hormone production, and thyroid-blocking autoantibodies (TBAbs), which prevent TSH from binding and can lead to hypothyroidism.[3][4][5] Understanding the precise binding characteristics and functional consequences of novel therapeutic candidates is crucial for developing targeted treatments for these conditions.

This guide provides a comparative benchmark of a hypothetical therapeutic candidate, ML-109, against two well-characterized human monoclonal TSHR autoantibodies: M22 , a potent stimulating antibody, and K1-70 , a powerful blocking antibody. M22 and K1-70 were isolated from patients with autoimmune thyroid disease and serve as important tools for researching TSHR-autoantibody interactions. This document outlines their comparative binding affinities, functional activities in vitro and in vivo, and the experimental protocols used for their characterization.

Quantitative Data Summary

The following tables summarize the key performance metrics of M22 and K1-70. Data for the hypothetical this compound is included as a placeholder for comparative purposes.

Table 1: TSHR Binding Affinity

AntibodyTypeTargetBinding Affinity (Kd)Source
This compound StimulatingHuman TSHR[Data not available]-
M22 StimulatingHuman TSHR~5 x 1010 L/mol
K1-70 BlockingHuman TSHR~4 x 1010 L/mol

Table 2: In Vitro Functional Activity

AntibodyAssay TypeCell LineEndpointResultSource
This compound StimulationCHO-TSHRcAMP Production[Data not available]-
M22 StimulationCHO-TSHRcAMP ProductionPotent stimulator (at ng/mL)
K1-70 BlockingCHO-TSHRInhibition of TSH/M22-stimulated cAMPComplete inhibition

Table 3: In Vivo Functional Activity in Rat Models

AntibodyEffect on Serum T4 LevelsOutcomeSource
This compound [Data not available][Data not available]-
M22 Dose-dependent increasePotent stimulator of thyroid hormone secretion
K1-70 Dose-dependent decreaseInhibitor of thyroid hormone secretion

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of TSHR autoantibodies.

TSHR Binding Assay (Competitive ELISA)

This assay quantifies the ability of an antibody to bind to the TSH receptor by measuring its competition with a labeled ligand.

  • Objective: To determine the binding affinity and specificity of the test antibody (e.g., this compound) to the TSHR.

  • Materials:

    • Recombinant human TSHR-coated ELISA plates.

    • Test antibody (this compound) and reference antibodies (M22, K1-70).

    • Biotinylated M22 (M22-biotin) or TSH-biotin as the labeled competitor.

    • Streptavidin-Peroxidase (HRP) conjugate.

    • TMB substrate solution.

    • Wash and assay buffers.

  • Procedure:

    • Add serial dilutions of the test antibody or reference antibodies to the TSHR-coated wells.

    • Add a fixed concentration of M22-biotin to all wells.

    • Incubate the plate to allow competitive binding to occur.

    • Wash the wells to remove unbound antibodies.

    • Add Streptavidin-HRP conjugate to each well and incubate.

    • Wash the wells again to remove unbound conjugate.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The percentage inhibition of M22-biotin binding is calculated for each concentration of the test antibody. The data is used to generate a dose-response curve from which the IC50 (half-maximal inhibitory concentration) can be determined as a measure of binding affinity.

Cyclic AMP (cAMP) Stimulation Bioassay

This cell-based functional assay measures the ability of an antibody to stimulate or block TSHR signaling.

  • Objective: To determine if a test antibody acts as a TSHR agonist (stimulator) or antagonist (blocker).

  • Materials:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human TSHR (CHO-TSHR).

    • Test antibody (this compound) and reference antibodies (M22 for stimulation, K1-70 for blocking).

    • Bovine TSH (for blocking experiments).

    • Cell culture medium and reagents.

    • cAMP detection kit (e.g., ELISA-based).

  • Procedure (Stimulation Assay):

    • Plate CHO-TSHR cells in a 96-well plate and culture until confluent.

    • Replace the medium with a stimulation buffer containing various concentrations of the test antibody (this compound) or M22.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit.

  • Procedure (Blocking Assay):

    • Pre-incubate the CHO-TSHR cells with various concentrations of the test antibody (this compound) or K1-70.

    • Add a fixed, sub-maximal stimulating concentration of TSH or M22 to the wells.

    • Follow steps 3-5 of the stimulation assay.

  • Data Analysis: For stimulation, results are expressed as the amount of cAMP produced relative to a baseline. For blocking, results are expressed as the percentage inhibition of TSH- or M22-induced cAMP production.

Visualizations: Pathways and Workflows

TSH Receptor Signaling Pathway

The binding of a stimulating autoantibody like M22 to the TSH receptor predominantly activates the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). This cascade results in thyroid hormone synthesis and secretion.

TSHR_Signaling cluster_membrane Cell Membrane TSHR TSH Receptor G_protein G Protein (Gαs, Gβγ) TSHR->G_protein Activates TSAb Stimulating Autoantibody (M22) TSAb->TSHR Binds AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Thyroid_Response Thyroid Cell Response (Hormone Synthesis & Secretion) PKA->Thyroid_Response Phosphorylates Targets

Caption: TSHR signaling cascade initiated by a stimulating autoantibody.

Experimental Workflow for Antibody Characterization

The process of characterizing a novel TSHR-targeting antibody involves a sequential workflow, from initial binding assessment to functional in vitro and in vivo validation.

Antibody_Workflow cluster_functional Functional Characterization start Novel Antibody (e.g., this compound) binding_assay TSHR Binding Assay (Competitive ELISA) start->binding_assay decision_binds Binds to TSHR? binding_assay->decision_binds cAMP_assay cAMP Bioassay (Stimulation & Blocking) decision_binds->cAMP_assay Yes no_bind Does not bind. (End of analysis) decision_binds->no_bind No decision_activity Stimulating or Blocking? cAMP_assay->decision_activity stim Stimulating Activity Confirmed decision_activity->stim Stim. block Blocking Activity Confirmed decision_activity->block Block. invivo In Vivo Studies (e.g., Rat Model) stim->invivo block->invivo end Comprehensive Profile Established invivo->end

Caption: Workflow for characterizing novel TSHR-targeting autoantibodies.

References

Safety Operating Guide

Proper Disposal Procedures for ML-109: A Safety-First Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the ambiguous nature of the identifier "ML-109," which corresponds to multiple distinct substances in publicly available information, this document provides general guidance for chemical disposal. It is not a substitute for the manufacturer's specific Safety Data Sheet (SDS) or the protocols established by your institution's Environmental Health and Safety (EHS) department.

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of any chemical substance. The identifier "this compound" has been associated with various materials, from silicone-based sealants to the synthetic element Meitnerium. The disposal procedures for these substances differ drastically, and incorrect handling can lead to significant safety hazards and environmental contamination.

Immediate Actionable Steps for Safe Disposal

Before proceeding with the disposal of any substance labeled "this compound," the following steps are mandatory:

  • Positive Identification: Unambiguously identify the chemical nature of your "this compound." This information is available from the manufacturer's product label and, most comprehensively, in the Safety Data Sheet (SDS) that must accompany the product.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal. Section 13 of the SDS will provide specific disposal considerations.

  • Contact Your Environmental Health and Safety (EHS) Department: Your institution's EHS department is the definitive resource for waste disposal protocols. They will provide guidance that complies with all local, state, and federal regulations.

General Chemical Disposal Workflow

The following diagram illustrates a universal, safety-centric workflow for the disposal of any laboratory chemical. This process should be strictly adhered to, especially when the identity of a substance is not immediately clear.

start Start: Disposal of 'this compound' Required identify Positively Identify the Substance (Refer to Manufacturer Label & SDS) start->identify sds Locate and Review the Specific Safety Data Sheet (SDS) identify->sds ehs Contact Institutional EHS Department for Specific Guidance sds->ehs characterize Characterize Waste Based on SDS and EHS Consultation ehs->characterize hazardous Follow Hazardous Waste Protocol: - Use Designated, Labeled Container - Store in Satellite Accumulation Area - Complete Hazardous Waste Ticket characterize->hazardous Hazardous non_hazardous Follow Non-Hazardous Waste Protocol: - Dispose in Designated Waste Stream (e.g., solid waste, drain disposal if explicitly permitted by EHS) characterize->non_hazardous Non-Hazardous end Complete Disposal and Maintain Documentation hazardous->end non_hazardous->end

Caption: A logical workflow for the safe and compliant disposal of laboratory chemicals.

Quantitative Data and Experimental Protocols

Without a definitive identification of "this compound," it is impossible to provide a table of quantitative data (e.g., permissible exposure limits, reportable quantities) or detailed experimental protocols for its handling and disposal. This information is substance-specific and must be sourced from the manufacturer's SDS.

For instance, the SDS for a silicone sealant might specify wiping up the uncured product with an inert material for disposal.[1][2] In contrast, a highly reactive or toxic chemical would require specialized waste containers and handling procedures as dictated by regulations.

References

Personal protective equipment for handling ML-109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of ML-109, a selective small-molecule thyroid stimulating hormone receptor (TSHR) agonist. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, standard laboratory best practices for handling chemical compounds should be strictly followed. The recommended Personal Protective Equipment (PPE) is detailed below.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or latex glovesTo prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from dust particles or splashes.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. A NIOSH-approved dust mask or respirator is recommended if handling large quantities or if dust generation is likely.To prevent inhalation of the compound.
Protective Clothing Standard laboratory coatTo protect skin and personal clothing from contamination.

Safe Handling and Disposal Workflow

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., fume hood, ventilated enclosure) don_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_area->don_ppe 1. Prepare weigh Weighing and Aliquoting don_ppe->weigh 2. Proceed dissolve Dissolution in Solvent (e.g., DMSO) weigh->dissolve 3. Handle decontaminate Decontaminate Work Surfaces dissolve->decontaminate 4. Cleanup doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Decontaminate dispose Dispose of Waste (Solid waste, contaminated PPE, empty containers) doff_ppe->dispose 6. Dispose handwash Wash Hands Thoroughly dispose->handwash 7. Final Step

Caption: Safe handling workflow for this compound.

Experimental Protocols

Donning Personal Protective Equipment (PPE):

  • Lab Coat: Put on a clean, buttoned laboratory coat.

  • Eye Protection: Put on safety glasses with side shields or goggles.

  • Gloves: Put on nitrile or latex gloves, ensuring they cover the cuffs of the lab coat.

Doffing Personal Protective Equipment (PPE):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inward. Hang it in a designated area or dispose of it if it is single-use.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

Solid Waste:

  • Unused or waste this compound powder should be collected in a clearly labeled, sealed container.

  • Contaminated materials such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste container.

Liquid Waste:

  • Solutions of this compound should be collected in a labeled, sealed waste container compatible with the solvent used.

General Guidance:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour chemical waste down the drain.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML-109
Reactant of Route 2
Reactant of Route 2
ML-109

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.